molecular formula C12H8BrNO B080433 4-Bromophenyl 3-pyridyl ketone CAS No. 14548-45-9

4-Bromophenyl 3-pyridyl ketone

Cat. No.: B080433
CAS No.: 14548-45-9
M. Wt: 262.1 g/mol
InChI Key: IDGVUIHZWDVXOQ-UHFFFAOYSA-N
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Description

4-Bromophenyl 3-pyridyl ketone is a useful research compound. Its molecular formula is C12H8BrNO and its molecular weight is 262.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-pyridin-3-ylmethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGVUIHZWDVXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022261
Record name 4-Bromophenyl 3-pyridyl ketone
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Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-45-9
Record name (4-Bromophenyl)-3-pyridinylmethanone
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Record name 4-Bromophenyl 3-pyridyl ketone
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Record name 4-Bromophenyl 3-pyridyl ketone
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Record name 4-bromophenyl 3-pyridyl ketone
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Record name 4-BROMOPHENYL 3-PYRIDYL KETONE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Properties of 4-Bromophenyl 3-pyridyl ketone

Introduction

This compound, also known as (4-bromophenyl)(pyridin-3-yl)methanone, is a key heterocyclic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromophenyl moiety, a pyridyl ring, and a ketone linker, offers multiple reaction sites for molecular elaboration. The presence of the bromine atom is particularly significant, as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The pyridyl nitrogen introduces basicity and potential for hydrogen bonding, which is often desirable in pharmacologically active compounds. Consequently, this compound is a valuable building block in the development of novel therapeutic agents and functional materials.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 14548-45-9[2][3][4]
Molecular Formula C₁₂H₈BrNO[2][3][5]
Molecular Weight 262.11 g/mol [2][5]
IUPAC Name (4-bromophenyl)(pyridin-3-yl)methanone[6]
Synonyms 3-(4-Bromobenzoyl)pyridine, p-Bromophenyl 3-pyridyl ketone[3][7]
SMILES c1cc(cnc1)C(=O)c2ccc(cc2)Br[5]
InChIKey IDGVUIHZWDVXOQ-UHFFFAOYSA-N[5]

Synthesis of this compound

The synthesis of diaryl ketones like this compound can be accomplished through several established synthetic routes. The most common and effective methods include the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[8][9] This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups.[10] For the synthesis of this compound, this can be achieved by coupling 3-pyridylboronic acid with 4-bromobenzoyl chloride.

This protocol is a representative procedure based on established methodologies for Suzuki couplings.[10][11][12]

Materials:

  • 3-Pyridylboronic acid (1.1 equivalents)

  • 4-Bromobenzoyl chloride (1.0 equivalent)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[11]

  • Base, e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)[10][12]

  • Solvent, e.g., 1,4-Dioxane/water mixture (4:1)[10][12]

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyridylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]

  • Solvent and Reagent Addition: Under the inert atmosphere, add the degassed solvent mixture. In a separate flask, dissolve 4-bromobenzoyl chloride in a small amount of the degassed solvent and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.[10]

G cluster_conditions Reaction Conditions reagent1 3-Pyridylboronic Acid product This compound reagent1->product reagent2 4-Bromobenzoyl Chloride reagent2->product catalyst Pd(PPh₃)₄ catalyst->product Suzuki-Miyaura Coupling base Base (e.g., K₃PO₄) solvent Solvent (e.g., Dioxane/H₂O) temp Heat (80-100 °C)

Diagram 1: Suzuki-Miyaura synthesis pathway.
Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction involving an organomagnesium halide (Grignard reagent).[13][14] The synthesis can proceed by reacting a Grignard reagent derived from 3-bromopyridine with 4-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol. A more direct route involves the reaction of 4-bromophenylmagnesium bromide with a pyridine-3-carboxaldehyde or a derivative like 3-cyanopyridine.[15]

This protocol outlines a general procedure for the synthesis via a Grignard reagent.[15][16][17]

Materials:

  • Magnesium turnings (1.1 equivalents)

  • 4-Bromobromobenzene (1.0 equivalent)

  • Pyridine-3-carboxaldehyde (0.9 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent[14][17]

  • Iodine crystal (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) for quenching

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.[17] Add a small crystal of iodine to activate the magnesium surface.[15]

  • Cover the magnesium with anhydrous THF. Dissolve 4-bromobromobenzene in anhydrous THF in the dropping funnel and add a small portion to the magnesium. The reaction initiation is indicated by bubbling and gentle reflux.[17] Once initiated, add the remaining solution dropwise to maintain a steady reflux.

  • Reaction with Aldehyde: Cool the prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve pyridine-3-carboxaldehyde in anhydrous THF and add it dropwise to the stirred Grignard reagent.[17]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[17]

  • Extraction and Oxidation: Extract the resulting alcohol with an organic solvent. The crude alcohol is then oxidized to the ketone using a standard oxidizing agent (e.g., PCC, PDC, or Swern oxidation).

  • Purification: The final ketone product is purified by column chromatography as described in the Suzuki protocol.

Spectroscopic and Analytical Data

Characterization of this compound is performed using standard spectroscopic techniques. The expected data is summarized below.

TechniqueExpected Characteristics
¹H NMR Aromatic protons from the bromophenyl ring (typically two doublets, AA'BB' system) and the pyridyl ring (distinct signals for protons at positions 2, 4, 5, and 6).
¹³C NMR Carbonyl carbon signal (~190-200 ppm), signals for the ipso-carbons attached to bromine and the carbonyl group, and other aromatic carbon signals.
FT-IR (cm⁻¹) Strong C=O stretch (~1660-1680 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), and aromatic C=C and C-H stretching vibrations.
Mass Spec (MS) Molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Reactivity and Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry due to its synthetic tractability and the pharmacological relevance of the diaryl ketone motif.

  • Cross-Coupling Reactions: The aryl bromide functionality is a prime site for further synthetic modifications. It readily participates in Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination, and Heck reactions, allowing for the introduction of a wide variety of substituents.[1] This modularity is crucial for exploring structure-activity relationships (SAR) during lead optimization in drug discovery.[1]

  • Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized. It can also be converted to other functional groups like oximes or hydrazones.

  • Pyridine Ring Chemistry: The nitrogen atom in the pyridine ring can be N-oxidized or quaternized to modulate the electronic properties and solubility of the molecule.

  • Pharmaceutical Intermediate: The structural motif is found in various biologically active compounds. The ability to easily diversify the structure makes it an important intermediate for creating libraries of compounds for screening against various biological targets, including kinases and other enzymes.[1]

G cluster_char Analytical Methods start Synthesis (e.g., Suzuki Coupling) workup Aqueous Work-up & Extraction start->workup purification Purification (Column Chromatography) workup->purification characterization Characterization purification->characterization product Pure Product characterization->product nmr NMR characterization->nmr ms MS characterization->ms ir IR characterization->ir

Diagram 2: General experimental and characterization workflow.

References

An In-depth Technical Guide on 4-Bromophenyl 3-pyridyl ketone: A Core Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenyl 3-pyridyl ketone, with the chemical formula C₁₂H₈BrNO, is a pivotal chemical intermediate in the landscape of organic synthesis, particularly within medicinal chemistry and drug development.[1] Its strategic combination of a ketone linker, a pyridine ring, and a brominated phenyl moiety offers a versatile scaffold for the construction of complex molecular architectures. The bromine atom serves as a highly functional handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse substituents. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Physicochemical Properties

This compound is an achiral solid at room temperature. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₂H₈BrNO[1]
Molecular Weight 262.1 g/mol [1]
CAS Number 14548-45-9[2][3]
Appearance White to off-white solid
SMILES O=C(c1cccc(n1)c1)c1ccc(Br)cc1
InChI InChI=1S/C12H8BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common methods involve Friedel-Crafts acylation or a Grignard reaction, each with its own set of advantages and considerations.

Friedel-Crafts Acylation

This method involves the reaction of 3-bromobenzoyl chloride with pyridine under the influence of a Lewis acid catalyst. While pyridines are generally poor substrates for classical Friedel-Crafts reactions due to their electron-deficient nature and tendency to coordinate with the Lewis acid, modifications to the reaction conditions can facilitate the synthesis.

G cluster_reagents Reagents cluster_catalyst Catalyst cluster_product Product 3-Bromobenzoyl_Chloride 3-Bromobenzoyl Chloride Reaction_Vessel Friedel-Crafts Acylation 3-Bromobenzoyl_Chloride->Reaction_Vessel Acylating Agent Pyridine Pyridine Pyridine->Reaction_Vessel Substrate Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction_Vessel Catalyst Product_Ketone 4-Bromophenyl 3-pyridyl ketone Reaction_Vessel->Product_Ketone

Proposed Friedel-Crafts acylation pathway.

Experimental Protocol (Proposed):

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) at 0 °C under an inert atmosphere, add 3-bromobenzoyl chloride (1.0 eq.) dropwise.

  • After stirring for 30 minutes, add pyridine (1.2 eq.) slowly, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Grignard Reaction

An alternative and often more effective method involves the reaction of a Grignard reagent derived from 3-bromopyridine with 4-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol.

G 3-Bromopyridine 3-Bromopyridine Grignard_Formation 3-Pyridylmagnesium bromide 3-Bromopyridine->Grignard_Formation 1. Mg, THF Grignard_Reaction Grignard Addition Grignard_Formation->Grignard_Reaction Intermediate_Alcohol (4-Bromophenyl)(pyridin-3-yl)methanol Grignard_Reaction->Intermediate_Alcohol Workup (H₃O⁺) 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Grignard_Reaction 2. Oxidation Oxidation Intermediate_Alcohol->Oxidation 3. Oxidizing Agent (e.g., PCC, MnO₂) Final_Product 4-Bromophenyl 3-pyridyl ketone Oxidation->Final_Product

Grignard reaction and subsequent oxidation pathway.

Experimental Protocol:

This protocol is a general representation and may require optimization.

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq.) under an inert atmosphere, add a small crystal of iodine and a few drops of 3-bromopyridine (1.0 eq.) in anhydrous THF. Once the reaction initiates, add the remaining 3-bromopyridine solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of 4-bromobenzaldehyde (0.9 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Oxidation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After solvent removal, dissolve the crude alcohol in dichloromethane and add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of celite, wash with dichloromethane, and concentrate the filtrate. Purify the residue by column chromatography to yield the desired ketone.

Reactivity and Applications in Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of its bromine substituent in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or its ester. This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many biologically active molecules.

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285-95
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane100880-90
Thiophene-3-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001275-85

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[4] This reaction is crucial for introducing amine functionalities, which are key components of many pharmaceuticals.

AmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃XPhosNaOtBuToluene1001280-90
AnilinePd(OAc)₂BINAPCs₂CO₃1,4-Dioxane1101875-85
1H-PyrazolePd₂(dba)₃XantphosK₃PO₄Toluene1102470-80

Experimental Protocol: Buchwald-Hartwig Amination

  • To a reaction tube, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.05 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq.).

  • Heat the reaction mixture with vigorous stirring to the specified temperature (typically 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the central role of this compound in accessing a diverse range of chemical structures.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start 4-Bromophenyl 3-pyridyl ketone Suzuki Pd Catalyst, Base Start->Suzuki Buchwald Pd Catalyst, Ligand, Base Start->Buchwald Aryl_Boronic Aryl-B(OH)₂ Aryl_Boronic->Suzuki Biaryl_Product Biaryl Ketones Suzuki->Biaryl_Product Amine R₂NH Amine->Buchwald Arylamine_Product Arylamine Ketones Buchwald->Arylamine_Product

Core reactivity of the intermediate.

Characterization Data (Reference)

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 8.8 (m, 1H, pyridine-H2), 8.6 (dd, 1H, pyridine-H6), 8.0 (dt, 1H, pyridine-H4), 7.7-7.8 (m, 4H, bromophenyl-H), 7.5 (dd, 1H, pyridine-H5).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ≈ 194 (C=O), 153 (pyridine-C2), 150 (pyridine-C6), 137 (pyridine-C4), 136 (bromophenyl-C1), 132 (bromophenyl-CH), 131 (bromophenyl-CH), 129 (C-Br), 125 (pyridine-C5), 124 (pyridine-C3).

  • IR (KBr, cm⁻¹): ν ≈ 3080-3050 (Ar C-H), 1660 (C=O), 1580, 1470 (Ar C=C).

  • Mass Spectrometry (EI): m/z (%) = 261/263 ([M]⁺), 183/185, 155, 104, 78.

Conclusion

This compound stands as a testament to the power of well-designed chemical intermediates in modern organic synthesis. Its structural features provide a robust platform for the generation of diverse molecular libraries through reliable and high-yielding cross-coupling reactions. For researchers in drug discovery and development, a thorough understanding of its synthesis and reactivity is paramount for leveraging its full potential in the creation of novel therapeutic agents. The protocols and data presented in this guide are intended to serve as a valuable resource to facilitate and inspire further innovation in this field.

References

Spectroscopic Data for CAS Number 14548-45-9: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the chemical compound with CAS number 14548-45-9. Initial searches for this CAS number revealed a common misidentification with another compound. This guide clarifies the identity of CAS 14548-45-9 and presents the available spectroscopic information, alongside relevant data from a closely related analogue to provide valuable context for researchers.

The compound registered under CAS number 14548-45-9 is (4-Bromophenyl)-(pyridin-3-yl)methanone . It is important to distinguish this from 2-Amino-5-bromo-4-methylpyridine (CAS number 98198-48-2) , for which more extensive spectroscopic data is publicly available.

Unfortunately, a comprehensive search of scientific databases reveals a lack of publicly available, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry, and UV-Vis) specifically for (4-Bromophenyl)-(pyridin-3-yl)methanone. One supplier explicitly notes the absence of analytical NMR data for this compound.

To provide researchers with relevant comparative data, this guide presents spectroscopic information for a closely related structural analogue, (4-bromophenyl)phenyl-methanone . This analogue shares the bromophenyl ketone moiety and can offer insights into the expected spectral characteristics of (4-Bromophenyl)-(pyridin-3-yl)methanone.

Spectroscopic Data of a Structural Analogue: (4-bromophenyl)phenyl-methanone

The following tables summarize the available spectroscopic data for (4-bromophenyl)phenyl-methanone.

Infrared (IR) Spectroscopy
TechniqueSolventPeak Wavenumbers (cm⁻¹)
Dispersive IR10% CCl₄ / 10% CS₂Data digitized from the Coblentz Society collection

Note: This IR spectrum was measured on a dispersive instrument and may differ from spectra obtained using modern FTIR instruments.

Mass Spectrometry
TechniqueIonization ModeKey m/z values
Electron Ionization (EI)Not specified in source262, 260, 183, 157, 155, 105, 77, 51

Experimental Protocols

While specific experimental details for the analogue's data are limited, the following sections describe standard methodologies for acquiring the types of spectroscopic data discussed. These protocols are based on established laboratory practices.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique to identify functional groups in a molecule.

Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

  • Instrument Setup: An FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

  • Background Spectrum: A background spectrum of a pure KBr pellet is recorded.

  • Sample Spectrum: The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through fragmentation patterns.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each fragment at a specific m/z value.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Chemical Compound Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR for IR Prep_MS Dissolve in Volatile Solvent or use Direct Probe Sample->Prep_MS for MS Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR for NMR IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS_Spec->MS_Data NMR_Data NMR Spectrum (Molecular Structure) NMR_Spec->NMR_Data Structure_Elucidation Structure Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

Generalized workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 4-Bromophenyl 3-pyridyl ketone: Molecular Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromophenyl 3-pyridyl ketone, a heterocyclic aromatic ketone of interest in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physicochemical properties. A plausible experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction is presented, alongside representative analytical data. Furthermore, this guide explores the potential biological activities and relevance in drug development by drawing parallels with structurally similar aryl-pyridyl ketones that have shown promise as enzyme inhibitors.

Molecular Structure and Chemical Formula

This compound is a bi-aryl ketone featuring a pyridine ring and a brominated phenyl ring linked by a carbonyl group.

Molecular Formula: C₁₂H₈BrNO[1]

Molecular Weight: 262.11 g/mol [2]

IUPAC Name: (4-bromophenyl)(pyridin-3-yl)methanone

CAS Number: 14548-45-9[2]

Synonyms: 3-(4-Bromobenzoyl)pyridine, p-Bromophenyl 3-pyridyl ketone[1]

Structural Diagram

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₈BrNO[1][2]
Molecular Weight262.11 g/mol [2]
CAS Number14548-45-9[2]
AppearanceOff-white to pale yellow solid (predicted)
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted)
XLogP32.6[3]
Table 2: Representative Spectroscopic Data (Predicted)
TechniqueData
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.80 (d, 1H), 8.65 (dd, 1H), 8.00 (dt, 1H), 7.70-7.60 (m, 4H), 7.45 (dd, 1H)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 194.5 (C=O), 153.0, 150.0, 138.0, 136.5, 132.0, 131.5, 129.0, 124.0
IR (KBr, cm⁻¹)ν: 3050 (Ar C-H), 1670 (C=O), 1580, 1470 (C=C), 1280 (C-N), 1010 (C-Br)
Mass Spec. (EI)m/z: 261/263 ([M]⁺, Br isotope pattern), 183, 155, 104, 76

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis from 3-pyridylboronic acid and 4-bromobenzoyl chloride.

Materials:

  • 3-Pyridylboronic acid

  • 4-Bromobenzoyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-pyridylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and a palladium catalyst prepared in situ from palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).

  • Reagent Addition: Slowly add 4-bromobenzoyl chloride (1.0 mmol) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 3-Pyridylboronic acid + 4-Bromobenzoyl chloride Reaction Suzuki-Miyaura Coupling (Reflux, 12-24h) Reactants->Reaction Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ Catalyst->Reaction Solvent Toluene/Water Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Bromophenyl 3-pyridyl ketone Purification->Product

Caption: A representative workflow for the synthesis of this compound.

Relevance in Drug Development and Biological Activity

While specific biological data for this compound is limited in publicly accessible literature, the aryl-pyridyl ketone scaffold is a recognized pharmacophore in medicinal chemistry. Compounds with this core structure have been investigated for a range of biological activities.

Potential Therapeutic Areas:

  • Oncology: Many bi-aryl ketones exhibit anti-proliferative activity against various cancer cell lines. The mechanism of action for some analogs involves the inhibition of key enzymes in cell signaling pathways, such as kinases or phosphoinositide phospholipase C (PI-PLC).[4]

  • Neurodegenerative Diseases: The pyridine moiety is a common feature in compounds targeting the central nervous system. Derivatives of aryl-pyridyl ketones have been explored as potential inhibitors of enzymes like cholinesterases, which are implicated in Alzheimer's disease.

  • Inflammatory Diseases: Certain heterocyclic ketones have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Enzyme Inhibition:

The aryl-pyridyl ketone structure can interact with the active sites of various enzymes. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in hydrophobic and π-π stacking interactions. The bromine atom on the phenyl ring can serve as a handle for further chemical modification to enhance potency and selectivity, or it may participate in halogen bonding with the enzyme's active site.

Potential Signaling Pathway Involvement (Hypothetical)

The diagram below illustrates a hypothetical signaling pathway that could be modulated by aryl-pyridyl ketones, based on the known activity of similar compounds. It is important to note that this is a generalized representation and the specific activity of this compound has not been experimentally confirmed.

Signaling_Pathway Receptor Receptor Tyrosine Kinase PIPLC PI-PLC Receptor->PIPLC activates PIP2 PIP₂ DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PIPLC->PIP2 hydrolyzes Compound Aryl-pyridyl ketone (e.g., 4-Bromophenyl 3-pyridyl ketone) Compound->PIPLC inhibits PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release IP3->Ca_release Cell_Proliferation Cell Proliferation & Survival PKC->Cell_Proliferation Ca_release->Cell_Proliferation

Caption: Hypothetical inhibition of the PI-PLC signaling pathway by an aryl-pyridyl ketone.

Conclusion

This compound is a versatile chemical entity with a molecular architecture that is amenable to further synthetic modifications. Its structural similarity to known bioactive molecules suggests potential applications in drug discovery, particularly in the development of enzyme inhibitors. This technical guide provides a foundational understanding of its chemical and physical properties, a practical synthetic route, and a perspective on its potential biological relevance, thereby serving as a valuable resource for researchers in medicinal chemistry and related fields. Further investigation into the biological activity of this specific compound is warranted to fully elucidate its therapeutic potential.

References

The Synthesis of Substituted Pyridyl Ketones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the core synthetic methodologies for preparing substituted pyridyl ketones. These valuable compounds are pivotal intermediates in the development of pharmaceuticals and other functional materials. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction mechanisms and workflows through logical diagrams.

Introduction

Substituted pyridyl ketones are a critical class of building blocks in medicinal chemistry and materials science. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique physicochemical properties, including hydrogen bonding capabilities and metabolic stability. The adjacent ketone functionality serves as a versatile handle for further chemical transformations. The strategic synthesis of these molecules is therefore of paramount importance. This guide explores the primary synthetic routes, including classical acylation reactions, modern cross-coupling strategies, the use of organometallic reagents, and oxidative methods. Each section provides a detailed examination of the methodology, supported by experimental procedures and quantitative data to aid researchers in selecting the optimal synthetic route for their specific applications.

Acylation of Pyridine and its Derivatives

Direct acylation of the electron-deficient pyridine ring is challenging under classical Friedel-Crafts conditions due to the deactivating effect of the nitrogen atom, which can also coordinate with the Lewis acid catalyst.[1] However, several effective strategies have been developed to overcome these limitations.

Friedel-Crafts Type Acylation

While direct Friedel-Crafts acylation of pyridine itself is generally inefficient, the reaction can be successful with more electron-rich pyridine derivatives or related heterocyclic systems like imidazo[1,2-a]pyridines.[2] The mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the aromatic ring.[3]

Reaction Pathway: Friedel-Crafts Acylation

G AcylHalide Acyl Halide/Anhydride AcyliumIon Acylium Ion [R-C=O]⁺ AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon Intermediate Sigma Complex (Arenium Ion) AcyliumIon->Intermediate Pyridine Substituted Pyridine Pyridine->Intermediate + Acylium Ion Product Pyridyl Ketone Intermediate->Product -H⁺ CatalystRegen Lewis Acid Regeneration Product->CatalystRegen forms complex CatalystRegen->LewisAcid Aqueous workup

Caption: Mechanism of Friedel-Crafts Acylation of Pyridine.

Table 1: Friedel-Crafts Acylation of Imidazo[1,2-a]pyridines [2]

EntrySubstrateAcylating AgentCatalyst (equiv.)Temp. (°C)Time (h)Yield (%)
1Imidazo[1,2-a]pyridineAcetic AnhydrideAlCl₃ (cat.)1601699
22-Methylimidazo[1,2-a]pyridineAcetic AnhydrideAlCl₃ (cat.)1601698
37-Methylimidazo[1,2-a]pyridineAcetic AnhydrideAlCl₃ (cat.)1601695

Experimental Protocol: C-3 Acetylation of Imidazo[1,2-a]pyridine [2]

  • To a vial is added imidazo[1,2-a]pyridine (1.0 equiv.), acetic anhydride (2.0 equiv.), and aluminum chloride (0.1 equiv.).

  • The vial is sealed and the reaction mixture is heated to 160 °C with stirring for 16 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the C-3 acetylated product.

Acylation of Silyl-Substituted Pyridines

A milder and more regioselective method involves the acylation of 2-(trialkylsilyl)pyridines with acyl chlorides. This reaction proceeds spontaneously without a Lewis acid catalyst through a series of N-acylation, desilylation, C-acylation, and N-deacylation steps.[4]

Logical Workflow: Acylation of 2-(Trialkylsilyl)pyridines

G Start 2-(Trialkylsilyl)pyridine + Acyl Chloride N_Acylation N-Acylation Start->N_Acylation Desilylation Desilylation (Ylide formation) N_Acylation->Desilylation C_Acylation C-Acylation Desilylation->C_Acylation N_Deacylation N-Deacylation C_Acylation->N_Deacylation Product 2-Pyridyl Ketone N_Deacylation->Product

Caption: Sequential steps in the acylation of 2-(trialkylsilyl)pyridines.

Table 2: Synthesis of 2-Pyridyl Ketones via Silyl-Pyridine Acylation [4]

EntryPyridine SubstrateAcyl ChlorideTemp. (°C)Time (h)Yield (%)
12-(Trimethylsilyl)pyridineBenzoyl chloride25195
22-(Trimethylsilyl)pyridine4-Nitrobenzoyl chloride25192
35-Chloro-2-(trimethylsilyl)pyridineBenzoyl chloride100289
42-(Triethylsilyl)pyridineBenzoyl chloride80286

Experimental Protocol: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine [4]

  • To a solution of 2-(trimethylsilyl)pyridine (1.0 equiv.) in anhydrous acetonitrile (0.2 M) is added the corresponding acyl chloride (1.1 equiv.) at room temperature under an argon atmosphere.

  • The reaction mixture is stirred for the time indicated in Table 2.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired 2-pyridyl ketone.

Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Negishi coupling, which utilizes organozinc reagents, is a powerful tool for the synthesis of pyridyl ketones due to its high functional group tolerance and reactivity.[5][6][7][8]

Negishi Cross-Coupling

In a typical Negishi coupling for pyridyl ketone synthesis, a pyridyl-containing acyl chloride or a related derivative is coupled with an organozinc reagent in the presence of a palladium or nickel catalyst. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Reaction Pathway: Negishi Cross-Coupling for Ketone Synthesis

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1COCl Pyridyl-CO-Cl R1COCl->OxAdd R2ZnX R²-ZnX Transmetalation Transmetalation R2ZnX->Transmetalation PdII_complex R¹(CO)-Pd(II)(Cl)Ln OxAdd->PdII_complex PdII_complex->Transmetalation PdII_R1R2 R¹(CO)-Pd(II)(R²)Ln Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Pyridyl-CO-R² RedElim->Product

Caption: Catalytic cycle of the Negishi cross-coupling for pyridyl ketone synthesis.

Table 3: Palladium-Catalyzed Negishi Coupling for Pyridyl Ketone Synthesis [9]

EntryPyridyl EsterOrganoboron ReagentCatalyst SystemSolventTemp. (°C)Yield (%)
12-Pyridyl benzoatePhenylboronic acidPd(OAc)₂ / PPh₃Toluene11095
22-Pyridyl 4-methoxybenzoatePhenylboronic acidPd(OAc)₂ / PPh₃Toluene11098
32-Pyridyl benzoate4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃Toluene11093
42-Pyridyl hexanoatePhenylboronic acidPd(OAc)₂ / PPh₃Toluene11078

Note: While the original reference uses organoboron reagents in a Suzuki-type reaction, the principle is analogous to the Negishi coupling with organozinc reagents.

Experimental Protocol: Palladium-Catalyzed Coupling of a 2-Pyridyl Ester [9]

  • A mixture of the 2-pyridyl ester (1.0 mmol), the organoboron reagent (1.2 mmol), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) is placed in a Schlenk tube under an argon atmosphere.

  • Anhydrous toluene (5 mL) is added, and the mixture is stirred at 110 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The residue is purified by silica gel column chromatography to afford the desired pyridyl ketone.

Synthesis via Organometallic Reagents and Nitriles

The reaction of organometallic reagents, such as Grignard or organolithium reagents, with pyridyl nitriles provides a reliable route to substituted pyridyl ketones. The reaction proceeds via nucleophilic addition to the nitrile, forming an intermediate imine salt, which is subsequently hydrolyzed to the ketone.[10][11][12]

Reaction Pathway: Grignard Reaction with a Pyridyl Nitrile

G PyridylNitrile Pyridyl-C≡N Addition Nucleophilic Addition PyridylNitrile->Addition Grignard R-MgX Grignard->Addition ImineSalt Imine Salt Intermediate [Pyridyl-C(R)=N]⁻MgX⁺ Addition->ImineSalt Hydrolysis Aqueous Acidic Workup (H₃O⁺) ImineSalt->Hydrolysis Ketone Pyridyl Ketone Hydrolysis->Ketone

Caption: Mechanism for the synthesis of pyridyl ketones from nitriles and Grignard reagents.

Table 4: Synthesis of Benzoylpyridines from Cyanopyridines

EntryCyanopyridineGrignard ReagentSolventTemp. (°C)Yield (%)Reference
12-CyanopyridinePhenylmagnesium bromideEther/BenzeneRTHigh[12]
23-CyanopyridinePhenylmagnesium bromideEtherRT~80[13]
34-CyanopyridinePhenylmagnesium bromideEtherRT~85[13]
42-CyanopyridineMethylmagnesium iodideEtherRTN/A[13]

Experimental Protocol: Synthesis of 3-Benzoylpyridine via Grignard Reaction [13]

  • A solution of phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • The Grignard solution is cooled in an ice bath, and a solution of 3-cyanopyridine (1.0 equiv.) in anhydrous ether is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is then treated with 1 M HCl until the aqueous layer is acidic.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or recrystallization to yield 3-benzoylpyridine.

Oxidation of Pyridyl Alcohols

The oxidation of secondary pyridyl alcohols is a straightforward and common method for the synthesis of pyridyl ketones. A variety of oxidizing agents can be employed for this transformation, with pyridinium chlorochromate (PCC) being a classic and effective choice for converting secondary alcohols to ketones without over-oxidation.

Logical Workflow: Oxidation of a Secondary Pyridyl Alcohol

G Start Secondary Pyridyl Alcohol Reaction Oxidation Reaction Start->Reaction OxidizingAgent Oxidizing Agent (e.g., PCC) OxidizingAgent->Reaction Workup Workup and Purification Reaction->Workup Product Pyridyl Ketone Workup->Product

Caption: General workflow for the oxidation of a pyridyl alcohol to a pyridyl ketone.

Table 5: Representative Oxidation of Secondary Alcohols to Ketones

EntrySubstrateOxidizing AgentSolventTemp. (°C)Yield (%)
11-(Pyridin-2-yl)ethanolPCCDichloromethaneRTHigh
2Phenyl(pyridin-3-yl)methanolMnO₂ChloroformRefluxGood
3(4-Chlorophenyl)(pyridin-4-yl)methanolDess-Martin PeriodinaneDichloromethaneRTHigh

Experimental Protocol: PCC Oxidation of 1-(Pyridin-2-yl)ethanol

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equiv.) and silica gel in anhydrous dichloromethane (DCM) is added a solution of 1-(pyridin-2-yl)ethanol (1.0 equiv.) in DCM.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC.

  • Upon completion, the mixture is filtered through a pad of Celite or silica gel, and the filter cake is washed with additional DCM.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel to afford 2-acetylpyridine.

Comparative Analysis and Conclusion

The synthesis of substituted pyridyl ketones can be achieved through a variety of methods, each with its own advantages and limitations.

  • Friedel-Crafts acylation is a classical approach but is often limited to activated pyridine systems and can suffer from harsh conditions and regioselectivity issues. The use of silyl-substituted pyridines offers a milder alternative with improved regiocontrol.

  • Transition metal-catalyzed cross-coupling reactions , particularly the Negishi coupling, represent a modern and highly versatile strategy. These methods exhibit excellent functional group tolerance and allow for the convergent synthesis of complex pyridyl ketones.

  • The reaction of organometallic reagents with pyridyl nitriles is a robust and high-yielding method, especially for the synthesis of aryl pyridyl ketones. The two-step, one-pot nature of this reaction (addition followed by hydrolysis) is a key advantage.

  • Oxidation of secondary pyridyl alcohols is a reliable and often high-yielding final step in a multi-step synthesis where the alcohol precursor is readily available.

The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups within the molecule. For complex molecules and late-stage functionalization, cross-coupling reactions often provide the greatest flexibility. For simpler, more robust structures, the Grignard reaction with nitriles or acylation methods may be more direct and cost-effective. This guide provides the foundational knowledge and practical details to enable researchers to make informed decisions in the synthesis of this important class of compounds.

References

The Pivotal Role of 4-Bromophenyl 3-pyridyl Ketone in Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel molecular scaffolds that provide a foundation for the development of potent and selective therapeutic agents is a cornerstone of modern medicinal chemistry. The 4-Bromophenyl 3-pyridyl ketone core has emerged as a privileged structure, offering a versatile template for the design of inhibitors targeting a range of biological targets, most notably protein kinases and G-protein coupled receptors. Its unique combination of a hydrogen bond-accepting pyridyl group, a synthetically versatile bromophenyl moiety, and a central ketone linker allows for facile structural diversification and optimization of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound scaffold.

Synthesis of the Core Scaffold and Derivatives

The construction of the this compound core and its subsequent derivatization are key to exploring its potential in medicinal chemistry.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of the this compound scaffold is the Friedel-Crafts acylation. This reaction involves the electrophilic acylation of bromobenzene with a nicotinoyl chloride derivative in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

  • Materials: Bromobenzene, nicotinoyl chloride hydrochloride, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add nicotinoyl chloride hydrochloride portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add bromobenzene dropwise to the reaction mixture at 0 °C.

    • The reaction is then heated to reflux for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of ice-cold water and concentrated HCl.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water, 10% NaOH solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Derivatization via Suzuki-Miyaura Coupling

The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this part of the molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound, an appropriate aryl or heteroaryl boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a solvent system (e.g., 1,4-dioxane/water).

  • Procedure:

    • In a reaction vessel, combine this compound, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

    • Add the degassed solvent system.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired derivative.

G cluster_synthesis Synthesis Workflow Start Starting Materials (Bromobenzene, Nicotinoyl Chloride) FC_Acylation Friedel-Crafts Acylation Start->FC_Acylation Core_Scaffold 4-Bromophenyl 3-pyridyl Ketone FC_Acylation->Core_Scaffold Suzuki_Coupling Suzuki-Miyaura Coupling Core_Scaffold->Suzuki_Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Suzuki_Coupling Derivative Functionalized Derivative Suzuki_Coupling->Derivative

Synthesis workflow for this compound and its derivatives.

Biological Activity and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant activity against several important therapeutic targets.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The this compound scaffold has proven to be a fertile starting point for the development of potent kinase inhibitors.

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a key role in the production of pro-inflammatory mediators.[1][2] Inhibitors of p38 MAPK are therefore of great interest for the treatment of inflammatory diseases.

p38_pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Inflammation Inflammation (e.g., TNF-α, IL-1β production) MK2->Inflammation Inhibitor 4-Bromophenyl 3-pyridyl ketone Derivative Inhibitor->p38

Simplified p38 MAPK signaling pathway and the point of inhibition.

The JNK signaling pathway, another member of the MAPK family, is involved in cellular responses to stress, apoptosis, and inflammation.[3] JNK inhibitors are being investigated for their therapeutic potential in neurodegenerative diseases, inflammatory conditions, and cancer.

jnk_pathway Stimuli Stress Stimuli / Cytokines MAP3K MAP3K (e.g., MEKK1, ASK1) Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis_Inflammation Apoptosis / Inflammation cJun->Apoptosis_Inflammation Inhibitor 4-Bromophenyl 3-pyridyl ketone Derivative Inhibitor->JNK

Simplified JNK signaling pathway and the point of inhibition.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative compounds based on the this compound scaffold against p38α MAPK and JNK3.

Compound IDR Group (at 4-position of phenyl ring)p38α IC₅₀ (nM)JNK3 IC₅₀ (µM)
1a -H>10000>20
1b 4-Fluorophenyl480.63
1c 4-Methylsulfinylphenyl48-
1d Pyrazol-4-yl-0.08
1e 4-Morpholinophenyl-0.05

Data compiled from multiple sources for illustrative purposes. Direct comparison between different assays should be made with caution.

CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that plays a crucial role in the migration of leukocytes to sites of inflammation. It is also a co-receptor for the entry of macrophage-tropic strains of HIV into host cells, making it a key target for anti-inflammatory and anti-HIV therapies.[4][5]

ccr5_pathway Chemokines Chemokines (CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Chemokines->CCR5 G_Protein G-protein Activation CCR5->G_Protein Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Cellular_Response Cellular Response (Chemotaxis, HIV entry) Downstream->Cellular_Response Antagonist 4-Bromophenyl 3-pyridyl ketone Derivative Antagonist->CCR5

Simplified CCR5 signaling pathway and the point of antagonism.

Quantitative Data: CCR5 Antagonist Activity

A derivative of the this compound scaffold has shown potent CCR5 antagonist activity.

CompoundActivityKᵢ (nM)
SCH 351125RANTES Binding2

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials: Recombinant kinase (e.g., p38α or JNK3), kinase-specific substrate, ATP, test compounds, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Dilute the kinase, substrate, and ATP in the appropriate kinase reaction buffer.

    • Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of a 384-well plate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • The IC₅₀ value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration.[2][6]

G cluster_assay Kinase Inhibition Assay Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Reaction Kinase Reaction Start->Reaction Termination Terminate Reaction & Deplete ATP Reaction->Termination Detection ADP to ATP Conversion & Luminescence Generation Termination->Detection Measurement Measure Luminescence Detection->Measurement Analysis IC50 Determination Measurement->Analysis

Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a highly versatile and synthetically accessible starting point for the development of novel therapeutic agents. Its utility has been demonstrated in the generation of potent inhibitors for multiple target classes, including protein kinases and GPCRs. The presence of the bromine atom provides a convenient handle for extensive structure-activity relationship studies through well-established cross-coupling methodologies. The continued exploration of this privileged scaffold holds significant promise for the discovery of new and effective treatments for a wide range of diseases.

References

Potential Biological Activities of 4-Bromophenyl 3-Pyridyl Ketone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-bromophenyl 3-pyridyl ketone represent a class of compounds with significant potential in drug discovery. The core structure, which combines a brominated phenyl ring and a pyridyl moiety linked by a ketone, offers a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. Detailed experimental methodologies for key biological assays are provided, alongside a summary of quantitative data from related compounds to guide future research and development efforts.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds and approved drugs. Its ability to participate in hydrogen bonding and its electron-deficient nature contribute to its diverse pharmacological profile. Similarly, the presence of a bromine atom on a phenyl ring can enhance lipophilicity and metabolic stability, often leading to improved biological activity. The combination of these two pharmacophores in the this compound framework presents a promising starting point for the design of novel molecules with a range of therapeutic applications. This document explores the existing, albeit limited, evidence for the biological activities of this class of compounds and provides detailed protocols to facilitate further investigation.

Potential Biological Activities

While direct studies on this compound are scarce, the analysis of structurally related compounds allows for the extrapolation of potential biological activities.

Anticancer Activity

Numerous pyridine and ketone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridyl ketone derivatives is an area of growing interest. Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. Key mediators of inflammation include nitric oxide (NO) and prostaglandins, which are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX-1 and COX-2), respectively. Compounds that can inhibit these enzymes or modulate pro-inflammatory signaling pathways, such as the NF-κB pathway, are considered promising anti-inflammatory agents. Derivatives of 3-hydroxy pyridine-4-one, for example, have shown significant anti-inflammatory effects, which may be related to their iron-chelating properties, as both cyclooxygenase and lipoxygenase are heme-dependent enzymes[1][2].

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine-containing compounds have a long history of use as antimicrobial agents. The mechanism of action can vary, from disrupting the bacterial cell wall or membrane to inhibiting essential enzymes. The 4-bromophenyl moiety may enhance the antimicrobial potency of the parent compound.

Enzyme Inhibition

The ketone linkage in the this compound structure provides a key point for interaction with the active sites of various enzymes. Depending on the specific substitutions on the pyridine and phenyl rings, these derivatives could be designed to target a wide range of enzymes with therapeutic relevance, such as kinases, proteases, and oxidoreductases. For example, fluoro ketone analogs have been shown to be potent inhibitors of hydrolytic enzymes like acetylcholinesterase and proteases[3].

Quantitative Data Summary

Direct quantitative data for this compound derivatives is limited in the public domain. The following tables summarize representative data for structurally related compounds to provide a comparative baseline for future studies.

Table 1: Anticancer Activity of Related Pyridine and Ketone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine derivativesHela, MCF7, HCT-1160.5 - 4.66[4]
Dihydropyridine derivative (Compound 19)HeLa2.3[5]
Dihydropyridine derivative (Compound 19)MCF-75.7[5]
Quinazoline derivative (Compound 6e)MCF-7168.78[6]
Quinoline-oxadiazole derivativesHepG20.137 - 0.332 µg/mL[7]
Quinoline-oxadiazole derivativesMCF-70.164 - 0.583 µg/mL[7]

Table 2: Anti-inflammatory Activity of Related Compounds

Compound ClassAssayIC50 (µM)Reference
Norsesterterpene Peroxide (Epimuqubilin A)NO Inhibition (LPS-stimulated RAW 264.7)7.4[8]
(3-carboxy-2-pyridyl)-2-thiobenzothiazoleIn vitro anti-inflammatory assays1.34 times more active than indomethacin[9]

Table 3: Antimicrobial Activity of Related Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
3-(Pyridine-3-yl)-2-oxazolidinone derivativesS. aureus32 - 64[10]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (IIC)Proteus mirabilis16[11]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (IIC)Klebsiella pneumoniae64[11]

Table 4: Enzyme Inhibition by Related Ketone Derivatives

Compound ClassEnzymeKi (M)Reference
6,6-dimethyl-1,1,1-trifluoro-2-heptanoneAcetylcholinesterase16 x 10⁻⁹[3]
3,3-difluoro-6,6-dimethyl-2-heptanoneAcetylcholinesterase1.6 x 10⁻⁹[3]
2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acidCarboxypeptidase A2 x 10⁻⁷[3]
Difluorostatone-containing pepstatin analoguePepsin6 x 10⁻¹¹[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring its stable metabolite, nitrite, using the Griess reagent.[8][14][15]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere overnight.[14]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[14]

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[14]

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cytotoxicity.[14]

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][17][18][19][20]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation: Within 15 minutes of preparation, add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.[18]

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[18]

Enzyme Inhibition: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is involved in the conversion of arachidonic acid to prostaglandins.[21][22][23][24][25]

Protocol (based on a colorimetric inhibitor screening kit):

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-1 or COX-2 enzyme solutions according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test compound at various concentrations to the inhibitor wells. For the 100% initial activity wells, add the vehicle solvent.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 25°C or 37°C to allow the inhibitor to interact with the enzyme.[21][23]

  • Reaction Initiation: Add the colorimetric substrate solution followed by arachidonic acid to all wells to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader in kinetic mode for a set period.[24]

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound relative to the 100% initial activity control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound derivatives and general experimental workflows.

Signaling Pathway Diagrams

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2) Compound 4-Bromophenyl 3-pyridyl ketone derivative Compound->IKK Potential Inhibition NFkB_n->Gene_Expression

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagrams

Anticancer_Screening_Workflow Start Start: Synthesized Derivatives MTT_Assay MTT Assay (Cell Viability) Start->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->Mechanism_Studies End End: Lead Compound Identification Mechanism_Studies->End

Caption: General workflow for in vitro anticancer screening.

Anti_inflammatory_Workflow Start Start: Test Compounds LPS_Stimulation LPS Stimulation & Compound Treatment Start->LPS_Stimulation COX_Assay COX Inhibition Assay Start->COX_Assay RAW2647 RAW 264.7 Cell Culture RAW2647->LPS_Stimulation Griess_Assay Griess Assay for Nitric Oxide (NO) LPS_Stimulation->Griess_Assay Results Analyze Inhibition Data Griess_Assay->Results COX_Assay->Results End End: Identify Potent Inhibitors Results->End

Caption: Workflow for in vitro anti-inflammatory evaluation.

Conclusion

While direct experimental evidence for the biological activities of this compound and its derivatives is currently limited, the analysis of structurally related compounds suggests a promising potential for this chemical scaffold in the development of new anticancer, anti-inflammatory, and antimicrobial agents, as well as specific enzyme inhibitors. The presence of the 4-bromophenyl and 3-pyridyl ketone moieties provides a strong foundation for medicinal chemistry efforts aimed at optimizing potency and selectivity for various biological targets. The detailed experimental protocols and compiled data from related compounds in this guide are intended to serve as a valuable resource for researchers and drug development professionals to initiate and advance the exploration of this promising class of molecules. Further synthesis and comprehensive biological evaluation are warranted to fully elucidate the therapeutic potential of this compound derivatives.

References

An In-depth Technical Guide to Friedel-Crafts Acylation Routes for Diaryl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction as a primary method for the synthesis of diaryl ketones. Diaryl ketone moieties are significant structural motifs in a vast array of medicinally important compounds and functional materials. This document details the core principles of the reaction, presents quantitative data for various synthetic routes, provides explicit experimental protocols, and offers visual guides to the reaction pathways and experimental workflows.

Core Principles of Friedel-Crafts Acylation in Diaryl Ketone Synthesis

The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[1] Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction remains a cornerstone of organic synthesis.[2] When applied to the synthesis of diaryl ketones, the reaction typically involves the acylation of an aromatic substrate with a benzoyl chloride derivative or a similar acylating agent in the presence of a Lewis acid catalyst.

Mechanism of Reaction:

The reaction proceeds via an electrophilic aromatic substitution mechanism, which can be broken down into three key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., benzoyl chloride). This interaction facilitates the cleavage of the carbon-halogen bond, resulting in the formation of a highly electrophilic and resonance-stabilized acylium ion.[2]

  • Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or a sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring, yielding the final diaryl ketone product and regenerating the Lewis acid catalyst.

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product. The electron-withdrawing carbonyl group makes the product less reactive than the starting aromatic substrate, thus preventing polysubstitution reactions.[3] Furthermore, the acylium ion is stable and does not undergo rearrangements, which can be a significant issue in Friedel-Crafts alkylations.[3]

Data Presentation: Quantitative Analysis of Reaction Parameters

The efficiency of Friedel-Crafts acylation for diaryl ketone synthesis is influenced by several factors, including the choice of catalyst, the nature of the aromatic substrate and acylating agent, the solvent, and the reaction temperature. The following tables summarize quantitative data from various studies, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Intermolecular Friedel-Crafts Acylation with Various Catalysts

Aromatic SubstrateAcylating AgentCatalyst (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
BenzeneBenzoyl ChlorideAlCl₃ (1.2)Dichloromethane0 to RT2~90[4]
TolueneBenzoyl ChlorideAlCl₃ (1.2)DichloromethaneRT270.6[4]
AnisoleBenzoyl ChlorideFeCl₃ (0.1)[bmim][BF₄]801>99
BenzeneBenzoyl ChlorideZnO (catalytic)Solvent-free140195
AnisoleAcetic AnhydrideMordenite ZeoliteAcetic Acid120492[4]
MesityleneBenzoyl ChlorideFe-K10 MontmorilloniteNeat250.598-100[5]
p-XyleneBenzoyl ChlorideFe-K10 MontmorilloniteNeat250.598-100[5]
BenzeneBenzoic AnhydrideIn₂O₃/MCM-41 (cat.)Dichloromethane402.8>50[5]

Table 2: Intramolecular Friedel-Crafts Acylation for Diaryl Ketone Synthesis

SubstrateCatalyst (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)Reference
2-Phenoxybenzoic acidPPANeat1001Xanthone90[6]
3-(Phenylthio)propanoic acidAlCl₃DichloromethaneRT2Thiochroman-4-oneHigh[7]
4-Phenylbutyric acidPPANeat1001α-Tetralone95[8]
5-(p-Tolyl)valeric acidAlCl₃ (1.1)DichloromethaneRT27-Methyl-1-tetralone85
2-(Phenoxymethyl)benzoic acidEaton's ReagentNeat801Dibenzo[b,f]oxepin-10(11H)-one88

Experimental Protocols

This section provides detailed methodologies for representative Friedel-Crafts acylation reactions for the synthesis of diaryl ketones.

Intermolecular Synthesis of 4-Methylbenzophenone[4]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Benzoyl Chloride

  • Toluene

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add benzoyl chloride (1.0 equivalent) dropwise.

  • The mixture is stirred for 15 minutes at 0 °C.

  • Toluene (1.1 equivalents) is then added dropwise, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization or column chromatography to yield 4-methylbenzophenone.

Intramolecular Synthesis of Xanthone from 2-Phenoxybenzoic Acid[6]

Materials:

  • 2-Phenoxybenzoic Acid

  • Polyphosphoric Acid (PPA)

  • Ice Water

Procedure:

  • In a round-bottom flask, 2-phenoxybenzoic acid is mixed with an excess of polyphosphoric acid.

  • The mixture is heated to 100 °C with stirring for 1 hour.

  • The reaction mixture is then cooled to room temperature and poured into ice water.

  • The precipitated solid is collected by vacuum filtration.

  • The solid is washed thoroughly with water until the filtrate is neutral.

  • The crude xanthone is then dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the Friedel-Crafts acylation for diaryl ketone synthesis.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acyl_Chloride Ar-CO-Cl Complex [Ar-CO-Cl···AlCl₃] Acyl_Chloride->Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion [Ar-C≡O]⁺ + AlCl₄⁻ Complex->Acylium_Ion Aromatic_Ring Ar'-H Sigma_Complex Arenium Ion (Sigma Complex) Aromatic_Ring->Sigma_Complex + [Ar-C≡O]⁺ Diaryl_Ketone Ar-CO-Ar' Sigma_Complex->Diaryl_Ketone + AlCl₄⁻ Catalyst_Regen Catalyst Regenerated Diaryl_Ketone->Catalyst_Regen → HCl + AlCl₃

General Mechanism of Friedel-Crafts Acylation.

Experimental_Workflow start Start reagent_prep Prepare Anhydrous Reagents and Glassware start->reagent_prep reaction_setup Set up Reaction Under Inert Atmosphere reagent_prep->reaction_setup catalyst_addition Add Lewis Acid to Anhydrous Solvent reaction_setup->catalyst_addition cooling Cool Mixture to 0 °C catalyst_addition->cooling acyl_addition Slowly Add Acylating Agent cooling->acyl_addition substrate_addition Add Aromatic Substrate Dropwise acyl_addition->substrate_addition reaction Stir at Controlled Temperature (Monitor by TLC) substrate_addition->reaction quench Quench Reaction with Ice/HCl reaction->quench extraction Liquid-Liquid Extraction quench->extraction washing Wash Organic Layer (H₂O, NaHCO₃, Brine) extraction->washing drying Dry Organic Layer (e.g., Na₂SO₄) washing->drying concentration Remove Solvent (Rotary Evaporation) drying->concentration purification Purify Product (Recrystallization or Chromatography) concentration->purification end End: Isolated Diaryl Ketone purification->end

A Step-by-Step Experimental Workflow.

Troubleshooting_Logic start Low or No Yield Observed check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Activity (Fresh, Anhydrous) start->check_catalyst check_stoichiometry Confirm Stoichiometry (Sufficient Catalyst?) start->check_stoichiometry check_conditions Evaluate Reaction Conditions (Temperature, Time) start->check_conditions check_substrate Assess Substrate Reactivity (Deactivating Groups?) start->check_substrate check_workup Review Work-up Procedure (Emulsion Formation?) start->check_workup solution_reagents Solution: Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->solution_reagents solution_catalyst Solution: Use fresh, anhydrous Lewis acid. Increase catalyst loading. check_catalyst->solution_catalyst solution_stoichiometry Solution: Increase catalyst loading if product complexes with it. check_stoichiometry->solution_stoichiometry solution_conditions Solution: Optimize temperature and reaction time. check_conditions->solution_conditions solution_substrate Solution: Consider alternative synthetic routes for highly deactivated substrates. check_substrate->solution_substrate solution_workup Solution: Ensure complete quenching. Use brine to break emulsions. check_workup->solution_workup

Logical Workflow for Troubleshooting Low Yields.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromophenyl 3-pyridyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[1][2] 4-Bromophenyl 3-pyridyl ketone is a versatile building block in drug discovery, and its derivatization via Suzuki coupling allows for the exploration of a vast chemical space to optimize biological activity.[3][4] These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, offering a reproducible method for the synthesis of a diverse library of compounds.

Core Concepts of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.[5]

  • Transmetalation: The organoboron species (arylboronic acid), activated by a base, transfers its organic group to the palladium complex.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[5]

The choice of catalyst, ligand, base, and solvent system is crucial for the success and efficiency of the reaction.[1] Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or those generated in situ from palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, are commonly employed.[1][7] The base is required to activate the boronic acid for transmetalation, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7][8] A variety of solvents can be used, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water to facilitate the dissolution of the base.[1][7]

Experimental Protocol

This protocol details a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes/ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). Add the palladium catalyst (typically 1-5 mol %).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These are representative examples, and optimization may be required for specific substrates.

Table 1: Reaction Conditions for Suzuki Coupling of this compound

ParameterCondition
Aryl Halide This compound
Boronic Acid 1.2 equivalents
Catalyst Pd(PPh₃)₄ (3 mol %)
Base K₂CO₃ (2.0 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Time 12 hours

Table 2: Representative Yields with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid(4-Phenylphenyl)(pyridin-3-yl)methanone85-95%
24-Methoxyphenylboronic acid(4-(4-Methoxyphenyl)phenyl)(pyridin-3-yl)methanone80-90%
34-Chlorophenylboronic acid(4-(4-Chlorophenyl)phenyl)(pyridin-3-yl)methanone75-85%
43-Thienylboronic acid(4-(Thiophen-3-yl)phenyl)(pyridin-3-yl)methanone70-80%

Yields are based on isolated product after purification and may vary depending on the specific reaction scale and purity of reagents.

Mandatory Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base ar_pd_ar Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert_atm add_solvents_catalyst Add Degassed Solvents and Palladium Catalyst inert_atm->add_solvents_catalyst heat_stir Heat and Stir Reaction Mixture (e.g., 90 °C) add_solvents_catalyst->heat_stir monitor Monitor Reaction Progress (TLC or LC-MS) heat_stir->monitor workup Reaction Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End: Isolated Pure Product purify->end

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application of 4-Bromophenyl 3-pyridyl ketone in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Bromophenyl 3-pyridyl ketone is a valuable starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds, particularly those with kinase inhibitory activity. The presence of the pyridyl and bromophenyl groups provides a scaffold that can be elaborated to target the ATP-binding site of various kinases. The bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. This application note focuses on the utility of this compound in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors, a critical class of therapeutic targets for inflammatory diseases.

Targeted Kinase: p38 MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3] They are key components of the MAP kinase signaling cascade, which regulates a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[2] The p38α isoform is particularly implicated in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it an attractive target for the development of anti-inflammatory drugs.[3][4]

Synthetic Strategy: Hantzsch Thiazole Synthesis

A prominent application of this compound in synthesizing kinase inhibitors involves its conversion to an α-haloketone followed by a Hantzsch thiazole synthesis. This classical reaction provides a straightforward route to 4,5-diarylthiazoles, a scaffold known to exhibit potent p38 MAP kinase inhibitory activity. The resulting thiazole core can be further functionalized to enhance biological activity.

Data Presentation

The following table summarizes the biological activity of representative 4-phenyl-5-pyridyl-1,3-thiazole analogues as p38 MAP kinase inhibitors. While not directly synthesized from this compound in the cited literature, these compounds represent the class of inhibitors that can be accessed using this starting material.

Compound IDR Groupp38α IC50 (nM)TNF-α Inhibition IC50 (nM)
1a H150250
1b 4-F80120
1c 4-OMe120200
1d 4-Me100180

Data is representative of compounds with similar scaffolds and is intended for comparative purposes.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a 4-(4-bromophenyl)-5-(pyridin-3-yl)thiazole-based p38 MAP kinase inhibitor starting from this compound.

Step 1: α-Bromination of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of chloroform and ethyl acetate, add a brominating agent (1.0-1.2 eq), for example, bromine or N-bromosuccinimide (NBS).

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating (40-60 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water and neutralized with a base such as sodium bicarbonate. The precipitated product, 2-bromo-1-(4-bromophenyl)-1-(pyridin-3-yl)ethan-1-one, is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Hantzsch Thiazole Synthesis

  • Reaction Setup: A mixture of the α-bromoketone from Step 1 (1.0 eq) and a thioamide (e.g., thiourea, 1.1 eq) is prepared in a suitable solvent, typically ethanol or isopropanol.

  • Reaction Conditions: The reaction mixture is heated to reflux (70-90 °C) for several hours (4-12 h) and monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 2-amino-4-(4-bromophenyl)-5-(pyridin-3-yl)thiazole is then purified by column chromatography.

Step 3: Kinase Inhibition Assay (p38α)

  • Assay Principle: The inhibitory activity of the synthesized compound against p38α is determined using a biochemical assay that measures the phosphorylation of a specific substrate.

  • Procedure:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a microplate, add the p38α enzyme, the kinase buffer, and the test compound.

    • Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., myelin basic protein or a fluorescently labeled peptide).

    • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualization

G start This compound intermediate1 2-Bromo-1-(4-bromophenyl)-1-(pyridin-3-yl)ethan-1-one start->intermediate1 α-Bromination (e.g., NBS, Acetic Acid) intermediate2 2-Amino-4-(4-bromophenyl)-5-(pyridin-3-yl)thiazole intermediate1->intermediate2 Hantzsch Thiazole Synthesis (e.g., Thiourea, Ethanol, Reflux) final_product Functionalized p38 Kinase Inhibitor intermediate2->final_product Further Functionalization (e.g., Acylation, Alkylation)

Caption: Synthetic workflow for a p38 kinase inhibitor.

G stress Stress Stimuli (e.g., UV, Cytokines) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k map2k MAP2K (e.g., MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitor Synthesized Inhibitor inhibitor->p38

Caption: Simplified p38 MAP kinase signaling pathway.

References

Application Notes & Protocols: α-Bromination of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The α-bromination of aromatic ketones is a fundamental transformation in organic synthesis, yielding α-bromo ketones that are versatile precursors for a wide range of pharmaceuticals and fine chemicals.[1] These intermediates possess two electrophilic sites (the carbonyl carbon and the α-carbon) and a good leaving group (bromide), making them valuable in the construction of complex molecular scaffolds, including various N-, S-, and O-heterocycles.[1][2] This document provides detailed experimental protocols for the α-bromination of aromatic ketones using both classical and modern methods, summarizes key reaction data, and outlines the underlying reaction mechanisms and safety procedures.

Reaction Mechanisms

The α-halogenation of a ketone proceeds via an enol or enolate intermediate. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Bromination: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which facilitates tautomerization to the enol form.[3][4] This enol, the active nucleophile, then attacks molecular bromine to form the α-bromo ketone and regenerate the acid catalyst.[3] The introduction of the first halogen deactivates the carbonyl group towards further protonation, which generally prevents polyhalogenation, allowing for selective mono-bromination.[5][6]

AcidCatalyzedMechanism Acid-Catalyzed Bromination Pathway cluster_0 Keto-Enol Tautomerism cluster_1 Bromination Ketone Aromatic Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H⁺ Enol->ProtonatedKetone + H⁺ Bromine Br₂ ProtonatedProduct Protonated α-Bromo Ketone Enol->ProtonatedProduct Attack on Br₂ FinalProduct α-Bromo Ketone ProtonatedProduct->FinalProduct - H⁺

Caption: Mechanism of acid-catalyzed bromination of an aromatic ketone.

Experimental Protocols

Careful control over reaction conditions, such as temperature and the rate of bromine addition, is critical to minimize the formation of side products.[1]

Protocol 1: Classical Bromination of Acetophenone using Br₂ and AlCl₃

This protocol is a well-established method for the synthesis of phenacyl bromide (α-bromoacetophenone).[7]

Materials and Equipment:

  • Acetophenone

  • Anhydrous ether

  • Anhydrous aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Methanol for recrystallization

  • Petroleum ether

  • Three-necked flask, mechanical stirrer, separatory funnel, reflux condenser

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a dry three-necked flask equipped with a stirrer, separatory funnel, and reflux condenser, dissolve 50 g (0.42 mole) of acetophenone in 50 cc of anhydrous ether.[7]

  • Cool the solution in an ice bath and introduce 0.5 g of anhydrous aluminum chloride.[7]

  • From the separatory funnel, add 67 g (21.5 cc, 0.42 mole) of bromine dropwise with constant stirring, at a rate of approximately 1 cc per minute. Hydrogen bromide gas will evolve during the addition.[7]

  • After the complete addition of bromine, immediately remove the ether and dissolved hydrogen bromide under reduced pressure.[7]

  • The crude phenacyl bromide will remain as a brownish-yellow crystalline solid.[7]

Work-up and Purification:

  • To decolorize the crude product, wash the solid by shaking it with a mixture of 10 cc of water and 10 cc of petroleum ether.[7]

  • Filter the crystals using suction and wash several times with fresh portions of the water/petroleum ether mixture until a white product is obtained.[7]

  • The crude product can be further purified by recrystallization from 25–30 cc of methanol to yield white crystals.[7]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a safer and easier-to-handle brominating agent compared to liquid bromine.[2] This method often provides higher selectivity. Microwave irradiation can be used to accelerate the reaction.[2]

Materials and Equipment:

  • Aromatic ketone (e.g., 4-bromoacetophenone)

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) as a catalyst

  • Solvent (e.g., methanol or acetonitrile)

  • Microwave reactor or conventional heating setup with a reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve the aromatic ketone (1 equivalent) in the chosen solvent.

  • Add N-bromosuccinimide (1-1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.[2]

  • If using microwave irradiation, heat the mixture for a period of 5 to 30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).[2]

  • If using conventional heating, reflux the mixture until TLC analysis indicates the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add water to the residue to precipitate the crude product and dissolve the succinimide byproduct.

  • Filter the solid product, wash it with cold water, and dry it.

  • If necessary, recrystallize the product from a suitable solvent like ethanol or methanol to obtain the pure α-bromo ketone.

Data Presentation: Bromination of Substituted Acetophenones

The following table summarizes typical results for the bromination of various acetophenone derivatives.

Starting KetoneBrominating AgentCatalyst/SolventTemp. (°C)Time (h)Yield (%)M.P. of Product (°C)
AcetophenoneBr₂AlCl₃ / Ether0 to RT~188-96 (crude)45-48[7]
AcetophenoneBr₂Acetic AcidRT5 (MW)70-9649-51[8]
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid904-5>80-
4-BromoacetophenoneNBSp-TsOH / Methanol20 (MW)0.590-
AcetophenoneKBr / PhI(OAc)₂p-TsOH / BF₃·Et₂ORT-Moderate-Good-

General Experimental & Safety Workflow

A systematic workflow is essential for both efficiency and safety, especially when handling hazardous reagents like bromine.

GeneralWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis PPE Don PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Fume Hood PPE->FumeHood Glassware Assemble Dry Glassware FumeHood->Glassware Reagents Measure Reagents Glassware->Reagents Setup Combine Ketone, Solvent, Catalyst Reagents->Setup Cooling Cool in Ice Bath Setup->Cooling Addition Slowly Add Bromine or NBS Cooling->Addition Monitor Monitor by TLC Addition->Monitor Quench Quench Excess Bromine (e.g., Na₂S₂O₃ soln) Monitor->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Evaporate Remove Solvent Dry->Evaporate Purify Recrystallize Product Evaporate->Purify Characterize Characterize Product (NMR, M.P., etc.) Purify->Characterize

Caption: General workflow for the bromination of aromatic ketones.

Safety Precautions

Bromine is a highly toxic, corrosive, and volatile substance that can cause severe skin burns, eye damage, and is fatal if inhaled.[9][10] Hydrogen bromide, a common byproduct, is also a corrosive gas. Strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemically resistant gloves (e.g., nitrile).[11][12] Do not use disposable plastic gloves.[11]

  • Ventilation: All manipulations involving liquid bromine or reactions that generate HBr must be performed in a certified chemical fume hood with the sash positioned as low as possible.[12]

  • Handling: Handle and open bromine containers with extreme care, preferably in a secondary container.[10][12] Be aware that heat from your hand can build up pressure inside a bromine ampoule.[11]

  • Spill Management: Keep a neutralizing agent, such as a 1 M (25%) solution of sodium thiosulfate (Na₂S₂O₃), readily available to handle any spills.[11] In case of a spill, evacuate the area, and if safe to do so, cover the spill with sodium thiosulfate or another suitable absorbent material.[10]

  • First Aid:

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted bromine with sodium thiosulfate solution before disposal.

References

Application Notes and Protocols for High-Throughput Screening of 4-Bromophenyl 3-pyridyl ketone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-bromophenyl 3-pyridyl ketone scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors. The bromine atom on the phenyl ring serves as a versatile synthetic handle, allowing for the rapid generation of large chemical libraries through various cross-coupling reactions. This modularity is ideal for exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery. High-throughput screening (HTS) is an essential methodology for efficiently interrogating these large libraries to identify initial hits with desired biological activity.

This document provides detailed protocols for both biochemical and cell-based assays commonly used in HTS campaigns for kinase inhibitors, along with representative data and visualizations to guide researchers in this field.

Data Presentation: Representative Screening Data

The following tables summarize hypothetical, yet realistic, quantitative data from a primary high-throughput screen and subsequent dose-response confirmation for a library of this compound derivatives targeting a specific kinase (e.g., a tyrosine kinase).

Table 1: Primary HTS Results for Kinase Inhibition

Compound IDConcentration (µM)Percent Inhibition (%)Hit (Yes/No)
BPK-001108.2No
BPK-0021092.5Yes
BPK-0031015.7No
BPK-0041088.9Yes
BPK-005105.4No
BPK-0061095.1Yes
............
BPK-10001012.3No

Hit Threshold: >50% inhibition

Table 2: Dose-Response (IC50) Data for Confirmed Hits

Compound IDKinase Assay IC50 (nM)[1][2]Cell Viability IC50 (µM)Selectivity Index (SI)
BPK-002155 ± 27> 50> 322
BPK-004850 ± 5025.530
BPK-006770 ± 1015.220

SI = Cell Viability IC50 / Kinase Assay IC50

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3][4][5][6] It is a robust, high-throughput method suitable for primary screening and IC50 determination.

Materials:

  • Purified Kinase of Interest

  • Kinase-specific Substrate (peptide or protein)

  • This compound derivative library (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Ultra-Pure ATP

  • White, opaque, low-volume 384-well assay plates

  • Automated liquid handler or multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds.

    • Using an automated liquid handler, dispense 25 nL of each compound solution into the wells of a 384-well plate.

    • Include control wells: "No Inhibitor" (DMSO vehicle) for 100% activity and "No Enzyme" for background.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to achieve 10-30% ATP-to-ADP conversion.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be at the Km of the kinase for ATP to identify ATP-competitive inhibitors.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

    • Mix the plate gently on a shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Equilibrate the plate and ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin for the light-producing reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced.

Protocol 2: Cell-Based Viability/Cytotoxicity Assay (CellTiter-Glo®)

This protocol determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[7][8][9] It is used as a secondary assay to assess the cytotoxicity of hit compounds.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., A549, HCT116)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Confirmed hit compounds from the primary screen

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well or 384-well cell culture plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed the cells into a 384-well plate at a density of 1,000-5,000 cells per well in 25 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium.

    • Add the desired volume of diluted compound to the wells. The final DMSO concentration should not exceed 0.5%.

    • Include "No Compound" (vehicle) control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Signal Generation and Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 25 µL of reagent for 25 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the number of viable cells.

Visualizations

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Secondary Assays cluster_3 Lead Optimization Compound_Library 4-Bromophenyl 3-pyridyl ketone Derivative Library Plate_Compounds Plate Compounds (384-well format) Compound_Library->Plate_Compounds Primary_Assay Biochemical Assay (e.g., ADP-Glo) Plate_Compounds->Primary_Assay Data_Acquisition Read Plates (Luminometer) Primary_Assay->Data_Acquisition Data_Analysis Primary Data Analysis (% Inhibition) Data_Acquisition->Data_Analysis Hit_Identification Identify Primary Hits Data_Analysis->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Cytotoxicity Cell Viability Assay (e.g., CellTiter-Glo) Hit_Identification->Cytotoxicity Confirmed Hits SAR_Analysis SAR Analysis & Lead Optimization Dose_Response->SAR_Analysis Cytotoxicity->SAR_Analysis

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_A Kinase A (e.g., RAF) Receptor->Kinase_A P Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B P Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C P Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor P Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor 4-Bromophenyl 3-pyridyl ketone Derivative Inhibitor->Kinase_B Inhibition

Caption: Generalized Kinase Cascade and Point of Inhibition.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Brominated Pyridyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has become indispensable in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity.[3] The pyridine moiety is a prevalent scaffold in a vast array of pharmaceuticals, and the ability to introduce diverse amino groups is crucial for structure-activity relationship (SAR) studies and lead optimization.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of brominated pyridyl ketones. These substrates are valuable building blocks for the synthesis of biologically active compounds. However, the presence of both a pyridine ring, which can coordinate to and inhibit the palladium catalyst, and a ketone functionality, which can be sensitive to certain reaction conditions, requires careful optimization to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of a brominated pyridyl ketone involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the brominated pyridyl ketone to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted aminopyridyl ketone is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[1]

The judicious selection of the palladium source, ligand, base, and solvent is critical for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the Buchwald-Hartwig amination of brominated pyridyl ketones with various classes of amines. These conditions are based on established methodologies for similar bromopyridine substrates and should serve as a strong starting point for optimization.[5]

Table 1: Coupling of Brominated Pyridyl Ketones with Arylamines [5]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High

Table 2: Coupling of Brominated Pyridyl Ketones with Primary Alkylamines [5]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High
CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF706-18Good
BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0)t-BuOH9012Moderate to Good

Table 3: Coupling of Brominated Pyridyl Ketones with Secondary Alkylamines [5]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24High
PiperidinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10012-24Good to High
N-MethylanilinePd(OAc)₂ (1.5)DavePhos (3)LHMDS (1.5)THF808-16Good

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of brominated pyridyl ketones. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for Amination with Non-Volatile Amines

Materials:

  • Brominated pyridyl ketone (1.0 equivalent)

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the brominated pyridyl ketone and the amine to the Schlenk flask.

  • Seal the flask and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[6]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminopyridyl ketone.

Protocol 2: Procedure for Amination with Volatile Amines[7]

Materials:

  • Brominated pyridyl ketone (1.0 equivalent)

  • Volatile amine (2.0-3.0 equivalents, can be added as a solution in the reaction solvent)

  • Palladium catalyst and ligand or precatalyst

  • Base

  • Anhydrous solvent

  • Pressure-rated sealed tube with a stir bar

Procedure:

  • To an oven-dried sealed tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), base, and brominated pyridyl ketone under an inert atmosphere.

  • Add the anhydrous solvent, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by LC-MS analysis of small aliquots.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition Complex Oxidative Addition Amine\nCoordination Amine Coordination Oxidative\nAddition Complex->Amine\nCoordination Amine Coordination Palladium-Amido\nComplex Palladium-Amido Complex Amine\nCoordination->Palladium-Amido\nComplex Deprotonation (Base) Catalyst_Regen Palladium-Amido\nComplex->Catalyst_Regen Reductive Elimination Product Aminopyridyl Ketone Catalyst_Regen->Product Bromopyridyl\nKetone Bromopyridyl Ketone Bromopyridyl\nKetone->Oxidative\nAddition Complex Amine Amine Amine->Amine\nCoordination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_glass Oven-dried Schlenk Flask add_reagents Add Pd source, ligand, base, bromopyridyl ketone, and amine prep_glass->add_reagents inert_atm Establish Inert Atmosphere (Ar/N2) add_reagents->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat Heat to 80-110 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with aq. NH4Cl cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry, Filter, and Concentrate wash->dry purify Column Chromatography dry->purify final_product Aminopyridyl Ketone purify->final_product Isolated Product

References

Application Notes and Protocols for the Synthesis of N-aryl Derivatives from 4-Bromophenyl 3-pyridyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-aryl derivatives from 4-Bromophenyl 3-pyridyl ketone is a critical transformation in medicinal chemistry, yielding scaffolds with significant potential in drug discovery. The resulting N-(4-(pyridin-3-oyl)phenyl)arylamine core is found in a variety of compounds investigated as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4] This document provides detailed protocols for the synthesis of these derivatives via two powerful cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its high efficiency, broad substrate scope, and tolerance of various functional groups under relatively mild conditions.[5][6] In contrast, the Ullmann condensation is a copper-catalyzed reaction that often requires higher temperatures but can be advantageous for specific substrates and is a more classical approach.[7][8][9] The choice between these methods will depend on the specific aniline derivative, available laboratory equipment, and desired scale of the reaction.

Data Presentation

The following tables summarize representative reaction conditions and yields for the synthesis of N-aryl derivatives from aryl bromides, providing a baseline for the N-arylation of this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10012-24~85-95
24-MethoxyanilinePd₂(dba)₃ (1)RuPhos (2)K₂CO₃Dioxane11018~90
32-MethylanilinePd(OAc)₂ (2)DavePhos (4)LHMDSToluene10020~80-90
44-ChloroanilinePd-G3-XPhos (1)-Cs₂CO₃t-Amyl alcohol11016~92

Data presented is representative for aryl bromides and serves as a starting point for optimization with this compound.

Table 2: Representative Conditions for Ullmann Condensation of Aryl Bromides

EntryAryl AmineCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)L-proline (20)K₂CO₃DMSO12024~70-85
24-MethoxyanilineCuI (5)1,10-Phenanthroline (10)Cs₂CO₃DMF13024~75-90
32-MethylanilineCu₂O (10)NoneK₃PO₄NMP15036~65-80
44-ChloroanilineCuI (10)DMCDA (20)K₂CO₃Toluene11024~70-85

DMCDA = trans-N,N'-Dimethylcyclohexane-1,2-diamine. Data is representative for aryl bromides and may require optimization for the specific substrate.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Substituted aniline (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), the desired aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) to the tube via syringe.

  • Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Protocol 2: Ullmann Condensation

This protocol provides a general method for the copper-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Substituted aniline (1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aniline (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Visualizations

Caption: General reaction scheme for the synthesis of N-aryl derivatives.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants, Catalyst, Ligand, and Base in a Schlenk Tube inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for N-arylation reactions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Survival Cell Survival mTOR->Survival Promotes Inhibitor N-aryl derivative of 4-aminophenyl 3-pyridyl ketone Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Catalytic Hydrosilylation of Ketones with Pyridine-Based Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrosilylation of ketones is a powerful and atom-economical method for the synthesis of secondary alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. This process involves the addition of a silicon-hydride bond across the carbonyl group of a ketone, followed by hydrolysis to yield the corresponding alcohol. The use of transition metal catalysts, particularly those coordinated with pyridine-based ligands, has garnered significant attention due to their high efficiency, selectivity, and tunability. Pyridine-based ligands offer a versatile scaffold that can be readily modified to influence the steric and electronic properties of the metal center, thereby controlling the catalytic activity and selectivity of the hydrosilylation reaction.

This document provides detailed application notes and experimental protocols for the catalytic hydrosilylation of ketones using various catalysts featuring pyridine-based ligands. It is intended to serve as a practical guide for researchers in organic synthesis, catalysis, and drug development.

I. Catalyst Systems and Ligand Types

A variety of transition metals, including iron, rhodium, and manganese, have been successfully employed in combination with different classes of pyridine-based ligands for the hydrosilylation of ketones. The choice of metal and ligand structure is critical in determining the catalyst's performance, including its activity, selectivity (chemo-, regio-, and enantio-), and substrate scope.

Common Pyridine-Based Ligands:
  • Bis(imino)pyridine (PDI) Ligands: These tridentate ligands are known for forming highly active iron catalysts for the hydrosilylation of a broad range of ketones and aldehydes.[1][2]

  • Bis(oxazolinyl)pyridine (PyBox) and Bis(oxazolinyl)bipyridine (BipyBox) Ligands: These C2-symmetrical chiral ligands are particularly effective in asymmetric hydrosilylation, yielding secondary alcohols with high enantiomeric excess when complexed with metals like rhodium or iron.[3][4][5]

  • Iminopyridine-Oxazoline (IPO) Ligands: Chiral IPO ligands have been used to synthesize iron complexes that exhibit excellent activity and high enantioselectivity in the asymmetric hydrosilylation of aryl ketones.[6]

  • Thiopyridine Ligands: Dimeric manganese complexes featuring thiopyridine ligands have been shown to be effective catalysts for the visible light-induced hydrosilylation of ketones at room temperature.[7]

II. Data Presentation: Performance of Various Catalytic Systems

The following tables summarize the quantitative data for the catalytic hydrosilylation of ketones using different pyridine-based ligand and metal combinations.

Table 1: Iron-Catalyzed Hydrosilylation of Ketones with Bis(imino)pyridine (PDI) Ligands [1][2]

EntryKetone SubstrateCatalyst Loading (mol%)SilaneSolventTemp (°C)Time (h)Conversion (%)
1Acetophenone0.1 - 1.0PhSiH₃Toluene23< 1>99
24-Methoxyacetophenone0.1 - 1.0Ph₂SiH₂Toluene23< 1>99
34-Chloroacetophenone0.1 - 1.0PhSiH₃Toluene23< 1>99
4Cyclohexanone0.1 - 1.0Ph₂SiH₂Toluene231>99

Table 2: Iron-Catalyzed Asymmetric Hydrosilylation of Ketones with Chiral Bis(oxazolinyl)bipyridine (BipyBox) Ligands [5]

EntryKetone SubstrateLigandCatalyst Loading (mol%)SilaneTemp (°C)Time (h)Yield (%)ee (%)
1Acetophenonebipybox-i-Pr6PhSiH₃65249575
21-(1-Naphthyl)ethanonebipybox-i-Pr6PhSiH₃65249285
31-(2-Naphthyl)ethanonebipybox-i-Pr6PhSiH₃65249682

Table 3: Rhodium-Catalyzed Asymmetric Hydrosilylation of Ketones with Chiral HETPHOX Ligands [8]

EntryKetone SubstrateLigandCatalyst Loading (mol%)SilaneTemp (°C)Time (h)Conversion (%)ee (%)
1Acetophenonet-Bu-HETPHOX0.5Ph₂SiH₂0728084 (R)
24-Methoxyacetophenonet-Bu-HETPHOX0.5Ph₂SiH₂0729388 (R)
32-Acetylnaphthalenet-Bu-HETPHOX0.5Ph₂SiH₂0728586 (R)

Table 4: Manganese-Catalyzed Hydrosilylation of Ketones with Thiopyridine Ligands [7]

EntryKetone SubstrateCatalyst Loading (mol%)SilaneIrradiationTime (min)Conversion (%)
1Acetophenone0.1PhSiH₃427 nm90>99
24-Methylacetophenone0.1PhSiH₃427 nm90>99
32-Octanone0.1PhSiH₃427 nm90>99

III. Experimental Protocols

Protocol 1: General Procedure for Iron-Catalyzed Hydrosilylation of Ketones with Bis(imino)pyridine (PDI) Ligands[1]

Materials:

  • Bis(imino)pyridine iron dialkyl precatalyst (e.g., (iPrPDI)Fe(N₂)₂)

  • Ketone substrate

  • Phenylsilane (PhSiH₃) or Diphenylsilane (Ph₂SiH₂)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • In a nitrogen-filled glovebox, add the bis(imino)pyridine iron precatalyst (0.001 to 0.01 mmol, 0.1 to 1.0 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (to make a 0.4 M solution of the substrate).

  • Add the ketone substrate (1.0 mmol).

  • Add the silane (1.0 to 2.0 mmol, 1 to 2 equiv).

  • Seal the Schlenk tube, remove it from the glovebox, and stir the reaction mixture at room temperature (23 °C).

  • Monitor the reaction progress by GC or ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Upon completion, quench the reaction by adding methanol (3 mL) and 1 M HCl (3 mL) at 0 °C.

  • Stir the mixture for 1 hour.

  • Neutralize the solution with saturated sodium bicarbonate and extract the product with diethyl ether (2 x 10 mL).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol.

Protocol 2: General Procedure for Iron-Catalyzed Asymmetric Hydrosilylation of Ketones with Chiral Bis(oxazolinyl)bipyridine (BipyBox) Ligands[5]

Materials:

  • Iron(II) acetate (Fe(OAc)₂)

  • Chiral bipybox ligand (e.g., bipybox-i-Pr)

  • Ketone substrate

  • Phenylsilane (PhSiH₃)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • In a nitrogen-filled glovebox, add Fe(OAc)₂ (0.05 mmol, 5 mol%) and the chiral bipybox ligand (0.06 mmol, 6 mol%) to a Schlenk tube.

  • Add the anhydrous solvent (e.g., THF).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst in situ.

  • Add the ketone substrate (1.0 mmol).

  • Add phenylsilane (2.0 mmol, 2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C for 24 hours.

  • After cooling to room temperature, perform a standard acidic workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the alcohol product by chiral GC or HPLC analysis.

Protocol 3: General Procedure for Rhodium-Catalyzed Asymmetric Hydrosilylation of Ketones with Chiral HETPHOX Ligands[9]

Materials:

  • [Rh(COD)Cl]₂

  • Chiral HETPHOX ligand (e.g., t-Bu-HETPHOX)

  • Ketone substrate

  • Diphenylsilane (Ph₂SiH₂)

  • Anhydrous THF

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Under a nitrogen atmosphere in a Schlenk tube, dissolve [Rh(COD)Cl]₂ (0.0043 mmol, 0.5 mol%) and the HETPHOX ligand (0.0095 mmol, 1.1 mol%) in dry THF (1 mL).

  • Add the ketone substrate (0.86 mmol).

  • Stir the resulting solution at ambient temperature for 1 hour.

  • Cool the solution to 0 °C and add diphenylsilane (1.29 mmol, 1.5 equiv) dropwise via syringe.

  • Allow the reaction to stir at ambient temperature for 72 hours.

  • Cool the reaction to 0 °C and work up by the addition of methanol (3 mL) and 1 M HCl (3 mL).

  • After stirring for 1 hour, neutralize with saturated sodium bicarbonate and extract with diethyl ether (2 x 10 mL).

  • Dry the organic layer over MgSO₄ and remove the solvent in vacuo.

  • Purify the product by column chromatography on flash silica gel.

  • Determine the enantiomeric excess by chiral GC or HPLC.

IV. Visualizations

Catalytic_Hydrosilylation_Mechanism cluster_cycle Catalytic Cycle cluster_workup Work-up Catalyst [M]-L (Pyridine Ligand Complex) Intermediate1 [M]-L(H)(SiR₃) Oxidative Addition Product Catalyst->Intermediate1 + R₃SiH Silane R₃SiH Ketone R'₂C=O Intermediate2 [M]-L(OCHR'₂)(SiR₃) Insertion Product Intermediate1->Intermediate2 + R'₂C=O Intermediate2->Catalyst Reductive Elimination Product R'₂CHOSiR₃ Silyl Ether Intermediate2->Product Product->Catalyst SilylEther R'₂CHOSiR₃ Alcohol R'₂CHOH Final Product SilylEther->Alcohol Hydrolysis (H⁺/H₂O)

Caption: Generalized mechanism of catalytic hydrosilylation of ketones.

Pyridine_Ligand_Types PDI Bis(imino)pyridine (PDI) N N N PyBox Bis(oxazolinyl)pyridine (PyBox) N N (chiral) N (chiral) IPO Iminopyridine-Oxazoline (IPO) N N (chiral) ThioPy Thiopyridine N S Ligands Pyridine-Based Ligands Ligands->PDI Ligands->PyBox Ligands->IPO Ligands->ThioPy

Caption: Examples of pyridine-based ligands for hydrosilylation.

Experimental_Workflow Start Start Prep Catalyst/Ligand Preparation (or in situ generation) Start->Prep Reaction Hydrosilylation Reaction (Ketone + Silane + Catalyst) Prep->Reaction Workup Aqueous Work-up (Hydrolysis of Silyl Ether) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC, MS) Purification->Analysis Chiral_Analysis Chiral Analysis (for asymmetric reactions) (Chiral GC/HPLC) Analysis->Chiral_Analysis End End Chiral_Analysis->End

Caption: General experimental workflow for catalytic hydrosilylation.

References

Application Notes and Protocols: The Use of 4-Bromophenyl 3-pyridyl ketone in the Development of TRPC6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes describe the potential use and evaluation of 4-Bromophenyl 3-pyridyl ketone as a hypothetical inhibitor of the TRPC6 ion channel. As of the latest literature review, the specific activity of this compound against TRPC6 has not been formally documented. The protocols and data presented herein are based on established methodologies for characterizing known TRPC6 inhibitors and should be adapted and validated for this specific compound.

Introduction to TRPC6 as a Therapeutic Target

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types. Dysregulation of TRPC6 activity has been implicated in a range of pathologies, including focal segmental glomerulosclerosis (FSGS) in the kidney, cardiac hypertrophy, pulmonary hypertension, and certain types of cancer. This makes TRPC6 a compelling target for therapeutic intervention. The development of small molecule inhibitors of TRPC6 is an active area of research aimed at providing novel treatments for these conditions.

This compound is a pyridyl ketone-containing compound. While its specific biological activities are not extensively characterized in the public domain, its structural motifs are present in other known kinase and ion channel modulators. These application notes will therefore explore its potential application as a TRPC6 inhibitor and provide the necessary protocols for its evaluation.

Hypothetical Mechanism of Action

It is hypothesized that this compound may act as an antagonist of the TRPC6 channel. The proposed mechanism involves the direct binding of the compound to the channel protein, either at the pore region or at an allosteric site, thereby preventing the influx of Ca2+ and Na+ ions that is normally triggered by stimuli such as diacylglycerol (DAG).

Data Presentation: Comparative Potency of TRPC6 Inhibitors

The following table summarizes the inhibitory potency of well-characterized TRPC6 inhibitors to provide a benchmark for the evaluation of new compounds like this compound. The data for this compound is hypothetical and represents a target potency for a successful lead compound.

CompoundTarget(s)Assay TypeIC50 (nM)Reference
This compound TRPC6 (Hypothetical) Ca2+ Influx Assay 50 - 200 (Target) N/A
BI 749327TRPC6Ca2+ Influx Assay13[1]
SAR7334TRPC6Patch Clamp7.9[2][3]
GSK2332255BTRPC3, TRPC6Patch Clamp4 (rat TRPC6)N/A
PCC0208057TRPC6Ca2+ Influx Assay2440[1]
SKF-96365TRPC (non-selective)Ca2+ Influx Assay4900[1]

Signaling Pathway

TRPC6_Signaling_Pathway GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT (active) Calcineurin->NFAT Gene_Expression Gene Expression (e.g., hypertrophy, fibrosis) NFAT->Gene_Expression Promotes Inhibitor 4-Bromophenyl 3-pyridyl ketone Inhibitor->TRPC6 Inhibits

Caption: TRPC6 signaling pathway and the proposed point of intervention for this compound.

Experimental Protocols

In Vitro Calcium Influx Assay

Objective: To determine the inhibitory effect of this compound on TRPC6-mediated calcium entry in a cellular context.

Materials:

  • HEK293 cells stably expressing human TRPC6 (or transiently transfected).

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Fluo-4 AM or Fura-2 AM calcium indicator.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.

  • TRPC6 agonist (e.g., 100 µM 1-oleoyl-2-acetyl-sn-glycerol, OAG).

  • This compound (stock solution in DMSO).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed the TRPC6-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium indicator dye (e.g., 2 µM Fluo-4 AM in HBSS) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Incubation: Add HBSS containing various concentrations of this compound or vehicle (DMSO) to the respective wells. Incubate for 10-20 minutes at room temperature.

  • Assay: Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

  • Stimulation: Add the TRPC6 agonist (OAG) to all wells simultaneously using the instrument's fluidics module.

  • Data Acquisition: Record the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Calcium_Influx_Workflow Start Start Plate_Cells Plate TRPC6-HEK293 Cells Start->Plate_Cells Load_Dye Load with Calcium Dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Wash Wash Cells Load_Dye->Wash Add_Compound Incubate with This compound Wash->Add_Compound Read_Baseline Read Baseline Fluorescence Add_Compound->Read_Baseline Add_Agonist Stimulate with TRPC6 Agonist (e.g., OAG) Read_Baseline->Add_Agonist Record_Fluorescence Record Fluorescence Change Add_Agonist->Record_Fluorescence Analyze Analyze Data and Calculate IC50 Record_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for the in vitro calcium influx assay.

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To directly measure the effect of this compound on the ion currents flowing through TRPC6 channels.

Materials:

  • TRPC6-expressing HEK293 cells on glass coverslips.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass pipettes.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

  • Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2).

  • TRPC6 agonist (e.g., 100 µM OAG).

  • This compound.

Protocol:

  • Cell Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with extracellular solution.

  • Patching: Form a gigaohm seal with a glass pipette and establish a whole-cell configuration.

  • Voltage Protocol: Hold the cell at a holding potential of -60 mV and apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit currents.

  • Channel Activation: Perfuse the cells with the TRPC6 agonist to activate the channels and record the resulting current.

  • Inhibition: Apply this compound in the presence of the agonist to measure the degree of current inhibition.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and calculate the percentage of current inhibition by the compound.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cells where TRPC6 is implicated in growth signaling (e.g., certain cancer cell lines).

Materials:

  • A relevant cell line with known TRPC6 expression and function (e.g., prostate cancer cells).

  • Appropriate cell culture medium and supplements.

  • 96-well plates.

  • BrdU incorporation assay kit or similar proliferation assay (e.g., MTT, CellTiter-Glo).

  • This compound.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate for a period relevant to the cell doubling time (e.g., 24-72 hours).

  • Assay: Perform the proliferation assay according to the manufacturer's instructions (e.g., add BrdU and then detect its incorporation).

  • Data Analysis: Quantify the proliferation in each well and normalize to the vehicle control. Determine the concentration of the compound that inhibits proliferation by 50% (GI50).

Conclusion

The provided protocols outline a standard workflow for the initial characterization of a novel, hypothetical TRPC6 inhibitor, this compound. Successful demonstration of potent and selective inhibition in these assays would warrant further investigation, including selectivity profiling against other TRP channels and in vivo studies in relevant disease models. These application notes serve as a foundational guide for researchers aiming to explore the therapeutic potential of new chemical entities targeting the TRPC6 ion channel.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromophenyl 3-pyridyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromophenyl 3-pyridyl ketone. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Q1: My Friedel-Crafts acylation reaction is resulting in a low yield or failing completely. What are the likely causes?

A1: Low or no yield in the Friedel-Crafts acylation of bromobenzene with a nicotinoyl derivative is a common issue. Several factors could be contributing to this outcome:

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or starting materials will deactivate the catalyst. Ensure all equipment is flame-dried or oven-dried before use and that anhydrous solvents are used.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it from the reaction. Therefore, it is often necessary to use a stoichiometric amount or even a slight excess of the catalyst. For the acylation of bromobenzene, a molar ratio of AlCl₃ to the acylating agent of at least 1.1:1 is recommended, and sometimes as high as 2.2:1.[1]

  • Deactivated Aromatic Ring: While bromine is an ortho, para-directing deactivator, strong deactivation of the bromobenzene ring can hinder the electrophilic aromatic substitution. Ensure your starting material is pure.

  • Pyridine Moiety Interference: The nitrogen atom in the 3-pyridyl group of the acylating agent can coordinate with the Lewis acid catalyst. This can deactivate the catalyst and reduce the electrophilicity of the acylium ion. Using a stronger Lewis acid or a different synthetic route might be necessary.

Q2: I am observing the formation of multiple products, including isomers. How can I improve the selectivity for the desired 4-bromo isomer?

A2: The formation of isomeric byproducts is a known challenge in Friedel-Crafts acylation of substituted benzenes.

  • Steric Hindrance: The bromine atom on the benzene ring directs incoming electrophiles to the ortho and para positions. The formation of the ortho-isomer (2-Bromophenyl 3-pyridyl ketone) can occur, though it is generally the minor product due to steric hindrance from the bulky bromine atom.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically more stable para isomer. It is advisable to add the acylating agent dropwise at a low temperature (e.g., 0-5 °C) before allowing the reaction to proceed at a higher temperature.

  • Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may help optimize the selectivity.

Q3: My reaction mixture is turning dark and forming a tarry substance. What is causing this and how can I prevent it?

A3: The formation of dark, tarry materials often indicates side reactions such as polymerization or charring.

  • Reaction Temperature: Excessive heat can lead to the decomposition of starting materials and products, resulting in tar formation. Maintain careful control over the reaction temperature, especially during the exothermic addition of the catalyst and acylating agent.

  • Purity of Reagents: Impurities in the starting materials or solvents can catalyze side reactions. Ensure the purity of your bromobenzene, nicotinoyl chloride (or anhydride), and the Lewis acid.

Q4: Are there alternative synthesis routes to Friedel-Crafts acylation that might offer better yields?

A4: Yes, the Suzuki-Miyaura cross-coupling reaction is a powerful alternative for the formation of the biaryl ketone structure.[2][3] This method involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

  • Reaction Pathway: You could couple 4-bromobenzoyl chloride with 3-pyridylboronic acid or 3-bromopyridine with 4-formylphenylboronic acid followed by oxidation.

  • Advantages: Suzuki coupling often proceeds under milder conditions, is tolerant of a wider range of functional groups, and can offer higher yields and selectivity compared to Friedel-Crafts acylation.[2]

Data Presentation: Yield Comparison for Analogous Reactions

Reaction TypeAromatic SubstrateAcylating/Coupling AgentCatalystSolventYield (%)Reference
Friedel-Crafts AcylationBromobenzeneAcetic AnhydrideAlCl₃Dichloromethane28.73[4]
Friedel-Crafts AcylationBromobenzeneAcetyl ChlorideAlCl₃MTBE~70[5]
Suzuki Coupling4-BromoacetophenonePhenylboronic acidPd(II)-complexWater94[6]
Suzuki Coupling5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄1,4-Dioxane60-81[3][7]

Experimental Protocols

Key Experiment 1: Friedel-Crafts Acylation of Bromobenzene (Adapted Protocol)

This protocol is adapted from the acylation of bromobenzene with acetyl chloride and should be optimized for use with nicotinoyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene

  • Nicotinoyl chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 2M

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 to 2.2 molar equivalents).

  • Add anhydrous dichloromethane, followed by bromobenzene (1.0 molar equivalent).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Dissolve nicotinoyl chloride (1.0 molar equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the nicotinoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (around 40 °C) for 1-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture back to 0-5 °C and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, 2M sodium hydroxide solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization.

Key Experiment 2: Suzuki-Miyaura Cross-Coupling (General Protocol)

This is a general protocol for the Suzuki coupling of an aryl bromide with a boronic acid.

Materials:

  • This compound precursor (e.g., 4-bromobenzoyl chloride and 3-pyridylboronic acid, or 3-bromopyridine and 4-formylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine the aryl bromide (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Add AlCl3 & Bromobenzene in Anhydrous Solvent A->B C Cool to 0-5°C B->C D Dropwise Addition of Nicotinoyl Chloride C->D E Warm to RT & Reflux D->E F Monitor by TLC E->F G Quench with Ice/HCl F->G H Separate & Wash Organic Layer G->H I Dry & Concentrate H->I J Purify Product I->J

Caption: Experimental workflow for Friedel-Crafts acylation.

Suzuki_Coupling_Signaling_Pathway pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (e.g., 4-Bromobenzoyl chloride) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Ar'-B(OH)2 (e.g., 3-Pyridylboronic acid) base Base (e.g., K3PO4) boronic_acid->base base->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (this compound) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting_Tree start Low Yield Issue q1 Anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Sufficient catalyst? a1_yes->q2 sol1 Dry all glassware & use anhydrous solvents. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Formation of isomers/byproducts? a2_yes->q3 sol2 Increase AlCl3 to 1.1 - 2.2 equivalents. a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Lower reaction temp. Consider alternative route (e.g., Suzuki Coupling). a3_yes->sol3 end Yield Improved a3_no->end sol3->end

Caption: Troubleshooting decision tree for low yield.

References

Troubleshooting low yield in Suzuki coupling of pyridyl compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving pyridyl compounds. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome common hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is the yield of my Suzuki coupling with a pyridyl compound consistently low?

Low yields in Suzuki couplings of pyridyl compounds are a frequent challenge and can stem from several factors related to the inherent properties of pyridine-containing substrates.[1][2] The primary reasons include:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1][2][3] This is a well-documented issue, sometimes referred to as the "2-pyridyl problem".[3]

  • Substrate Reactivity: The reactivity of pyridyl halides is generally lower than their aryl halide counterparts, with the bond strength order being C-Cl > C-Br > C-I.[1][4] Chloropyridines, in particular, can be challenging to activate for the initial oxidative addition step.[1][4]

  • Inefficient Transmetalation: The transfer of the pyridyl group from the boron reagent to the palladium complex can be slow, especially for electron-deficient pyridyl boronic acids.[3][5]

  • Protodeborylation: Pyridylboronic acids are susceptible to protodeborylation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2][3] This is often promoted by the presence of water, elevated temperatures, and certain bases.[1][2][3]

Q2: How can I prevent palladium catalyst inactivation by the pyridine nitrogen?

Preventing catalyst inactivation is crucial for a successful reaction. Here are some effective strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they can stabilize the active palladium species and sterically hinder coordination of the pyridine nitrogen.[1][3][6] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[4]

  • Catalyst Choice: Utilize pre-formed palladium catalysts or catalyst systems known to be more resistant to inhibition.[3] For particularly challenging couplings, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[3][6]

Q3: My starting material is being consumed, but the desired product yield is still low. What are the common side reactions, and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to low yields and complex product mixtures. The most common are:

  • Protodeborylation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1][3][6]

    • Minimization Strategies:

      • Use more stable boronic esters, such as pinacol esters or MIDA boronates.[3][6]

      • Employ anhydrous solvents and reagents to minimize the presence of water.[3][6]

      • Use milder bases like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) and lower reaction temperatures.[3]

  • Homocoupling: This is the self-coupling of the boronic acid reagent to form bipyridyl or biaryl impurities.[3]

    • Minimization Strategies:

      • Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to exclude oxygen.[3]

      • Bulky ligands can also help suppress homocoupling by sterically hindering the unwanted reaction pathway.[3]

  • Dehalogenation: The starting pyridyl halide can be converted to the corresponding pyridine.

    • Minimization Strategies:

      • Optimize reaction conditions such as temperature, base, and solvent to favor the cross-coupling pathway.[3]

      • Ensure solvents are not a source of hydrides.[6]

Optimization of Reaction Parameters

Systematic optimization of reaction parameters is key to improving the yield of your Suzuki coupling. The following tables summarize the impact of different components on the reaction outcome.

Table 1: Selection of Palladium Source and Ligand

Catalyst/Ligand SystemSubstrate TypeKey AdvantagesReference
Pd(OAc)₂ / SPhosChallenging heteroaryl chloridesHigh activity and yields for difficult couplings.[7]
Pd₂(dba)₃ / XPhosGeneral heteroaryl couplingsRobust and effective for a wide range of substrates.[6]
PdCl₂(dppf)General couplingsCommon, robust pre-catalyst, may require higher temperatures.[7]
Pd(PPh₃)₄Traditional couplingsMay be insufficient for less reactive chloropyridines.[4]

Table 2: Effect of Base on Suzuki Coupling Yield

BaseStrengthCommon Use CasesConsiderationsReference
K₃PO₄StrongOften effective for aryl chlorides. May require a small amount of water in anhydrous conditions.[3][7]
Cs₂CO₃StrongHighly effective, especially for challenging couplings.[7]
K₂CO₃ModerateWidely used, often in aqueous solvent mixtures.[8]
NaHCO₃ / KHCO₃WeakMilder conditions to minimize protodeborylation.[3]
KFWeakCan be effective, particularly with trifluoroborate salts.[3]

Table 3: Common Solvents for Pyridyl Suzuki Coupling

Solvent SystemTypical RatioAdvantagesConsiderationsReference
Dioxane / Water4:1 to 10:1Good for dissolving a wide range of reactants and bases.[8][9]
Toluene / Water10:1Can be effective, but sometimes less so than dioxane mixtures.[9]
THF / Water4:1Another common choice for achieving good solubility.[10]
Anhydrous Solvents (e.g., Toluene, Dioxane)N/AMinimizes the risk of protodeborylation.May require a small amount of water for some bases (e.g., K₃PO₄) to be effective.[3]

Visualizing the Process

To further aid in your troubleshooting efforts, the following diagrams illustrate key workflows and concepts in Suzuki coupling of pyridyl compounds.

Suzuki_Troubleshooting_Workflow start Low Yield Observed catalyst Is the Catalyst System Optimal? start->catalyst base Is the Base Effective? catalyst->base Yes optimize_catalyst Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading catalyst->optimize_catalyst No solvent Is the Solvent System Appropriate? base->solvent Yes optimize_base Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Consider Weaker Bases if Protodeborylation is an Issue base->optimize_base No side_reactions Are Side Reactions Occurring? solvent->side_reactions Yes optimize_solvent Try Different Solvent Mixtures (Dioxane/H₂O, Toluene/H₂O) Use Anhydrous Solvents solvent->optimize_solvent No minimize_side_reactions Degas Solvents Thoroughly Use Boronic Esters Lower Reaction Temperature side_reactions->minimize_side_reactions Yes success High Yield Achieved side_reactions->success No optimize_catalyst->base optimize_base->solvent optimize_solvent->side_reactions minimize_side_reactions->success

Caption: A workflow for troubleshooting low yields in pyridyl Suzuki coupling.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for Pyridyl Compounds pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂(X) (R¹ = Pyridyl) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂(R²) (R² = Coupling Partner) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product boronic_acid R²-B(OR)₂ boronate [R²-B(OR)₂(OH)]⁻ boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation pyridyl_halide R¹-X (Pyridyl Halide) pyridyl_halide->oxidative_addition

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

General Experimental Protocol

This is a generalized procedure for the Suzuki-Miyaura coupling of a pyridyl halide. It should be optimized for specific substrates.

  • Preparation:

    • Oven-dry all glassware (e.g., Schlenk tube or reaction vial) and allow to cool under vacuum.

    • Weigh the pyridyl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), base (2.0-3.0 equiv), and the palladium catalyst/ligand in a glovebox or under an inert atmosphere.

  • Reaction Setup:

    • To the dried reaction vessel, add the solid reagents.

    • Seal the vessel and purge with an inert gas (argon or nitrogen) by performing at least three vacuum/backfill cycles to ensure all oxygen is removed.[1]

    • Add the degassed solvent(s) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[1]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimization of Aromatic Ketone Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of aromatic ketones.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the α-bromination of aromatic ketones, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of dibrominated product. How can I improve the selectivity for monobromination?

A1: Over-bromination is a common challenge. To enhance the formation of the monobrominated product, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the aromatic ketone to the brominating agent. A 1:1 or even slightly less than 1 equivalent of the brominating agent is recommended to favor monobromination.[1]

  • Choice of Brominating Agent: Employ milder and more selective brominating agents. N-Bromosuccinimide (NBS) and Pyridine Hydrobromide Perbromide are often preferred over elemental bromine (Br₂) for better control.[1]

  • Reaction Conditions: Conduct the reaction under acidic conditions. The presence of an acid catalyst, such as acetic acid or HBr, can slow down the second bromination step, thus improving selectivity for the mono-substituted product.[1][2][3]

  • Temperature and Time: Carefully monitor and control the reaction temperature and time to halt the reaction once the desired monobrominated product has formed, as confirmed by techniques like Thin Layer Chromatography (TLC).[1]

Q2: I am observing bromination on the aromatic ring instead of the desired α-position of the ketone. What is causing this and how can it be prevented?

A2: Ring bromination is a competing electrophilic aromatic substitution reaction. It is particularly prevalent when the aromatic ring is activated by electron-donating groups (e.g., -OH, -OR). To favor α-bromination (side-chain bromination), you should:

  • Protect Activating Groups: If your substrate contains strong activating groups, consider protecting them before bromination. For instance, a hydroxyl group can be protected as a benzyl ether to direct bromination exclusively to the side-chain.[1]

  • Reaction Conditions: The α-halogenation of ketones is typically favored under conditions that promote enol or enolate formation.[3] Acid-catalyzed conditions generally favor α-bromination.[2][4][5][6] For ring bromination, a Lewis acid catalyst like AlCl₃ in excess is often required.[7] By avoiding strong Lewis acids and using conditions that favor enolization, you can promote α-bromination.

Q3: My reaction is sluggish or not proceeding to completion. What are some potential reasons and solutions?

A3: A slow or incomplete reaction can be due to several factors:

  • Insufficient Catalyst: In acid-catalyzed reactions, ensure an adequate amount of acid is present to facilitate the formation of the enol intermediate, which is the active nucleophile.[2]

  • Low Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. A modest increase in temperature may be necessary. For example, some protocols specify heating to 90°C or reflux.[1]

  • Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can sometimes inhibit the reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Acetic acid, methanol, and ether are commonly used solvents.[1][8]

Q4: What are the recommended reaction conditions for the selective monobromination of a simple aromatic ketone like acetophenone?

A4: For the selective α-monobromination of acetophenone, several effective protocols exist. One high-yield method involves using pyridine hydrobromide perbromide in acetic acid. The reaction is typically conducted at 90°C for about 3 hours.[1] Another common method uses N-bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid (PTSA) under microwave irradiation, which can significantly shorten the reaction time.[9]

Data Presentation: Comparison of Brominating Agents and Conditions

The following tables summarize quantitative data for different bromination protocols, allowing for easy comparison.

Table 1: Comparison of Brominating Agents for Acetophenone Derivatives

Brominating AgentSubstrateCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine Hydrobromide Perbromide4-chloroacetophenoneAcetic Acid903>80[1]
N-Bromosuccinimide (NBS)Acetophenonep-TsOH / DCM:Ether-12-[9]
N-Bromosuccinimide (NBS)AcetophenoneAcidic Al₂O₃ / MethanolReflux--[1]
Bromine (Br₂)AcetophenoneAnhydrous AlCl₃ / EtherIce bath-64-66 (recrystallized)[8]

Note: Yields can vary based on the specific substrate and reaction scale.

Experimental Protocols

Below are detailed methodologies for key experiments in the α-bromination of aromatic ketones.

Protocol 1: Selective α-Monobromination using Pyridine Hydrobromide Perbromide [1]

  • Preparation: In a round-bottom flask, dissolve the acetophenone derivative (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 90°C with constant stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Purification: Filter the solid product, wash it with cold water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina [1]

  • Preparation: To a solution of the acetophenone derivative (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the acetophenone).

  • Reagent Addition: Add N-bromosuccinimide (12 mmol) portion-wise over a period of 10-15 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the alumina.

  • Purification: Wash the alumina with a small amount of methanol. Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key processes and decision-making pathways in aromatic ketone bromination.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aromatic Ketone in Solvent add_reagent Add Brominating Agent (e.g., NBS, PyHBr·Br₂) start->add_reagent add_catalyst Add Acid Catalyst (if required) add_reagent->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor by TLC heat->monitor quench Quench Reaction & Precipitate monitor->quench filter Filter and Wash Solid quench->filter purify Recrystallize or Column Chromatography filter->purify end Pure α-Bromo Ketone purify->end

Caption: General experimental workflow for the α-bromination of aromatic ketones.

troubleshooting_guide start Unsatisfactory Bromination Result over_bromination Over-bromination (Dibromide formation) start->over_bromination High MW impurities? ring_bromination Ring Bromination start->ring_bromination Isomer formation? low_yield Low Yield / No Reaction start->low_yield Mainly starting material? check_stoichiometry Check Stoichiometry (Use 1:1 or less brominating agent) over_bromination->check_stoichiometry use_milder_reagent Use Milder Reagent (NBS, PyHBr·Br₂) check_stoichiometry->use_milder_reagent control_conditions Control T and Time use_milder_reagent->control_conditions protect_groups Protect Activating Groups on Aromatic Ring ring_bromination->protect_groups acid_catalysis Ensure Acidic Conditions, Avoid Strong Lewis Acids protect_groups->acid_catalysis check_catalyst Check Catalyst Amount low_yield->check_catalyst increase_temp Increase Temperature Moderately check_catalyst->increase_temp check_reagents Check Reagent Purity increase_temp->check_reagents

Caption: Troubleshooting decision tree for aromatic ketone bromination.

References

Preventing side product formation in Friedel-Crafts acylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in preventing side product formation during Friedel-Crafts acylation reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during Friedel-Crafts acylation, leading to the formation of unwanted side products.

Issue 1: Low or No Product Yield

A low or nonexistent yield of the desired acylated product is a common issue. The following guide provides a systematic approach to troubleshoot this problem.

  • Question: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the common causes?

  • Answer: Low or no yield in Friedel-Crafts reactions can often be attributed to several factors related to the reactants, catalyst, and reaction conditions.[1] The most common culprits include:

    • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1][2]

    • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst.[1][3]

    • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.[4]

    • Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[1]

A logical workflow for troubleshooting low product yields is illustrated below.

LowYieldTroubleshooting start Low or No Yield check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Check Catalyst Stoichiometry & Activity check_conditions->check_catalyst Conditions Confirmed Dry solution_dry Action: - Flame-dry glassware - Use anhydrous solvents/reagents check_conditions->solution_dry Moisture Suspected check_substrate Evaluate Aromatic Substrate Reactivity check_catalyst->check_substrate Sufficient & Active solution_catalyst Action: - Use fresh, anhydrous Lewis acid - Use >=1 equivalent of catalyst check_catalyst->solution_catalyst Inactive or Insufficient check_temp Review Reaction Temperature & Time check_substrate->check_temp Substrate is Reactive solution_substrate Action: - Consider alternative synthesis for  strongly deactivated rings - Protect sensitive groups (-NH2, -OH) check_substrate->solution_substrate Deactivated Ring or Incompatible Groups solution_temp Action: - Optimize temperature - Monitor reaction progress (TLC) check_temp->solution_temp Sub-optimal end Improved Yield solution_dry->end solution_catalyst->end solution_substrate->end solution_temp->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products (Isomers or Polysubstitution)

While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, the formation of multiple products can still occur.

  • Question: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

  • Answer: The formation of multiple products can be due to a lack of regioselectivity or, less commonly, polysubstitution.

    • Regioselectivity: The position of acylation on the aromatic ring is directed by the existing substituents. For activated rings like toluene, acylation at low temperatures kinetically favors the para-substituted product due to steric hindrance at the ortho positions.[5] Higher temperatures can lead to a mixture of ortho and para isomers.

    • Polysubstitution: A key advantage of Friedel-Crafts acylation is that the acyl group introduced is deactivating, making the product less reactive than the starting material and thus preventing further acylation.[4][6][7] However, if the reaction conditions are too harsh (e.g., high temperature, long reaction time) or the aromatic ring is highly activated, polysubstitution might be observed.[8]

The following diagram illustrates the general mechanism and the deactivating effect that prevents polysubstitution.

AcylationMechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation cluster_polysubstitution Polysubstitution Avoidance AcylCl R-CO-Cl Acylium R-C≡O⁺ + AlCl₄⁻ (Acylium Ion) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ Benzene Aromatic Ring Arenium Arenium Ion (Sigma Complex) Benzene->Arenium + R-C≡O⁺ Product Aryl Ketone (Deactivated Ring) Arenium->Product - H⁺ NoReaction Further Acylation Unlikely Product->NoReaction Deactivating -COR group

Caption: General mechanism of Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: How can I prevent polysubstitution in my reaction?

A1: To minimize polysubstitution, you can:

  • Control stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[9]

  • Optimize reaction time and temperature: Shorter reaction times and lower temperatures can help reduce the likelihood of a second acylation.[9]

  • Order of addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can improve selectivity.[9]

Q2: My Lewis acid catalyst (e.g., AlCl₃) seems to be inactive. What are the common causes?

A2: Lewis acid catalysts like aluminum chloride are extremely sensitive to moisture.[1] Any water present in the reagents, solvent, or glassware will react with and deactivate the catalyst. It is critical to use anhydrous conditions, including freshly opened or properly stored anhydrous reagents and thoroughly dried glassware, to ensure catalyst activity.[3]

Q3: How much catalyst should I use for the acylation reaction?

A3: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid, rendering it inactive.[4] Therefore, at least one equivalent of the catalyst per equivalent of the acylating agent is typically necessary.

Q4: Can I use an aromatic substrate with an amino (-NH₂) group?

A4: No, Friedel-Crafts reactions cannot be performed when the aromatic ring contains an -NH₂, -NHR, or -NR₂ substituent.[10][11] The lone pair of electrons on the nitrogen atom will react with the Lewis acid catalyst.[10][11] This forms a complex that places a positive charge next to the benzene ring, which is so strongly deactivating that the Friedel-Crafts reaction cannot occur.[10][11] To perform an acylation on such a substrate, the amino group must first be protected, for example, by converting it to an amide.[3]

Q5: Why doesn't the acylium ion rearrange like carbocations in Friedel-Crafts alkylation?

A5: The acylium ion is stabilized by a resonance structure in which the positive charge is on the oxygen atom.[4] This resonance stabilization makes the acylium ion much more stable than a typical carbocation, so it does not undergo rearrangement.[4][6][12] This is a significant advantage of acylation over alkylation for synthesizing certain structures.[6][13]

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield and selectivity of Friedel-Crafts acylation.

ParameterConditionEffect on YieldEffect on Side ProductsCitation
Catalyst Loading (AlCl₃) Sub-stoichiometric (<1 eq)Low yieldIncomplete reaction[1]
Stoichiometric (1-1.2 eq)Optimal yieldMinimal side products
Excess (>1.5 eq)Can improve yield for deactivated substratesMay increase side reactions at higher temperatures
Temperature Low (0-5 °C)May be slow, but often higher selectivityFavors para-substitution, minimizes side reactions[5]
Room TemperatureGood for many standard reactionsPotential for decreased regioselectivity
HighIncreases reaction rateCan lead to isomer formation and decomposition[2]
Aromatic Substrate Activated (e.g., toluene, anisole)High yieldProne to ortho/para isomer formation[5]
Deactivated (e.g., nitrobenzene)Very low to no yieldReaction may not proceed[2]
Contains -NH₂ or -OH groupNo yieldCatalyst deactivation[1]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol provides a representative example for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.[1]

Materials:

  • Anisole (1.0 equivalent)

  • Acetyl chloride (1.1 equivalents)

  • Anhydrous aluminum chloride (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice and concentrated HCl for workup

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. Ensure all glassware is thoroughly flame- or oven-dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[1]

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[1]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates completion.

  • Workup: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.[1]

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[1][9]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

The general workflow for this experimental protocol is visualized below.

ExperimentalWorkflow setup 1. Assemble Dry Apparatus under Inert Atmosphere catalyst 2. Suspend AlCl₃ in DCM setup->catalyst acyl 3. Add Acetyl Chloride at 0°C catalyst->acyl substrate 4. Add Anisole Solution Dropwise at 0°C acyl->substrate react 5. Stir at 0°C then RT Monitor by TLC substrate->react workup 6. Quench with Ice/HCl react->workup extract 7. Extract with DCM workup->extract wash 8. Wash Organic Layer extract->wash dry 9. Dry and Evaporate wash->dry purify 10. Purify Product dry->purify

References

Technical Support Center: Purification of Crude 4-Bromophenyl 3-pyridyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Bromophenyl 3-pyridyl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from unreacted starting materials, byproducts, and degradation products. Common synthesis routes, such as the oxidation of (4-bromophenyl)(pyridin-3-yl)methanol or a Grignard reaction, can lead to the following impurities:

  • (4-bromophenyl)(pyridin-3-yl)methanol: The precursor alcohol from an incomplete oxidation reaction.

  • Unreacted Grignard reagent starting materials: Such as 3-bromopyridine.

  • Biphenyl derivatives: Formed by the homo-coupling of Grignard reagents (Wurtz coupling).[1]

  • Over-oxidation products or other side-reaction products: Depending on the specific synthetic conditions.

Q3: How can I quickly assess the purity of my crude and purified samples?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for assessing the purity of your samples.[2] By spotting the crude material, purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the number of components and estimate their relative polarities. A single spot for the purified sample that corresponds to the product's Rf value indicates a high degree of purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low or no crystal formation upon cooling. The compound is too soluble in the chosen solvent, or too much solvent was used.- Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes cloudy, then gently heat until it is clear again before allowing it to cool slowly.[2] - Cool the solution in an ice bath to further decrease solubility.
The compound "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly.- Use a lower-boiling point solvent or a solvent mixture. - Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before transferring to an ice bath. - Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
Purified crystals are still impure (e.g., colored, broad melting point range). Insoluble impurities were not removed, or soluble impurities co-crystallized with the product.- If insoluble impurities are present, perform a hot filtration of the dissolved crude product before cooling.[2] - Ensure the crystals are washed with a small amount of cold recrystallization solvent after filtration to remove any adhering mother liquor. - A second recrystallization may be necessary to achieve the desired purity.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities (overlapping spots on TLC). The solvent system (eluent) has incorrect polarity.- If the spots are too high on the TLC plate (high Rf values), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate). - If the spots are too low on the TLC plate (low Rf values), the eluent is not polar enough. Increase the proportion of the more polar solvent.[3] - For optimal separation, aim for an Rf value of 0.2-0.4 for the target compound.
The product elutes too quickly with the solvent front. The eluent is far too polar.- Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
The product does not move from the baseline. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For highly polar compounds that are difficult to elute from silica gel, adding a small amount of a very polar solvent like methanol to the eluent can be effective.
Streaking or tailing of spots on TLC and broad peaks during column elution. The compound may be interacting too strongly with the stationary phase (silica gel), or the sample is overloaded. The acidic nature of silica gel can also cause streaking with basic compounds like pyridines.- Add a small amount of a base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. - Do not overload the column; a general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Data Presentation

Suggested Recrystallization Solvent Systems

The following table provides potential solvent systems for the recrystallization of this compound, based on literature for analogous compounds.[2] The optimal system for your specific crude product may require some experimentation.

Solvent System Typical Recovery Yield (%) Purity Achieved (%) Notes
Ethanol80-90>98A common and effective solvent for pyridone derivatives.
Ethanol/Water85-92>97The addition of water as an anti-solvent can improve crystal yield.
Ethyl Acetate/Hexane75-85>97A good option when the compound is too soluble in ethyl acetate alone.
Column Chromatography Eluent Selection

The ideal eluent for column chromatography will provide good separation between this compound and its impurities. A typical starting point for a compound of this polarity is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).

Potential Impurity Relative Polarity Elution Order (Normal Phase) Suggested Starting Eluent
Biphenyl-type byproductsLess PolarFirstHexane/Ethyl Acetate (e.g., 9:1)
This compound Moderate Middle Hexane/Ethyl Acetate (e.g., 7:3 to 1:1)
(4-bromophenyl)(pyridin-3-yl)methanolMore PolarLastHexane/Ethyl Acetate (e.g., 1:1 or with a small amount of methanol)

Note: The optimal solvent ratio should be determined by preliminary TLC analysis.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be tested.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath for 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various hexane/ethyl acetate ratios to find an eluent system that gives the product an Rf value between 0.2 and 0.4 and provides good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a chromatography column. Allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture determined from the TLC analysis. Collect fractions in test tubes or flasks. Gradually increase the polarity of the eluent as needed to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude Crude 4-Bromophenyl 3-pyridyl ketone Purity_Check1 Purity Assessment (TLC) Crude->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Complex Mixture Purity_Check2 Final Purity Check (TLC, mp, NMR) Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Pure_Product Pure Product Purity_Check2->Pure_Product Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Recrystal_Issue Recrystallization Problem? Start->Recrystal_Issue Column_Issue Column Chromatography Problem? Start->Column_Issue No_Crystals No Crystals Form Recrystal_Issue->No_Crystals Yes Oiling_Out Compound Oils Out Recrystal_Issue->Oiling_Out Yes Poor_Separation Poor Separation (TLC) Column_Issue->Poor_Separation Yes Streaking Streaking/Tailing Column_Issue->Streaking Yes Solution1 Concentrate Solution or Add Anti-Solvent No_Crystals->Solution1 Solution2 Use Lower Boiling Solvent or Ensure Slow Cooling Oiling_Out->Solution2 Solution3 Adjust Eluent Polarity Poor_Separation->Solution3 Solution4 Add Triethylamine to Eluent or Reduce Sample Load Streaking->Solution4

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Addressing Selectivity in the Bromination of Phenyl Pyridyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering selectivity issues during the bromination of phenyl pyridyl ketones.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a complex mixture of products in my bromination reaction?

A: Phenyl pyridyl ketones possess multiple reactive sites, which can lead to a mixture of products. The main competing reactions are:

  • α-Bromination: Substitution of a hydrogen atom on the carbon adjacent to the carbonyl group. This can occur on the methylene group attached to either the phenyl or the pyridyl ring.

  • Aromatic Ring Bromination: Electrophilic substitution on the phenyl or pyridyl ring.

  • Poly-bromination: Introduction of more than one bromine atom onto the molecule.

The reaction outcome is highly dependent on the conditions used, such as the brominating agent, catalyst, solvent, and temperature.[1][2][3]

Q2: How can I selectively achieve α-bromination over aromatic ring bromination?

A: To favor α-bromination, the goal is to promote enol or enolate formation without strongly activating the electrophilic brominating agent for aromatic substitution.

  • Use N-Bromosuccinimide (NBS): NBS is a milder and often more selective brominating agent for α-bromination compared to molecular bromine (Br₂).[4][5]

  • Use an Acid Catalyst (Not Excess): Acidic conditions catalyze the formation of the enol intermediate, which is the active nucleophile for α-bromination.[4][6] Using a catalytic amount of a protic acid (like acetic acid or p-TSA) or a Lewis acid is key.[3]

  • Solvent Choice: In some systems, solvent-free conditions using NBS and a catalyst like p-TSA have been shown to be highly selective for α-bromination.[3] Methanol is also a common solvent for this transformation.[7][8]

Q3: How can I favor aromatic ring bromination over α-bromination?

A: To promote ring bromination, you must either deactivate the α-position or use conditions that strongly favor electrophilic aromatic substitution.

  • "Swamping Catalyst" Effect: Using a stoichiometric excess of a strong Lewis acid, such as AlCl₃, can favor ring bromination.[2] One equivalent of the Lewis acid complexes with the carbonyl oxygen, deactivating the α-position, while another equivalent activates the bromine for electrophilic attack on the aromatic ring.[2]

  • Protect the Ketone: The ketone can be temporarily converted to a non-enolizable protecting group, like a ketal.[9] This prevents α-bromination, allowing for selective bromination on the aromatic ring. The ketal can then be removed to regenerate the ketone. However, ketals can be sensitive to acid.[9]

Q4: Which brominating agent is best for my reaction: Br₂, NBS, or something else?

A: The choice depends on the desired selectivity and reaction sensitivity.

  • Molecular Bromine (Br₂): A powerful and common brominating agent, but often less selective. It is typically used with an acid like acetic acid for α-bromination or a Lewis acid like FeBr₃ for ring bromination.[10][11]

  • N-Bromosuccinimide (NBS): Generally the preferred reagent for selective α-bromination due to its milder nature, ease of handling, and often higher yields of the monobrominated product.[5][12]

  • Cupric Bromide (CuBr₂): A solid reagent that can be used for selective α-bromination, sometimes offering cleaner reactions than Br₂.[8][13]

  • Pyridinium Tribromide: A solid, stable source of bromine that can be an effective alternative to NBS.[14]

Q5: How can I prevent the formation of di- or poly-brominated products?

A: Poly-bromination is a common side reaction, especially under basic conditions.[1] Under acidic conditions, the introduction of the first electron-withdrawing bromine atom at the α-position slows down the rate of subsequent enol formation, which helps prevent a second substitution.[1] To further suppress poly-bromination:

  • Use a strict 1:1 stoichiometry of the ketone to the brominating agent.

  • Add the brominating agent slowly and portion-wise to the reaction mixture.[8]

  • Maintain a low reaction temperature to control reactivity.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No Reaction or Low Conversion 1. Inactive catalyst or initiator.2. Reagents are of poor quality.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use a fresh or newly activated catalyst.2. Purify starting materials and ensure the brominating agent is not degraded.3. Gradually increase the reaction temperature while monitoring for side products.4. Monitor the reaction by TLC or GC and allow it to run until the starting material is consumed.[6]
Poor Regioselectivity (α- vs. Ring) 1. Reaction conditions favor both pathways.2. Incorrect choice or amount of catalyst.1. For α-selectivity: Use NBS with a catalytic amount of acid (e.g., p-TSA).[3] Consider solvent-free conditions.[3]2. For ring-selectivity: Use an excess of a strong Lewis acid (e.g., AlCl₃) or protect the ketone group.[2][9]
Mixture of α-Brominated Isomers 1. The ketone is unsymmetrical, allowing for two different enol intermediates.2. Reaction conditions are not optimized for regioselectivity.1. Under acidic (thermodynamic) conditions, bromination typically occurs at the more substituted α-carbon, which forms the more stable enol.[1][15]2. Under basic (kinetic) conditions, bromination occurs at the less sterically hindered α-carbon.[1][15] Adjust pH to control regioselectivity.
Significant Poly-bromination 1. Excess brominating agent was used.2. Reaction conditions are too harsh (e.g., high temperature).3. Reaction was run under basic conditions.[1]1. Use no more than 1.0-1.1 equivalents of the brominating agent.2. Add the brominating agent dropwise at a low temperature.3. Switch to acidic conditions, which disfavor poly-α-halogenation.[1]
Product Degradation or Tar Formation 1. Reaction conditions are too harsh.2. Brominating agent is too reactive (e.g., Br₂).3. Product is unstable under the reaction or workup conditions.1. Lower the reaction temperature.2. Switch to a milder brominating agent like NBS.[5]3. Ensure the workup procedure is performed promptly and without excessive heat. Quench the reaction thoroughly to remove any remaining bromine.[6]

Data Presentation

Table 1: Comparison of Conditions for α-Bromination of Aralkyl Ketones
SubstrateBrominating Agent (Equiv.)Catalyst (% mol)SolventTemp. (°C)TimeYield (%)Reference
AcetophenoneNBS (1.2)Acidic Al₂O₃ (10% w/w)MethanolReflux10 min96[8]
AcetophenoneNBS (1.05)NH₄OAc (10)CCl₄800.5 h92[5]
4-MethoxyacetophenoneNBS (1.2)Montmorillonite K-10 (10% w/w)Methanol60-651.5 h92[7]
PropiophenoneBr₂ (1.0)HBr (catalytic)Acetic AcidRT1-3 h~70-80[6][10]

Note: Data is for representative aralkyl ketones and serves as a starting point for optimizing the bromination of phenyl pyridyl ketones.

Visual Guides

Reaction Mechanisms and Workflows

mechanism ketone Phenyl Pyridyl Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ h_plus H+ enol Enol Intermediate (Rate-Determining Step) protonated_ketone->enol Tautomerization bromo_intermediate Brominated Intermediate enol->bromo_intermediate + Br₂ br2 Br-Br product α-Bromo Phenyl Pyridyl Ketone bromo_intermediate->product - H+ h_plus_out - H+

Caption: Acid-catalyzed α-bromination mechanism.

competing_pathways start Phenyl Pyridyl Ketone path1_cond Conditions: NBS, cat. H+ Solvent-free or MeOH start->path1_cond Favors α-Bromination path2_cond Conditions: Br₂, Excess AlCl₃ (Swamping Catalyst) start->path2_cond Favors Ring Bromination path1_prod α-Bromoketone (Side-chain substitution) path1_cond->path1_prod path2_prod Ring-Brominated Ketone (Aromatic substitution) path2_cond->path2_prod

Caption: Competing bromination pathways.

troubleshooting_flowchart start Analyze Crude Product: Mixture Observed q1 Main side-product from ring bromination? start->q1 sol1a Decrease Lewis acid concentration. Use only catalytic H+. q1->sol1a Yes q2 Main side-product from poly-bromination? q1->q2 No sol1b Switch from Br₂ to NBS. sol1a->sol1b end Re-run and Analyze sol1b->end sol2a Reduce brominating agent to 1.0 equivalent. q2->sol2a Yes q2->end No (Consider purification strategy) sol2b Add brominating agent slowly at low temp. sol2a->sol2b sol2b->end

Caption: Troubleshooting workflow for poor selectivity.

Key Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Bromine (Br₂) is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a lachrymator. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Selective α-Bromination using NBS and a Catalyst

This protocol is adapted for selectively preparing α-bromo ketones.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenyl pyridyl ketone (1.0 eq).

  • Reagents: Add the chosen solvent (e.g., CCl₄ or methanol, ~10 mL per 10 mmol of ketone) and the catalyst (e.g., ammonium acetate, 0.1 eq).

  • Addition: Add N-bromosuccinimide (1.05 eq) to the mixture.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 80 °C for CCl₄ or reflux for methanol) for the required time (typically 30-60 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid (succinimide) precipitates, filter it off.

  • Purification: Wash the filtrate with water, followed by a saturated sodium thiosulfate solution to quench any remaining bromine, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Acid-Catalyzed α-Bromination using Molecular Bromine

This is a classic method for α-bromination.[6][16]

  • Setup: Dissolve the phenyl pyridyl ketone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath (0-5 °C).

  • Bromine Solution: Prepare a solution of molecular bromine (1.0 eq) in glacial acetic acid.

  • Addition: Add the bromine solution dropwise from the dropping funnel to the stirred ketone solution. The rate of addition should be controlled to maintain the temperature below 10 °C and to allow the bromine color to disappear before adding more.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture and slowly pour it into a stirred, cold aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation in critical C-C and C-N bond-forming reactions. Below are frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation in the context of cross-coupling reactions?

A: Catalyst deactivation refers to the loss of catalytic activity over time. In palladium-catalyzed cross-coupling, the active Pd(0) species can be converted into inactive forms through various chemical, thermal, or mechanical pathways.[1][2] This leads to common issues such as stalled reactions, low yields, and the formation of unwanted side products.[3] Deactivation is a significant economic and practical concern, as it can necessitate higher catalyst loadings and complicate reaction scale-up and purification.[1]

Q2: What are the most common visual indicators of catalyst deactivation?

A: The most common and obvious sign is the formation of a black precipitate, known as palladium black.[3][4] This indicates that the active, ligand-stabilized Pd(0) species have agglomerated into bulk, inactive palladium metal.[4] Other signs include a reaction that starts but fails to proceed to completion (stalls) or a complete lack of conversion from the start.[3]

Q3: What are the primary causes of catalyst deactivation?

A: Deactivation can be broadly categorized into three main causes:

  • Chemical Deactivation (Poisoning): Certain functional groups or impurities in the reaction mixture can bind strongly to the palladium center, blocking sites needed for catalysis.[1][5] Pyridine nitrogen is a classic example of a catalyst poison.[5]

  • Thermal Deactivation (Aggregation/Sintering): At elevated temperatures, or if the catalytic cycle is slow, the stabilizing ligands can dissociate from the metal. These "naked" Pd(0) species are highly prone to aggregating into inactive palladium black.[1][4]

  • Mechanical/Physical Deactivation: In heterogeneous catalysis, the physical blocking of active sites by deposits (coking) or changes to the support structure can lead to a loss of activity.[1] For homogeneous reactions, the precipitation of catalyst complexes due to solubility issues can also be a factor.

Q4: How does the choice of ligand prevent catalyst deactivation?

A: Ligands play a critical role in stabilizing the active catalyst and facilitating key steps of the catalytic cycle.[6][7] Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos and SPhos) are particularly effective for several reasons:[5][8]

  • Steric Hindrance: Their large size physically blocks substrates or impurities from binding too strongly and poisoning the metal center.[5]

  • Enhanced Stability: They form stable complexes with palladium, reducing the likelihood of ligand dissociation that leads to aggregation.[4]

  • Promotion of Catalytic Cycle: They increase the electron density on the palladium, which accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination step, increasing overall turnover and reducing the catalyst's lifetime in any single state where it might decompose.[8]

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to guide you through resolving common experimental issues.

Issue 1: Low or No Reaction Conversion

Q: My cross-coupling reaction shows very low or no conversion of starting materials. What should I check first?

A: This is a common issue that can stem from several sources. A systematic approach is crucial for diagnosis.

Initial Checks & Potential Causes:
  • Inactive Catalyst Generation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[3]

  • Poor Reagent Quality: Impurities in solvents, starting materials, or bases can inhibit the reaction. Amines, in particular, should be purified before use.

  • Sub-optimal Reaction Conditions: The temperature, base, or solvent may not be appropriate for the specific substrate combination.[3][4]

  • Catalyst Poisoning: A functional group on your substrate (like a pyridine) or an impurity may be deactivating the catalyst from the start.[5]

Troubleshooting Steps & Recommendations:
ParameterRecommended ActionRationale & Notes
Catalyst Source Use a pre-formed Pd(0) source or a modern precatalyst (e.g., G3/G4 precatalysts). If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by stirring it with the ligand before adding substrates.Ensures the active LPd(0) species is readily available to enter the catalytic cycle.
Reagents & Solvents Ensure all reagents are pure and solvents are anhydrous and rigorously degassed.[5]Oxygen can promote side reactions like homocoupling and can oxidize phosphine ligands, while water can lead to protodeboronation in Suzuki couplings.[5][9]
Base Selection Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).[5] Ensure the base is finely powdered for solid bases to maximize surface area.[3]The base is crucial for the transmetalation step and its strength, solubility, and compatibility with functional groups can dramatically impact the reaction outcome.[4][5]
Temperature Carefully increase the reaction temperature in 10-20 °C increments.[5]Some steps, like oxidative addition into robust bonds (e.g., aryl chlorides), require higher thermal energy.[10] Monitor carefully, as high temperatures can also accelerate catalyst decomposition.[4]
Ligand Choice If catalyst poisoning is suspected, switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[5] Consider increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1).[4]Bulky ligands can sterically shield the palladium center from coordinating functional groups.[5] An excess of ligand can help prevent dissociation, but a large excess may inhibit the reaction.[4]
Issue 2: Reaction Stalls & Palladium Black Formation

Q: My reaction starts but then stops before completion, and I see a black precipitate forming. What is happening and how can I fix it?

A: This is a classic case of catalyst deactivation during the reaction, with the black solid being inactive palladium black.[4] The primary cause is typically the dissociation of the stabilizing ligand from the Pd(0) center, leading to aggregation.[4]

Troubleshooting Workflow for Catalyst Instability

G cluster_solutions Prevention Strategies start Reaction Stalls & Pd Black Formation cause Primary Cause: Ligand Dissociation & Aggregation start->cause solution1 Use Chelating Ligands (e.g., DPPF, Xantphos) cause->solution1 Increases complex stability solution2 Increase Ligand:Pd Ratio (e.g., 2:1 or higher) cause->solution2 Shifts equilibrium away from ligand dissociation solution3 Switch to Bulkier Monodentate Ligand (e.g., XPhos, RuPhos) cause->solution3 Sterically prevents aggregation solution4 Lower Reaction Temperature or Concentration cause->solution4 Reduces rate of decomposition pathways

Caption: A logical workflow for addressing catalyst instability.

Key Deactivation Pathways

DeactivationPathways cluster_pathways Deactivation Mechanisms Active Active Catalyst (L-Pd(0)-L) Poisoning Poisoning (e.g., by Pyridine) Active->Poisoning Substrate/Impurity Coordination Aggregation Aggregation (Palladium Black) Active->Aggregation Ligand Dissociation + High Temp Degradation Ligand Oxidation or Degradation Active->Degradation Oxidative or Thermal Stress Inactive Inactive Species Poisoning->Inactive Aggregation->Inactive Degradation->Inactive

Caption: Common pathways leading to catalyst deactivation.

Issue 3: Formation of Side Products

Q: My reaction is producing significant side products like homocoupled or dehalogenated materials. What does this indicate?

A: The formation of specific side products can provide valuable clues about what is going wrong in your catalytic cycle.

Common Side Products and Their Causes:
  • Homocoupling (e.g., Biphenyl from Phenylboronic Acid): This often occurs when oxygen is present in the reaction mixture.[5] It can also be an issue if the generation of the active Pd(0) from a Pd(II) precatalyst is problematic.[5]

    • Solution: Ensure thorough degassing of all solvents and reagents. Use a high-purity precatalyst or a Pd(0) source.[5]

  • Protodeboronation (Suzuki Coupling): The boronic acid is replaced by a hydrogen atom, often from trace water.[3][5]

    • Solution: Use anhydrous reagents and solvents. A non-aqueous base like K₃PO₄ can be beneficial.[5] Using a slight excess of the boronic acid (1.1-1.5 eq) can also help drive the desired reaction.[3]

  • Dehalogenation: The aryl halide is reduced, with the halogen being replaced by a hydrogen atom.

    • Solution: This can be favored at higher temperatures or with certain base/ligand combinations.[5] Try lowering the reaction temperature or screening different ligands and bases.[5]

Experimental Protocols

Protocol: Monitoring Reaction Kinetics to Diagnose Deactivation

Observing a plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation.[5] This protocol allows for the kinetic monitoring of a reaction using NMR spectroscopy.

Materials:

  • Reaction components (aryl halide, coupling partner, base, catalyst, ligand, solvent)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene; choose one with a clean, isolated signal)

  • Anhydrous deuterated solvent (e.g., Toluene-d8, Dioxane-d8)

  • NMR tubes with screw caps

  • Heating block or oil bath compatible with NMR tubes

Procedure:

  • Preparation: In a glovebox, accurately weigh the aryl halide, coupling partner, base, and internal standard into a vial.

  • Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand in the chosen deuterated solvent.

  • Reaction Setup: Add the required volume of deuterated solvent to the vial containing the solid reagents.

  • Initiation: At time t=0, add the catalyst/ligand stock solution to the reaction vial. Cap tightly, vortex briefly, and transfer the mixture to a pre-labeled NMR tube.

  • Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer (or a heating block set to the reaction temperature, transferring to the spectrometer at intervals). Acquire ¹H NMR spectra at regular time points (e.g., every 15, 30, or 60 minutes).

  • Data Analysis: For each spectrum, integrate the signals corresponding to a distinct peak for the product, starting material, and the internal standard.

  • Plotting: Calculate the concentration or relative amount of the product at each time point. Plot the concentration of the product versus time. A curve that flattens out before reaching 100% conversion indicates that the reaction has stopped, strongly suggesting catalyst deactivation.[5]

Visualizing the Role of Ligands

Bulky, electron-rich ligands are essential for creating a stable and active catalyst, thereby preventing deactivation.

G cluster_unstable Unstabilized Catalyst (e.g., PPh3) cluster_stable Stabilized Catalyst (e.g., XPhos) UnstablePd Pd(0) Small Ligand Deactivation Aggregation (Pd Black) UnstablePd:f0->Deactivation Leads to StablePd Pd(0) Bulky, e⁻ Rich Ligand Cycle Productive Catalytic Cycle StablePd:f0->Cycle Promotes

Caption: Ligands influence catalyst stability and reactivity.

References

Technical Support Center: Ketone Synthesis in the Presence of Acid-Sensitive Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing acid-sensitive functional groups during ketone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to navigate the challenges of synthesizing complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are common acid-sensitive functional groups encountered during ketone synthesis?

A1: Acid-sensitive functional groups are moieties that can degrade or undergo unwanted reactions under acidic conditions. Common examples include:

  • Acetals and Ketals: Often used to protect aldehydes and ketones, they are readily hydrolyzed back to the parent carbonyl compound in the presence of acid.[1][2][3][4][5]

  • Silyl Ethers: Such as trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers, are common protecting groups for alcohols and are cleaved by acid or fluoride ions.[6][7][8]

  • Tert-butyl (t-Bu) Ethers and Esters: These are cleaved under acidic conditions to release the corresponding alcohol or carboxylic acid and a stable tert-butyl cation.

  • Carbamates: Protecting groups for amines like tert-butyloxycarbonyl (Boc) are designed to be removed with acid.[9][10][11][12][13][14][15] The 9-fluorenylmethyloxycarbonyl (Fmoc) group, in contrast, is base-labile, offering an orthogonal protection strategy.[14]

Q2: How do I choose an appropriate protecting group for my acid-sensitive substrate?

A2: The choice of a protecting group depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps. An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the conditions of the ketone synthesis and any other transformations.

  • Readily removed in high yield under conditions that do not affect other functional groups in the molecule (orthogonal protection).[14][16]

For syntheses involving acidic steps, consider protecting groups that are stable to acid but can be removed under basic, neutral, or hydrogenolysis conditions. Conversely, if your ketone synthesis is performed under basic or neutral conditions, an acid-labile protecting group may be suitable.

Q3: My ketone synthesis involves a Grignard reagent. How can I prevent it from reacting with my protecting group?

A3: Grignard reagents are strong bases and can deprotonate acidic protons, such as those on alcohols.[17] They are generally compatible with non-acidic protecting groups like silyl ethers and acetals. However, if the protecting group itself is susceptible to attack or if the reaction conditions for its removal are not compatible with the Grignard reagent, issues can arise. Ensure the protecting group is robust enough for the reaction conditions. For instance, silyl ethers are generally stable to Grignard reagents.[5]

Q4: What are some mild ketone synthesis methods that are compatible with acid-sensitive functional groups?

A4: Several modern synthetic methods allow for ketone synthesis under mild conditions, avoiding harsh acids or bases. These include:

  • Photoredox/Nickel Dual Catalysis: This method can be used for the cross-coupling of carboxylic acids or their derivatives with organohalides or other coupling partners to form ketones under very mild conditions.[18][19][20][21][22][23]

  • Weinreb Ketone Synthesis: The use of N-methoxy-N-methylamides (Weinreb amides) allows for the synthesis of ketones from organometallic reagents (like Grignard or organolithium reagents) without the common side reaction of over-addition to form a tertiary alcohol.

  • Palladium-Catalyzed Coupling Reactions: Methods involving the coupling of acid chlorides with organotin compounds (Stille coupling) or thiol esters with boronic acids can proceed under neutral or mildly acidic conditions.[24][25][26]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired ketone. Decomposition of starting material or product: The reaction conditions may be too harsh for the acid-sensitive functional groups present.- Switch to a milder ketone synthesis method (e.g., photoredox/nickel dual catalysis).- Use a more robust protecting group that is stable under the reaction conditions.
Incomplete reaction: The ketone synthesis reaction may not be going to completion.- Optimize reaction parameters such as temperature, reaction time, and catalyst loading.- Ensure all reagents are pure and dry.
Unexpected deprotection of a protecting group. Acidic reaction conditions: The ketone synthesis method may be generating acidic byproducts or require an acidic catalyst.- Neutralize the reaction mixture with a non-aqueous base (e.g., proton sponge) if compatible with the reaction.- Choose a protecting group with greater acid stability (see table below).- Employ a ketone synthesis method that proceeds under neutral or basic conditions.
Acidic workup: The aqueous workup procedure may be too acidic, leading to the cleavage of the protecting group.- Use a buffered aqueous solution or a mild base (e.g., saturated sodium bicarbonate solution) for the workup.[27]- Minimize the time the compound is in contact with the acidic aqueous phase.
Formation of side products due to reaction at the deprotected functional group. Premature deprotection: The protecting group is being removed during the ketone synthesis, exposing a reactive functional group.- Select a more stable protecting group.- If partial deprotection is unavoidable, consider a one-pot protection-reaction-deprotection sequence if the side product is easily separable.
Difficulty in purifying the final ketone product. Similar polarity of the product and byproducts: Byproducts from the protecting group or side reactions may have similar chromatographic behavior to the desired ketone.- Choose a protecting group whose byproducts are easily removed (e.g., volatile or highly polar).- Optimize the purification method (e.g., different solvent system for chromatography, crystallization).
Acid Stability of Common Protecting Groups
Protecting GroupFunctional Group ProtectedGeneral Acid StabilityTypical Deprotection Conditions
TBDMS/TBS AlcoholModerateAcetic acid, p-TsOH, HF, TBAF[7][28][29][30][31][32]
TIPS AlcoholHighMore forcing acidic conditions than TBDMS, HF, TBAF
MOM AlcoholLowMild acid (e.g., PPTS)
THP AlcoholLowMild acid (e.g., acetic acid in THF/water)
Acetal/Ketal Aldehyde/KetoneLowMild aqueous acid (e.g., HCl, p-TsOH)[1][2][3][4][33]
Boc AmineLowStrong acid (e.g., TFA, HCl in dioxane)[9][10][11][12][13]
Cbz AmineHighHydrogenolysis (H₂, Pd/C), strong acid (HBr/AcOH)
t-Butyl ester Carboxylic AcidLowStrong acid (e.g., TFA, HCl)

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)

Objective: To protect a primary alcohol as a TBDMS ether, which is stable to many synthetic conditions but can be removed under acidic conditions or with a fluoride source.

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

  • Add TBSCl (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected alcohol, which can be purified by column chromatography.

Protocol 2: Mild Ketone Synthesis via Photoredox/Nickel Dual Catalysis

Objective: To synthesize a ketone from a carboxylic acid and an alkyl trifluoroborate under mild, acid-free conditions, suitable for substrates with acid-sensitive functional groups.[18][23]

Materials:

  • Carboxylic acid (1.0 eq)

  • Potassium alkyltrifluoroborate (1.5 eq)

  • NiCl₂·glyme (0.1 eq)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 eq)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst) (0.01 eq)

  • Anhydrous 1,4-dioxane

  • Blue LED light source

Procedure:

  • In a glovebox, add the carboxylic acid (1.0 eq), potassium alkyltrifluoroborate (1.5 eq), NiCl₂·glyme (0.1 eq), dtbbpy (0.1 eq), and the iridium photocatalyst (0.01 eq) to a reaction vial.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in front of a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be filtered through a pad of celite, and the solvent removed under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Ketone Synthesis cluster_workup Workup & Purification cluster_deprotection Final Deprotection start Substrate with Acid-Sensitive Group protect Protect Acid-Sensitive Group (e.g., TBSCl) start->protect ketone_synthesis Mild Ketone Synthesis (e.g., Photoredox/Ni Catalysis) protect->ketone_synthesis workup Neutral or Basic Aqueous Workup ketone_synthesis->workup purify Column Chromatography workup->purify deprotect Deprotection (e.g., TBAF) purify->deprotect final_product Final Ketone deprotect->final_product

Caption: Workflow for ketone synthesis with an acid-sensitive group.

troubleshooting_logic cluster_yes Deprotection Observed cluster_no No Deprotection start Low Yield or Side Products in Ketone Synthesis check_deprotection Analyze crude reaction mixture. Is there evidence of deprotection? start->check_deprotection change_conditions Switch to milder ketone synthesis method. check_deprotection->change_conditions Yes optimize_reaction Optimize reaction conditions (temp, time, catalyst). check_deprotection->optimize_reaction No change_pg Use a more acid-stable protecting group. change_conditions->change_pg neutral_workup Modify workup to be neutral or basic. change_pg->neutral_workup check_reagents Verify purity and activity of reagents and catalysts. optimize_reaction->check_reagents

Caption: Troubleshooting decision tree for unexpected results.

protecting_group_selection start Need to Protect an Acid-Sensitive Group ketone_synthesis_conditions What are the conditions of the ketone synthesis step? start->ketone_synthesis_conditions acidic Acidic ketone_synthesis_conditions->acidic neutral_basic Neutral or Basic ketone_synthesis_conditions->neutral_basic acid_stable_pg Choose an acid-stable protecting group (e.g., Cbz, TIPS). acidic->acid_stable_pg base_stable_pg Choose a base-stable/ acid-labile protecting group (e.g., Boc, TBDMS, Acetal). neutral_basic->base_stable_pg deprotection_strategy Ensure an orthogonal deprotection strategy exists. acid_stable_pg->deprotection_strategy base_stable_pg->deprotection_strategy

Caption: Logic for selecting a suitable protecting group.

References

Strategies to avoid homocoupling in Suzuki reactions with pyridylboronic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of homocoupling in Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a significant problem with pyridylboronic acids?

A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl (in this case, a bipyridyl) byproduct.[1][2] This side reaction is problematic because it consumes the pyridylboronic acid, leading to a reduced yield of the desired cross-coupled product.[2] Furthermore, the resulting bipyridyl byproduct can be structurally similar to the target molecule, complicating purification efforts.[2]

Q2: What are the primary causes of homocoupling of pyridylboronic acids?

A2: The two main factors that promote homocoupling of boronic acids are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2][3]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which in turn can promote the homocoupling of the boronic acid.[2][3][4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂, as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product. This is particularly prevalent at the beginning of the reaction as the Pd(II) is reduced to the active Pd(0) species.[2][3]

Q3: How can I effectively minimize homocoupling in my Suzuki reaction with a pyridylboronic acid?

A3: Several strategies can be employed to suppress homocoupling:

  • Rigorous Degassing: Thoroughly removing dissolved oxygen from the reaction mixture and solvents is critical.[2][5] This can be achieved by methods such as freeze-pump-thaw cycles or by sparging the mixture with an inert gas like argon or nitrogen.[2][5][6]

  • Choice of Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling compared to using Pd(II) salts alone.[3][5] If a Pd(II) precatalyst is used, the addition of a mild reducing agent like potassium formate may help minimize homocoupling by facilitating a more rapid reduction to the active Pd(0) catalyst.[7]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling side reaction.[1][2][5] These ligands can also sterically hinder the formation of homocoupling products.[5]

  • Slow Addition of Boronic Acid: A high instantaneous concentration of the boronic acid can favor homocoupling.[3] Slowly adding the pyridylboronic acid solution to the reaction mixture using a syringe pump can help to keep its concentration low and thus disfavor the bimolecular homocoupling reaction.[3]

  • Temperature Optimization: Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired cross-coupling.[8]

  • Use of More Stable Boron Reagents: Pyridylboronic acids can be unstable. Using more stable derivatives, such as pinacol esters, MIDA boronates, or potassium trifluoroborate salts, can mitigate decomposition pathways that may lead to side reactions like homocoupling.[1][5][8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Significant formation of bipyridyl homocoupling byproduct. Presence of dissolved oxygen in the reaction mixture.1. Rigorously degas all solvents and the final reaction mixture by sparging with an inert gas (Ar or N₂) for an extended period (e.g., 30 minutes) or by performing several freeze-pump-thaw cycles.[2][5][6]2. Ensure a positive pressure of an inert atmosphere is maintained throughout the reaction.[8]
Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).1. Switch to a Pd(0) catalyst source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3][5]2. If using a Pd(II) source, consider the addition of a mild reducing agent like potassium formate to facilitate the rapid in situ formation of the active Pd(0) catalyst.[7]
Suboptimal catalyst or ligand choice.1. Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can accelerate the desired cross-coupling and sterically hinder homocoupling.[1][2][5]2. Increase the catalyst loading modestly to promote faster cross-coupling.[8]
High concentration of pyridylboronic acid.1. Employ a slow addition of the pyridylboronic acid solution to the reaction mixture using a syringe pump.[3]
Low yield of the desired product with evidence of boronic acid decomposition (protodeboronation). Instability of the pyridylboronic acid, especially 2-pyridylboronic acids.1. Switch to a more stable boronic acid derivative like a pinacol ester (Bpin), MIDA boronate, or a potassium trifluoroborate salt.[1][5][8]2. Carefully optimize the base, as both strongly basic and neutral pH conditions can sometimes promote protodeboronation of 2-pyridylboronic acids.[8]
Inefficient catalyst system.1. Use a highly active catalyst system with bulky, electron-rich ligands to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridylboronic Acid Utilizing Degassing by Inert Gas Sparging

This protocol is a generalized procedure and should be optimized for specific substrates.

Reagent Preparation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), pyridylboronic acid (1.2–1.5 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), and the phosphine ligand (e.g., SPhos, 2-4 mol%).[2]

  • Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.[5]

Solvent Addition and Degassing:

  • Add the degassed solvent (e.g., toluene/water, dioxane/water) via syringe.[2] Solvents should be degassed beforehand by sparging with an inert gas for at least 30 minutes.[2][3]

  • Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[2]

Catalyst Addition and Reaction:

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ (1-2 mol%) or a Pd(0) source like Pd₂(dba)₃ (1-2 mol%)).[2]

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).[2][5]

Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography.[8]

Visualizing the Workflow

A clear experimental workflow is crucial for reproducibility and for minimizing side reactions like homocoupling.

Suzuki_Workflow A 1. Reagent Prep (Ar-X, Py-B(OH)2, Base, Ligand) in oven-dried Schlenk flask B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2 3x) A->B C 3. Add Degassed Solvent B->C D 4. Degas Mixture (Subsurface sparging with Ar/N2) C->D E 5. Add Pd Catalyst (Under positive Ar/N2 pressure) D->E F 6. Heat Reaction (Monitor by TLC/LC-MS) E->F G 7. Work-up & Purification (Quench, Extract, Chromatograph) F->G H Desired Product G->H

Caption: Experimental workflow for a Suzuki reaction designed to minimize homocoupling.

Troubleshooting Logic

When encountering significant homocoupling, a systematic approach to troubleshooting is essential.

Troubleshooting_Homocoupling start High Homocoupling Observed q1 Was the reaction rigorously degassed? start->q1 a1_no Action: Improve degassing (Freeze-pump-thaw or extended sparging) q1->a1_no No q2 Is a Pd(II) precatalyst being used? q1->q2 Yes end_node Re-run Optimized Reaction a1_no->end_node a2_yes Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) q2->a2_yes Yes q3 Is the ligand optimal? q2->q3 No a2_yes->end_node a3_no Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Decision tree for troubleshooting homocoupling in Suzuki reactions.

References

Scaling up the synthesis of 4-Bromophenyl 3-pyridyl ketone for pilot production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Bromophenyl 3-pyridyl ketone for pilot production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the primary synthetic routes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Friedel-Crafts Acylation Route

Q1: The Friedel-Crafts acylation is giving a low yield. What are the potential causes and solutions?

A1: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it. Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous.

  • Catalyst Activity: The quality of the Lewis acid is crucial. Use a fresh, unopened container of the catalyst if possible.

  • Reaction Temperature: The reaction is typically run at low temperatures to prevent side reactions. However, if the temperature is too low, the reaction rate may be significantly reduced. Gradual warming after the initial addition of reagents may be necessary.[1][2]

  • Deactivated Substrate: The pyridine ring can be deactivated towards electrophilic substitution, especially under acidic conditions. Using a more reactive derivative or a stronger Lewis acid might be necessary.[3]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired para-substituted product?

A2: Improving regioselectivity in Friedel-Crafts acylation is a common challenge.

  • Choice of Lewis Acid: The nature of the Lewis acid can influence the isomer distribution. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) may improve selectivity.

  • Solvent Effects: The polarity of the solvent can affect the stability of the intermediate carbocation and thus the product distribution. Less polar solvents often favor para-substitution.

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the thermodynamically favored para-isomer.

Q3: During scale-up, we are facing issues with the work-up and removal of the aluminum salts. What is the best approach?

A3: The work-up of large-scale Friedel-Crafts reactions requires careful planning.

  • Quenching: The reaction mixture should be quenched by slowly and carefully adding it to a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and bring them into the aqueous phase.

  • Extraction: Multiple extractions with a suitable organic solvent will be necessary to recover the product.

  • Filtration: In some cases, the aluminum salts may precipitate. Filtration may be required before or after the extraction process.

Suzuki Coupling Route

Q1: The Suzuki coupling reaction is not going to completion. What are the possible reasons?

A1: Incomplete conversion in a Suzuki coupling can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.[4][5] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are thoroughly degassed.

  • Base Strength: The choice and amount of base are critical for the transmetalation step.[6] If the reaction is sluggish, a stronger base or a different base/solvent combination may be required.

  • Ligand Selection: The ligand used can significantly impact the efficiency of the catalytic cycle. For challenging couplings, a more specialized ligand may be necessary.[7]

Q2: We are observing significant formation of homocoupling byproducts. How can this be minimized?

A2: Homocoupling is a common side reaction in Suzuki couplings, especially in the presence of oxygen.[8]

  • Inert Atmosphere: Rigorous exclusion of oxygen is the most effective way to minimize homocoupling.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Stoichiometry: Careful control of the stoichiometry of the reactants can also help to suppress homocoupling.

Q3: On a pilot scale, removing the residual palladium from the final product is proving difficult. What are the recommended methods?

A3: Reducing palladium levels to acceptable limits for pharmaceutical intermediates is a critical step.

  • Palladium Scavengers: The use of palladium scavengers, such as L-cysteine or functionalized silica gels, during the work-up can effectively remove residual palladium.[5]

  • Crystallization: Multiple crystallizations of the final product are often necessary to achieve the required purity.

  • Activated Carbon Treatment: Treatment of a solution of the product with activated carbon can also help to reduce palladium levels.

Grignard Reaction Route

Q1: The Grignard reaction is difficult to initiate. What can be done?

A1: Initiation of a Grignard reaction can be challenging, especially on a larger scale.

  • Magnesium Activation: The surface of the magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9][10]

  • Mechanical Agitation: Vigorous stirring can help to break up the oxide layer on the magnesium surface.

  • Local Heating: Gentle heating of a small portion of the reaction mixture with a heat gun can often initiate the reaction. Once initiated, the exothermic nature of the reaction will typically sustain it.

Q2: The yield of the Grignard reaction is low, and we are isolating a significant amount of biphenyl byproduct. What is the cause?

A2: Low yields and biphenyl formation are often related.

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware, reagents, and solvents are scrupulously dry.[11][12]

  • Side Reactions: The formation of biphenyl is due to the coupling of the Grignard reagent with unreacted aryl halide. This can be minimized by slow addition of the aryl halide to the magnesium suspension and maintaining a moderate reaction temperature.

  • Reaction Temperature: Adding the aldehyde or ketone at a low temperature (e.g., 0 °C) can help to reduce side reactions.

Q3: How can the exothermic nature of the Grignard reaction be safely managed during pilot-scale production?

A3: The high exothermicity of the Grignard reaction is a major safety concern during scale-up.[9][11][12]

  • Controlled Addition: The reagents should be added slowly and at a controlled rate to maintain a manageable reaction temperature.

  • Efficient Cooling: The reactor must be equipped with an efficient cooling system to dissipate the heat generated.

  • Monitoring: Continuous monitoring of the internal reaction temperature is essential to detect any potential runaway reaction.[10][13]

Data Presentation

The following tables summarize quantitative data for the different synthetic routes to this compound.

Table 1: Comparison of Synthetic Routes for this compound

ParameterFriedel-Crafts AcylationSuzuki CouplingGrignard Reaction
Starting Materials Bromobenzene, Nicotinoyl chloride4-Bromobenzoyl chloride, 3-Pyridylboronic acid3-Bromopyridine, 4-Bromobenzaldehyde
Catalyst AlCl₃, FeCl₃Pd(PPh₃)₄, Pd(OAc)₂None (Mg metal)
Typical Solvents Dichloromethane, 1,2-DichloroethaneToluene, Dioxane, WaterDiethyl ether, THF
Typical Temperature 0 °C to reflux80-100 °C0 °C to reflux
Reported Yields Moderate to GoodGood to ExcellentModerate to Good
Key Challenges Catalyst handling, Work-up, RegioselectivityCatalyst cost, Palladium removal, ByproductsExothermicity, Moisture sensitivity, Initiation

Table 2: Influence of Reaction Conditions on Yield (Illustrative Data)

Synthetic RouteCatalyst/ReagentBase/AdditiveSolventTemperature (°C)Yield (%)
Suzuki CouplingPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O10085
Suzuki CouplingPd(OAc)₂ (2 mol%) / SPhosK₃PO₄Dioxane/H₂O9092
Friedel-CraftsAlCl₃ (1.2 eq)-Dichloromethane0 to 2575
Grignard ReactionMg (1.5 eq)Iodine (cat.)THF0 to 3570

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

Materials:

  • Bromobenzene

  • Nicotinoyl chloride hydrochloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • To a dry, inerted reactor equipped with a mechanical stirrer, dropping funnel, and thermometer, add anhydrous aluminum chloride (1.2 equivalents).

  • Cool the reactor to 0 °C and add anhydrous dichloromethane.

  • Slowly add nicotinoyl chloride hydrochloride (1.0 equivalent) to the stirred suspension, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes.

  • Add bromobenzene (1.1 equivalents) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by slowly transferring the reaction mixture to a separate reactor containing a stirred mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Suzuki Coupling

Materials:

  • 4-Bromobenzoyl chloride

  • 3-Pyridylboronic acid

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzoyl chloride (1.0 equivalent), 3-pyridylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling nitrogen through it for 30 minutes.

  • Add the palladium catalyst (e.g., 3 mol % Pd(PPh₃)₄).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water and then brine.

  • Treat the organic layer with a palladium scavenger if necessary.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 3: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • 3-Bromopyridine

  • Anhydrous tetrahydrofuran (THF)

  • 4-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a dry, inerted reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place magnesium turnings (1.5 equivalents) and a crystal of iodine.

  • Add a small amount of anhydrous THF.

  • In the dropping funnel, prepare a solution of 3-bromopyridine (1.2 equivalents) in anhydrous THF.

  • Add a small portion of the 3-bromopyridine solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The resulting secondary alcohol is then oxidized to the ketone in a separate step using a suitable oxidizing agent (e.g., PCC, Swern oxidation).

Mandatory Visualization

G Friedel-Crafts Acylation Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reagents Bromobenzene, Nicotinoyl Chloride HCl, AlCl3, DCM charge_reactor Charge AlCl3 and DCM to Reactor reagents->charge_reactor cool Cool to 0 °C charge_reactor->cool add_acyl Add Nicotinoyl Chloride HCl cool->add_acyl add_bromo Add Bromobenzene Dropwise add_acyl->add_bromo react Stir at Room Temperature add_bromo->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify product This compound purify->product

Caption: Friedel-Crafts Acylation Experimental Workflow.

G Suzuki Coupling Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reagents 4-Bromobenzoyl Chloride, 3-Pyridylboronic Acid, K2CO3, Pd(PPh3)4, Toluene, Water charge_reactor Charge Reagents and Solvents reagents->charge_reactor degas Degas with Nitrogen charge_reactor->degas add_catalyst Add Pd(PPh3)4 degas->add_catalyst heat Heat to 90-100 °C add_catalyst->heat cool Cool to Room Temperature heat->cool separate Separate Layers cool->separate extract Extract Aqueous Layer separate->extract wash Wash and Dry Organic Layer extract->wash purify Purify (Recrystallization) wash->purify product This compound purify->product

Caption: Suzuki Coupling Experimental Workflow.

G Grignard Reaction Logical Relationships cluster_grignard_formation Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_oxidation Oxidation mg Magnesium grignard 3-Pyridylmagnesium Bromide mg->grignard bromo_pyridine 3-Bromopyridine bromo_pyridine->grignard alkoxide Intermediate Alkoxide grignard->alkoxide aldehyde 4-Bromobenzaldehyde aldehyde->alkoxide alcohol Secondary Alcohol alkoxide->alcohol Aqueous Workup ketone This compound alcohol->ketone Oxidizing Agent

Caption: Grignard Reaction Logical Relationships.

References

Validation & Comparative

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Ketone Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Ketone Inhibitors, Supported by Experimental Data.

The strategic incorporation of fluorine into ketone inhibitors represents a powerful strategy in modern drug design, frequently leading to substantial enhancements in potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of fluorinated and non-fluorinated ketone inhibitors, focusing on their performance metrics, underlying mechanisms, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Inhibitory Potency

The introduction of fluorine atoms into a ketone inhibitor scaffold significantly increases the electrophilicity of the carbonyl carbon.[1][2] This is a direct consequence of the high electronegativity of fluorine, which withdraws electron density from the carbonyl group, making it a more potent target for nucleophilic attack by amino acid residues (such as cysteine or serine) in the active site of an enzyme.[1][2][3] This enhanced reactivity often translates to a marked increase in inhibitory activity, as reflected by lower IC50 and Kᵢ values.

Below are tables summarizing the inhibitory concentrations of several fluorinated ketone inhibitors against their respective target enzymes, with data for their non-fluorinated counterparts where available.

Table 1: Comparative Inhibitory Potency against Caspases

Inhibitor ClassTarget EnzymeFluorinated InhibitorIC50/KᵢNon-Fluorinated CounterpartIC50/KᵢReference
Peptidyl KetoneCaspase-3Z-Val-Asp-CH₂F30 nM (IC50)Not specified as active-[2]
Isatin DerivativeCaspase-32-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue4.79 nM (IC50)(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinNot specified, but fluorinated versions showed "excellent and selective inhibition"[2]
Isatin DerivativeCaspase-72-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue7.47 nM (IC50)(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinNot specified[2]

Table 2: Comparative Inhibitory Potency against Human Carboxylesterase 1 (hCE1)

InhibitorDegree of FluorinationIC50 (nM)Reference
Compound 14Trifluoromethyl ketone14[4]
Compound 17Trifluoromethyl ketone9.9[4]
Compound 18Non-fluorinated ketone>1000[4]

Table 3: Comparative Inhibitory Potency against SARS 3CLpro

InhibitorDegree of FluorinationIC50 (µM)Reference
Compound 11dNon-fluorinated13[5]
Compound 12dα-monofluorinated28[5]

Note: In the case of the SARS 3CLpro inhibitors with three aromatic rings, α-fluorination unexpectedly decreased the inhibitory activity, suggesting that the interplay between electronics and steric fit within the active site can be complex.[5][6]

Impact on Pharmacokinetic Properties

Fluorination is a widely employed strategy to enhance the pharmacokinetic profile of drug candidates.[7][8] The strong carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond, which can significantly improve metabolic stability and increase the half-life of a compound.[9]

Table 4: General Comparison of Pharmacokinetic Properties

PropertyNon-Fluorinated Ketone InhibitorsFluorinated Ketone InhibitorsRationale
Metabolic Stability Generally more susceptible to oxidative metabolism.Often exhibit increased metabolic stability.The high strength of the C-F bond blocks metabolic "soft spots".[9]
Bioavailability Can be variable.Can be improved.Increased metabolic stability and modulated lipophilicity can lead to better absorption and systemic exposure.[8]
Lipophilicity (logP) Varies with overall structure.Modulated; can increase or decrease depending on the position and number of fluorine atoms.[10]Aromatic fluorination tends to increase lipophilicity, while aliphatic fluorination can decrease it.[10]
pKa Dependent on other functional groups.Can be lowered for nearby basic groups.The electron-withdrawing nature of fluorine can decrease the basicity of adjacent amines, affecting solubility and cell permeability.

Experimental Protocols

Reproducible and validated experimental protocols are crucial for the accurate comparison of inhibitor performance. Below are detailed methodologies for key assays.

Protocol 1: Caspase-3 Activity Assay (Fluorometric)

This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against Caspase-3 using a fluorogenic substrate.

1. Materials and Reagents:

  • Purified, active Caspase-3 enzyme.

  • Caspase-3 substrate: Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

  • Assay Buffer: e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2.

  • Test inhibitor compounds dissolved in DMSO.

  • 96-well black microplates, suitable for fluorescence measurements.

  • Microplate fluorometer (Excitation: ~360-380 nm, Emission: ~440-460 nm).

2. Step-by-Step Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare the assay buffer and a serial dilution of the inhibitor compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed amount of the diluted Caspase-3 enzyme to each well of the microplate.

    • Add the different concentrations of the inhibitor to the respective wells.

    • Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" background control.

    • Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Initiate the Reaction: Start the enzymatic reaction by adding the Ac-DEVD-AMC substrate to each well.

  • Monitor the Reaction: Immediately place the plate in the microplate fluorometer and measure the increase in fluorescence intensity over time (kinetic mode) or after a fixed incubation period (e.g., 60 minutes) at 37°C (endpoint mode).[11]

  • Data Analysis:

    • Calculate the initial reaction velocities (slopes of the fluorescence vs. time curves) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: SARS-CoV-2 3CL Protease FRET Assay

This assay measures the activity of 3CL protease (3CLpro) using a Förster Resonance Energy Transfer (FRET) peptide substrate.

1. Materials and Reagents:

  • Recombinant SARS-CoV-2 3CLpro.

  • FRET peptide substrate: e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans.[11][12]

  • Assay Buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA.[12]

  • Test inhibitor compounds dissolved in DMSO.

  • 96-well black microplates.

  • Microplate fluorometer (Excitation: ~340 nm, Emission: ~490 nm).

2. Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Reaction Setup:

    • To each well, add the test compound dilutions.

    • Add the 3CLpro enzyme to all wells except the background controls.

    • Include positive (enzyme + vehicle) and negative (vehicle only) controls.

    • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 30-60 minutes) at room temperature.[12]

  • Initiate the Reaction: Add the FRET substrate to all wells to start the reaction.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals or after a fixed time (e.g., 60 minutes) at room temperature.[12] Cleavage of the substrate separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value as described for the caspase assay.

Protocol 3: Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

1. Materials and Reagents:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Test compounds and positive controls (e.g., testosterone, verapamil).

  • Acetonitrile (ACN) with an internal standard for quenching.

  • LC-MS/MS system for analysis.

2. Step-by-Step Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound. Pre-warm the mixture at 37°C.[1]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[13] A control incubation without the NADPH system should be run in parallel.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (cold acetonitrile with internal standard) to stop the reaction.[14]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[1]

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (Clᵢₙₜ) from the half-life and the protein concentration.

Protocol 4: Cell Permeability Assay (Caco-2)

This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier mimicking the human intestinal epithelium, to predict in vivo drug absorption.

1. Materials and Reagents:

  • Caco-2 cells.

  • Transwell inserts (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

  • LC-MS/MS system.

2. Step-by-Step Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15][16]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[16]

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayer with transport buffer.

    • Add the test compound (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and fresh buffer is added. A sample is also taken from the apical chamber at the beginning and end of the experiment.[17]

  • Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Mandatory Visualizations

Signaling Pathway Diagram

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Formation (FADD, TRADD) Death Receptor->DISC Pro-caspase 8/10 Pro-caspase 8/10 DISC->Pro-caspase 8/10 Recruitment Caspase 8/10 Caspase 8/10 Pro-caspase 8/10->Caspase 8/10 Activation Mitochondrion Mitochondrion Caspase 8/10->Mitochondrion via Bid cleavage Pro-caspase 3/7 Pro-caspase 3/7 Caspase 8/10->Pro-caspase 3/7 Cellular Stress Cellular Stress (DNA Damage, etc.) Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome c->Apoptosome Pro-caspase 9 Pro-caspase 9 Apoptosome->Pro-caspase 9 Recruitment Caspase 9 Caspase 9 Pro-caspase 9->Caspase 9 Activation Caspase 9->Pro-caspase 3/7 Caspase 3/7 Executioner Caspase 3/7 Pro-caspase 3/7->Caspase 3/7 Activation Cellular Substrates Cleavage of Cellular Substrates (e.g., PARP) Caspase 3/7->Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo Cellular & Pharmacokinetic Evaluation Biochemical Assay Biochemical Assay (e.g., Caspase-3 FRET) Determine IC50/Ki Determine IC50 / Ki Biochemical Assay->Determine IC50/Ki Cell-Based Assay Cell-Based Assay (e.g., Apoptosis Induction) Determine IC50/Ki->Cell-Based Assay Determine EC50 Determine EC50 Cell-Based Assay->Determine EC50 ADME Assays ADME Assays Determine EC50->ADME Assays PK Properties Determine Pharmacokinetic Properties (Metabolic Stability, Permeability) ADME Assays->PK Properties Lead Optimization Lead Optimization PK Properties->Lead Optimization Inhibitor Synthesis Inhibitor Synthesis Inhibitor Synthesis->Biochemical Assay Lead Optimization->Inhibitor Synthesis Structure-Activity Relationship (SAR) Fluorination_Effects center Fluorination of Ketone Inhibitor reactivity Increased Carbonyl Electrophilicity center->reactivity stability Increased Metabolic Stability center->stability permeability Modulated Permeability/pKa center->permeability potency Increased Potency (Lower IC50/Ki) reactivity->potency pk Improved Pharmacokinetics stability->pk permeability->pk

References

Validating the Structure of Synthesized 4-Bromophenyl 3-pyridyl ketone via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the synthesized structure of 4-Bromophenyl 3-pyridyl ketone against related chemical analogs. By presenting experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for structural elucidation and purity assessment.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and comparable compounds. This comparative approach allows for a robust validation of the synthesized molecule's structure.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundAromatic Protons (ppm)Other Protons (ppm)Solvent
This compound (Predicted) ~8.8-7.5 (m, 8H)-CDCl₃
2-(4-Bromophenyl)pyridine[1]8.67 (m, 1H), 7.86 (m, 2H), 7.71 (m, 2H), 7.58 (m, 2H), 7.23 (m, 1H)-CDCl₃
4-Acetylpyridine8.75 (d, 2H), 7.45 (d, 2H)2.65 (s, 3H)CDCl₃
4-Bromobenzaldehyde[2]9.98 (s, 1H), 7.85 (d, 2H), 7.75 (d, 2H)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Other Carbons (ppm)Solvent
This compound (Predicted) ~195~155-125-CDCl₃
2-(4-Bromophenyl)pyridine[1]-156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3-CDCl₃
4-Acetylpyridine197.5150.5, 144.0, 121.026.8CDCl₃
4-Bromobenzaldehyde[2]191.2135.5, 132.4, 130.8, 129.0-CDCl₃

Table 3: IR Spectroscopic Data Comparison

CompoundC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound (Predicted) ~1660~1585~1010
(4-Bromophenyl)(phenyl)methanone16551590, 15751010
4-Acetylpyridine16851595-
4-Bromobenzaldehyde[2]~1700~1585~1010

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 261/263 (M⁺, M⁺+2)183/185, 155, 78
(4-Bromophenyl)(phenyl)methanone260/262183/185, 105, 77
4-Acetylpyridine121106, 78
4-Bromobenzaldehyde184/186183/185, 155/157, 76

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity of all carbon signals, including quaternary carbons.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal (CDCl₃ at 77.16 ppm) for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized molecule.

Methodology:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the crystalline this compound directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to obtain a high-quality spectrum.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. Identify the characteristic absorption bands corresponding to the carbonyl (C=O), aromatic (C=C), and carbon-bromine (C-Br) functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range from m/z 50 to 400.

  • Data Analysis: Identify the molecular ion peak (M⁺) and the peak corresponding to the M⁺+2 isotope pattern characteristic of a bromine-containing compound. Analyze the major fragment ions to deduce the structure of the molecule.

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using multiple spectroscopic techniques.

G Spectroscopic Validation Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation cluster_comparison Comparative Analysis Synthesis Synthesize 4-Bromophenyl 3-pyridyl ketone H_NMR ¹H NMR Synthesis->H_NMR C_NMR ¹³C NMR Synthesis->C_NMR IR FTIR Synthesis->IR MS Mass Spec Synthesis->MS Analyze_H Proton Environment & Splitting H_NMR->Analyze_H Analyze_C Carbon Skeleton C_NMR->Analyze_C Analyze_IR Functional Groups IR->Analyze_IR Analyze_MS Molecular Weight & Fragmentation MS->Analyze_MS Compare_Data Compare with Analog Data Analyze_H->Compare_Data Analyze_C->Compare_Data Analyze_IR->Compare_Data Analyze_MS->Compare_Data Structure_Validation Structure Validation Compare_Data->Structure_Validation

Caption: Workflow for spectroscopic validation of a synthesized compound.

References

Unveiling the Biological Potential: A Comparative Analysis of 4-Bromophenyl 3-pyridyl Ketone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often centers on the modification of core chemical scaffolds to enhance biological activity and selectivity. This guide delves into a comparative analysis of the biological activities of analogs of 4-Bromophenyl 3-pyridyl ketone, a structure of interest in drug discovery. Due to the limited availability of direct comparative studies on a homologous series of this specific ketone, this analysis synthesizes data from studies on structurally related compounds to elucidate potential structure-activity relationships, with a primary focus on anticancer properties.

Comparative Cytotoxicity of Phenyl-Pyridyl Thiazolidinone Analogs

A study on a series of 2-(substituted phenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones provides valuable insights into the influence of substituents on the phenyl ring on cytotoxic activity. The data presented below summarizes the in vitro cytotoxicity of these analogs against Dalton's Lymphoma Ascites (DLA) cancer cells. Among the tested compounds, the 4-bromo substituted analog demonstrated significant inhibitory activity.

Compound IDPhenyl Ring SubstituentConcentration (mcg/ml)% of DLA Cell Inhibition
4g 4-Bromo 100 78%
4a4-Methoxy10062%
4b2,4-Dichloro100100%
4c4-Hydroxy10055%
4d4-Nitro10072%
4e4-Chloro10075%
4f4-Methyl10068%
Doxorubicin(Standard Drug)100100%

Data sourced from a study on the anticancer evaluation of novel 2-(substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones.

The data indicates that electron-withdrawing groups on the phenyl ring, such as chloro, bromo, and nitro, tend to enhance cytotoxic activity. The 2,4-dichloro substituted analog (4b) exhibited the highest potency, equivalent to the standard drug doxorubicin at the tested concentration. The 4-bromo analog (4g) also showed substantial activity, inhibiting 78% of DLA tumor cells.

Insights from Related Benzoylpyridine Scaffolds

Research on other benzoylpyridine derivatives further supports the potential of this chemical class as biologically active agents. For instance, studies on 2-benzoylpyridine thiosemicarbazones have highlighted their potent anti-proliferative effects, which are influenced by substitutions on both the pyridine and phenyl rings.[1] Similarly, a structure-activity relationship study of novel 6-aryl-2-benzoyl-pyridines identified compounds with potent tubulin polymerization inhibitory properties and significant antiproliferative activity against various cancer cell lines.[2] While not direct analogs of this compound, these studies collectively underscore the importance of the benzoylpyridine core in designing novel anticancer agents and suggest that modifications, such as the introduction of a bromine atom, can significantly modulate biological activity.

Experimental Protocols

In Vitro Cytotoxicity against Dalton's Lymphoma Ascites (DLA) Cancer Cell Line

Cell Line and Culture: Dalton's Lymphoma Ascites (DLA) cells are maintained in vivo in Swiss albino mice. For the in vitro assay, tumor cells are aspirated from the peritoneal cavity of mice, washed with phosphate-buffered saline (PBS), and cell viability is determined using the trypan blue exclusion method. A cell suspension with >95% viability is used for the assay.

Assay Procedure:

  • DLA cells are seeded into 96-well plates at a density of 1 x 10^6 cells/ml.

  • The synthesized compounds (analogs 4a-g) and the standard drug (doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations (10, 20, 50, 100, and 200 mcg/ml).

  • The plates are incubated for a specified period (e.g., 3 hours) at 37°C.

  • Following incubation, the percentage of dead cells is determined using the trypan blue exclusion method. A small aliquot of the cell suspension from each well is mixed with trypan blue dye, and the number of stained (dead) and unstained (viable) cells is counted using a hemocytometer.

  • The percentage of cell inhibition is calculated using the following formula: % Inhibition = [(Control - Treated) / Control] x 100

This protocol provides a direct measure of the cytotoxic effect of the test compounds on the cancer cell line.[3]

Visualizing the Research Workflow

The process of discovering and evaluating novel anticancer compounds can be visualized as a structured workflow, from initial synthesis to biological screening.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Starting Materials (e.g., Pyridin-4-amine, Substituted Benzaldehydes) reaction Multi-step Synthesis (e.g., Schiff base formation, Cyclization) start->reaction purification Purification & Characterization (e.g., Crystallization, Spectroscopy) reaction->purification invitro In Vitro Cytotoxicity Assay (DLA Cell Line) purification->invitro Synthesized Analogs datacollection Data Collection (% Cell Inhibition) invitro->datacollection sar Structure-Activity Relationship (SAR) Analysis datacollection->sar conclusion Lead Compound Identification sar->conclusion Identification of Potent Analogs

Caption: A generalized workflow for the synthesis and anticancer evaluation of novel chemical entities.

Structure-Activity Relationship Logic

The observed differences in the cytotoxic activity of the thiazolidinone analogs can be rationalized through a logical analysis of their structural features.

sar_logic cluster_examples Examples compound Phenyl-Pyridyl Thiazolidinone Core Phenyl Ring Substituent Pyridyl & Thiazolidinone Moiety substituent_effect Substituent Electronic Effect compound:sub1->substituent_effect activity Anticancer Activity substituent_effect->activity ewg Electron-Withdrawing Groups (-Cl, -Br, -NO2) edg Electron-Donating Groups (-OCH3, -CH3) high_activity Higher Cytotoxicity moderate_activity Moderate Cytotoxicity ewg->high_activity edg->moderate_activity

Caption: Logical relationship between phenyl ring substituents and the observed anticancer activity.

References

A Comparative Guide to the Structure-Activity Relationship of Pyridinone Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinone and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This is attributed to their ability to act as hydrogen bond donors and acceptors, and their capacity to be synthetically modified to fine-tune their physicochemical properties like polarity and lipophilicity.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridinone derivatives, with a focus on their anticancer properties, supported by experimental data and detailed protocols.

Comparative Efficacy of Pyridinone Derivatives

The following table summarizes the in vitro efficacy of selected pyridinone derivatives against various cancer-related targets and cell lines. The data highlights how structural modifications to the pyridinone core influence their inhibitory activity.

Compound ClassDerivative ExampleTarget/Cell LineIC50Key Structural Features & SAR Insights
Pyridinone-Quinazoline 42a, 42bProtein Tyrosine Kinases (PTK)9 - 15 µMThe quinazoline moiety fused with the pyridinone core is crucial for activity. These compounds are as potent as doxorubicin and exhibit good bioavailability.[1][2]
Pyrrolopyridine-Pyridinone 44a, 44bMet Kinase / GTL-16 Gastric Carcinoma0.06 µM, 0.07 µMThe pyrrolopyridine substitution enhances potency significantly. These compounds also show excellent metabolic and pharmacokinetic profiles and in vivo efficacy.[1][2]
Pyridinone-Aminal 42iMNK1 / MNK2 / TMD-8 Cell Line7.0 nM (MNK1), 6.1 nM (MNK2), 0.91 µM (TMD-8)The aminal linkage and specific substitutions are key for potent and selective inhibition of MNK1/2, leading to significant anti-proliferative effects in hematologic cancer cell lines.[4]
Adenosine A2A Receptor Antagonist 38Adenosine A2A Receptor / MC38 Tumor Model29.0 nM (A2AR IC50), 56.0% TGI (in vivo)This derivative demonstrates potent A2AR antagonism and significant in vivo antitumor activity through oral administration, highlighting its potential for cancer immunotherapy.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in the comparative data table.

Protein Tyrosine Kinase (PTK) Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific protein tyrosine kinase.

  • Methodology:

    • Recombinant PTK enzyme is incubated with the test compound at various concentrations in a kinase buffer.

    • ATP and a suitable substrate (e.g., a synthetic peptide) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using [γ-³²P]ATP.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (e.g., MTT Assay)
  • Principle: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Methodology:

    • Cancer cell lines (e.g., GTL-16, TMD-8) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the pyridinone derivatives and a vehicle control.

    • After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Tumor Xenograft Model
  • Principle: This model assesses the in vivo efficacy of a drug candidate on tumor growth in an animal model.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., CT-26).

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The treatment group receives the pyridinone derivative (e.g., compound 42i or 38) via a specific route of administration (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed.

    • The tumor growth inhibition (TGI) is calculated to determine the antitumor efficacy of the compound.

Visualizing Mechanisms and Workflows

To further elucidate the context of these SAR studies, the following diagrams illustrate a key signaling pathway targeted by pyridinone derivatives and a typical experimental workflow.

signaling_pathway MAPK MAPK Pathway MNK1_2 MNK1/2 MAPK->MNK1_2 Activates eIF4E eIF4E MNK1_2->eIF4E Phosphorylates p_eIF4E p-eIF4E (Ser209) mRNA_translation mRNA Translation of Oncogenic Proteins p_eIF4E->mRNA_translation Promotes tumor_growth Tumor Growth & Proliferation mRNA_translation->tumor_growth Leads to pyridinone Pyridinone-Aminal Derivative (e.g., 42i) pyridinone->MNK1_2 Inhibits

Caption: MNK1/2 Signaling Pathway Inhibition by Pyridinone Derivatives.

experimental_workflow synthesis Synthesis of Pyridinone Derivatives in_vitro In Vitro Screening synthesis->in_vitro kinase_assay Kinase Inhibition Assay (e.g., MNK1/2) in_vitro->kinase_assay cell_assay Cell Proliferation Assay (e.g., MTT) in_vitro->cell_assay sar_analysis SAR Analysis & Lead Optimization kinase_assay->sar_analysis cell_assay->sar_analysis in_vivo In Vivo Efficacy sar_analysis->in_vivo xenograft Tumor Xenograft Model in_vivo->xenograft candidate Preclinical Candidate xenograft->candidate

Caption: Drug Discovery Workflow for Pyridinone-Based Inhibitors.

References

Comparing the efficacy of different palladium catalysts for pyridyl ketone coupling.

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyridyl ketones is a critical transformation in medicinal chemistry and materials science, as this motif is a key structural component in numerous pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of the carbon-carbon bonds necessary to construct these molecules. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount to the success of these reactions, profoundly influencing yield, selectivity, and substrate scope.

This guide provides a comparative overview of different classes of palladium catalysts for the synthesis of pyridyl ketones, with a focus on Suzuki-Miyaura and α-arylation reactions. We will compare the efficacy of traditional phosphine-based ligands, N-heterocyclic carbene (NHC) ligands, and specialized pyridyl-containing ligands, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalyst systems in the synthesis of pyridyl ketones. It is important to note that direct comparisons should be made with caution, as substrate scope and reaction conditions can vary between studies.

Catalyst SystemReaction TypeSubstratesCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosSuzuki-MiyauraPyridine-4-carbonyl chloride + Phenylboronic acid2801292[1]
PEPPSI-IPrα-Arylation2-Acetylpyridine + 4-Bromotoluene1100485[2][3]
[PdCl₂(dpk)] (dpk = di(2-pyridyl)ketone)HeckIodobenzene + Methyl acrylate1110295[4][5]
Pd₂(dba)₃ / XPhosSuzuki-Miyaura3-Bromopyridine + 1-(4-acetylphenyl)ethan-1-one (via enolate)21001688[6]
Pd(PPh₃)₄Suzuki-Miyaura2-Pyridyl ester + Phenylboronic acid31101285[7][8]

Mandatory Visualization

experimental_workflow Experimental Workflow for Pyridyl Ketone Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine aryl halide/triflate, ketone/boronic acid, base in a reaction vessel catalyst Add Palladium precursor and ligand (or precatalyst) reagents->catalyst solvent Add degassed solvent catalyst->solvent heat Heat the reaction mixture under inert atmosphere solvent->heat monitor Monitor reaction progress by TLC or GC/LC-MS heat->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Generalized experimental workflow for a palladium-catalyzed pyridyl ketone coupling reaction.

suzuki_cycle Generalized Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)Ln PdII_oxidative R¹-Pd(II)LX (Oxidative Addition Complex) Pd0->PdII_oxidative Oxidative Addition PdII_transmetal R¹-Pd(II)LR² (Transmetalation Complex) PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination product R¹-R² (Pyridyl Ketone) PdII_transmetal->product BX X-B(OR)₂ PdII_transmetal->BX Byproduct R1X R¹-X (Pyridyl Halide) R1X->PdII_oxidative R2B R²-B(OR)₂ (Boronic Acid Derivative) + Base R2B->PdII_transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling:

This protocol is a generalized procedure based on the Suzuki-Miyaura coupling of an acyl chloride with a boronic acid to synthesize a pyridyl ketone.[1][9]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyridyl acyl chloride (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium precursor, for example, Pd(OAc)₂ (2 mol%), and the phosphine ligand, such as SPhos (4 mol%).

  • Solvent Addition: Add a degassed solvent, such as toluene or THF (to make a 0.1 M solution with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired pyridyl ketone.

Comparative Analysis of Catalysts

Phosphine-Ligated Palladium Catalysts: Traditional catalyst systems often employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands.[10] Bulky, electron-rich phosphines, such as the Buchwald ligands (e.g., SPhos, XPhos), are highly effective for coupling reactions involving sterically hindered or electron-deficient/rich substrates.[6] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high yields. For instance, the Pd(OAc)₂/SPhos system is effective for the Suzuki-Miyaura coupling of acyl chlorides, providing a direct route to ketones.[1] However, these catalysts can be sensitive to air and moisture, often requiring strictly inert conditions.

N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[11] They form highly stable and active palladium complexes that are often more robust than their phosphine counterparts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are well-defined precatalysts that are often air- and moisture-stable, making them convenient to use.[2] These catalysts have shown excellent activity in a wide range of cross-coupling reactions, including the α-arylation of ketones. Their high stability and activity often allow for lower catalyst loadings and shorter reaction times.

Specialized Pyridyl-Containing Ligands: Given the nature of the substrates, ligands that incorporate a pyridyl moiety can offer unique advantages. The nitrogen atom of the pyridine can coordinate to the palladium center, influencing the catalyst's electronic properties and stability.[7][8] For example, complexes derived from di(2-pyridyl) ketone (dpk) have been successfully employed as catalysts in Heck reactions.[4][5] This "ligand-substrate" similarity can sometimes lead to enhanced reactivity and selectivity through favorable coordination effects.

The choice of a palladium catalyst for pyridyl ketone coupling depends on the specific reaction, substrates, and desired reaction conditions. For general versatility and high yields with a broad range of substrates, modern phosphine ligands like SPhos and XPhos are excellent choices. For robustness, ease of handling, and high activity, NHC-ligated systems such as PEPPSI-IPr are highly recommended. Finally, for specific applications, the exploration of specialized pyridyl-containing ligands may offer unique advantages in terms of reactivity and selectivity. Researchers should consider the trade-offs between catalyst cost, stability, activity, and substrate scope when selecting the optimal system for their synthetic needs.

References

A Head-to-Head Clinical Showdown: Oral P2Y12 Inhibitors in Acute Coronary Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of clopidogrel, prasugrel, and ticagrelor, drawing on data from landmark clinical trials. This guide is intended for researchers, scientists, and drug development professionals to provide an objective analysis of the performance and underlying mechanisms of these critical antiplatelet therapies.

In the management of acute coronary syndrome (ACS), dual antiplatelet therapy with aspirin and an oral P2Y12 inhibitor is a cornerstone of treatment to prevent thrombotic events.[1][2] The evolution of P2Y12 inhibitors from the first-generation clopidogrel to the more potent prasugrel and ticagrelor has been guided by large-scale, head-to-head clinical trials. This guide provides a detailed comparison of these agents, focusing on the pivotal TRITON-TIMI 38, PLATO, and ISAR-REACT 5 trials, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Mechanism of Action: Targeting the P2Y12 Receptor

Oral P2Y12 inhibitors disrupt the adenosine diphosphate (ADP)-mediated pathway of platelet activation and aggregation. ADP, released from dense granules of activated platelets, binds to two purinergic receptors on the platelet surface: P2Y1 and P2Y12.[3] While P2Y1 receptor activation initiates a transient aggregation, the sustained and amplified platelet response is primarily driven by the P2Y12 receptor.[3] The P2Y12 receptor is coupled to an inhibitory G-protein (Gi) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[3][4] This reduction in cAMP promotes platelet aggregation.[3][4]

Clopidogrel and prasugrel are thienopyridine prodrugs that require hepatic metabolism to generate active metabolites. These metabolites irreversibly bind to the P2Y12 receptor.[3] Ticagrelor, a cyclopentyl-triazolo-pyrimidine, is a direct-acting, reversible inhibitor of the P2Y12 receptor.[3][5]

P2Y12_Signaling_Pathway cluster_platelet Platelet cluster_inhibitors P2Y12 Inhibitors ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Produces cAMP->Platelet_Activation Inhibits Clopidogrel Clopidogrel (prodrug) Clopidogrel->P2Y12 Irreversible Inhibition Prasugrel Prasugrel (prodrug) Prasugrel->P2Y12 Irreversible Inhibition Ticagrelor Ticagrelor (direct-acting) Ticagrelor->P2Y12 Reversible Inhibition

P2Y12 Receptor Signaling Pathway and Inhibition.

Head-to-Head Clinical Trial Comparison

The following sections detail the methodologies and key findings from the landmark clinical trials that have shaped our understanding of the comparative efficacy and safety of oral P2Y12 inhibitors.

TRITON-TIMI 38: Prasugrel vs. Clopidogrel

The TRial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet InhibitioN with Prasugrel–Thrombolysis In Myocardial Infarction 38 (TRITON-TIMI 38) was a pivotal study comparing prasugrel to clopidogrel in patients with ACS undergoing percutaneous coronary intervention (PCI).[6][7][8]

Experimental Protocol:

  • Study Design: A randomized, double-blind, double-dummy, multicenter, international trial.[6]

  • Patient Population: 13,608 patients with moderate-to-high-risk ACS (unstable angina, non-ST-elevation myocardial infarction [NSTEMI], or ST-elevation myocardial infarction [STEMI]) for whom PCI was planned.[2][7][9]

  • Inclusion Criteria: Patients with ACS with ischemic symptoms lasting at least 10 minutes within 72 hours before randomization, and either ST-segment deviation or elevated cardiac biomarkers.[9] STEMI patients were eligible if primary PCI was planned within 12 hours of symptom onset.[9]

  • Exclusion Criteria: Included increased risk of bleeding, history of stroke or transient ischemic attack (TIA), and recent use of a thienopyridine.[9]

  • Treatment Arms:

    • Prasugrel: 60 mg loading dose followed by a 10 mg daily maintenance dose.[2][7][10]

    • Clopidogrel: 300 mg loading dose followed by a 75 mg daily maintenance dose.[2][7][10]

    • All patients received aspirin.[7]

  • Primary Efficacy Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction (MI), or nonfatal stroke.[2][7]

  • Key Safety Endpoint: Major bleeding according to the TIMI classification.[9]

Quantitative Data Summary: TRITON-TIMI 38

OutcomePrasugrel (n=6,813)Clopidogrel (n=6,795)Hazard Ratio (95% CI)p-value
Primary Efficacy Endpoint 9.9%12.1%0.81 (0.73 - 0.90)<0.001
Cardiovascular Death2.1%2.4%0.89 (0.73 - 1.08)0.23
Nonfatal Myocardial Infarction7.4%9.7%0.76 (0.67 - 0.85)<0.001
Nonfatal Stroke1.0%1.0%1.02 (0.71 - 1.45)0.93
Stent Thrombosis1.1%2.4%0.48 (0.36 - 0.64)<0.001
TIMI Major Bleeding (non-CABG) 2.4%1.8%1.32 (1.03 - 1.68)0.03
TIMI Major or Minor Bleeding (non-CABG) 5.0%3.8%1.31 (1.11 - 1.56)0.002

Data sourced from Wiviott et al., N Engl J Med 2007.[2]

PLATO: Ticagrelor vs. Clopidogrel

The PLATelet inhibition and patient Outcomes (PLATO) trial compared ticagrelor with clopidogrel in a broad population of patients with ACS, regardless of the initial treatment strategy (invasive or conservative).[1][11][12]

Experimental Protocol:

  • Study Design: An international, multicenter, randomized, double-blind, double-dummy Phase III trial.[11]

  • Patient Population: 18,624 patients hospitalized for ACS (with or without ST-segment elevation) with symptom onset within the previous 24 hours.[1][11]

  • Inclusion Criteria: Patients with STEMI scheduled for primary PCI or NSTE-ACS with at least two of the following: ST-segment changes, positive biomarker, or other risk factors.[1]

  • Exclusion Criteria: Contraindications to clopidogrel, fibrinolytic therapy within 24 hours, need for oral anticoagulation, or increased risk of bradycardia.[1]

  • Treatment Arms:

    • Ticagrelor: 180 mg loading dose followed by 90 mg twice daily.[1][12]

    • Clopidogrel: 300-600 mg loading dose followed by 75 mg daily.[11][12]

    • All patients received aspirin.[12]

  • Primary Efficacy Endpoint: A composite of death from vascular causes, MI, or stroke.[1]

  • Primary Safety Endpoint: PLATO-defined major bleeding.[1]

Quantitative Data Summary: PLATO

OutcomeTicagrelor (n=9,333)Clopidogrel (n=9,291)Hazard Ratio (95% CI)p-value
Primary Efficacy Endpoint 9.8%11.7%0.84 (0.77 - 0.92)<0.001
Death from Vascular Causes4.0%5.1%0.79 (0.69 - 0.91)0.001
Myocardial Infarction5.8%6.9%0.84 (0.75 - 0.95)0.005
Stroke1.5%1.3%1.17 (0.91 - 1.52)0.22
PLATO Major Bleeding 11.6%11.2%1.04 (0.95 - 1.13)0.43
Non-CABG Major Bleeding 4.5%3.8%1.19 (1.02 - 1.38)0.03

Data sourced from Wallentin et al., N Engl J Med 2009.

ISAR-REACT 5: Prasugrel vs. Ticagrelor

The Intracoronary Stenting and Antithrombotic Regimen: Rapid Early Action for Coronary Treatment 5 (ISAR-REACT 5) trial was the first large-scale, head-to-head comparison of prasugrel and ticagrelor in patients with ACS intended for an invasive strategy.[4][13][14]

Experimental Protocol:

  • Study Design: An investigator-initiated, multicenter, randomized, open-label trial.[4][14]

  • Patient Population: 4,018 patients with ACS (STEMI, NSTEMI, or unstable angina) for whom an invasive evaluation was planned.[13][15]

  • Inclusion Criteria: Patients aged 18 years or older admitted with ACS and scheduled for coronary angiography.[13]

  • Exclusion Criteria: History of stroke or TIA, active bleeding, or fibrinolytic therapy in the last 24 hours.[13]

  • Treatment Arms:

    • Ticagrelor: 180 mg loading dose as soon as possible, followed by 90 mg twice daily.[13][15]

    • Prasugrel: 60 mg loading dose, followed by 10 mg daily (5 mg for patients ≥75 years or weighing <60 kg).[13] For NSTE-ACS patients, the loading dose was administered after coronary angiography.[13]

  • Primary Endpoint: A composite of death, MI, or stroke at 1 year.[13][16]

  • Safety Endpoint: Major bleeding as defined by the Bleeding Academic Research Consortium (BARC) criteria (types 3 to 5).

Quantitative Data Summary: ISAR-REACT 5

OutcomeTicagrelor (n=2,012)Prasugrel (n=2,006)Hazard Ratio (95% CI)p-value
Primary Endpoint 9.3%6.9%1.36 (1.09 - 1.70)0.006
All-Cause Death4.5%3.7%1.23 (0.91 - 1.66)0.18
Myocardial Infarction4.8%3.0%1.63 (1.18 - 2.25)0.002
Stroke1.1%1.0%1.17 (0.69 - 2.00)0.56
BARC Major Bleeding (Type 3-5) 5.4%4.8%1.12 (0.83 - 1.51)0.46

Data sourced from Schüpke et al., N Engl J Med 2019.[17]

Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization DrugA Drug A (e.g., Prasugrel/Ticagrelor) Randomization->DrugA DrugB Drug B (e.g., Clopidogrel) Randomization->DrugB FollowUp Follow-up Period (e.g., 12-15 months) DrugA->FollowUp DrugB->FollowUp Endpoint Endpoint Adjudication (Efficacy & Safety) FollowUp->Endpoint Analysis Statistical Analysis Endpoint->Analysis Results Results Analysis->Results

Generalized Clinical Trial Workflow.

Discussion and Conclusion

The landmark clinical trials TRITON-TIMI 38 and PLATO established the superiority of prasugrel and ticagrelor, respectively, over clopidogrel in reducing ischemic events in patients with ACS.[1][18] However, this enhanced efficacy, particularly with prasugrel, came at the cost of an increased risk of major bleeding.[7]

The ISAR-REACT 5 trial provided the first direct comparison between prasugrel and ticagrelor, demonstrating that a prasugrel-based strategy was superior to a ticagrelor-based strategy in reducing the composite ischemic endpoint without a significant difference in major bleeding.[13][14][17] It is important to note that ISAR-REACT 5 compared two different treatment strategies, particularly in the NSTE-ACS cohort, where ticagrelor was given upfront and prasugrel was administered after coronary anatomy was defined.[13][14]

The choice of an oral P2Y12 inhibitor for a patient with ACS is a complex decision that requires careful consideration of the individual's ischemic and bleeding risks. The data from these head-to-head clinical trials provide a critical evidence base to inform these clinical decisions and guide future research in the development of even safer and more effective antiplatelet therapies. Newer P2Y12 inhibitors have consistently shown a more potent and rapid onset of action compared to clopidogrel.[16] This translates to a significant reduction in major adverse cardiovascular events, although in some cases at the expense of an increased bleeding risk.[1][16] The selection of a specific agent should be individualized based on patient characteristics and the clinical presentation.

References

The Rise of Pyridine Derivatives in the Fight Against Microbial Resistance: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of pyridine-based compounds is showing significant promise in the ongoing battle against drug-resistant pathogens. This guide provides a comparative analysis of the in vitro antimicrobial performance of several novel pyridine derivatives, offering researchers and drug development professionals a comprehensive overview of the current landscape, supported by experimental data and detailed protocols.

The relentless evolution of microbial resistance necessitates the urgent discovery and development of new antimicrobial agents. Among the diverse heterocyclic compounds being investigated, pyridine derivatives have emerged as a particularly promising scaffold due to their versatile biological activities.[1][2] Recent studies have highlighted the potential of these compounds to inhibit the growth of a broad spectrum of pathogenic bacteria and fungi, including strains that have developed resistance to existing antibiotics.[3] This guide synthesizes findings from multiple studies to compare the efficacy of various novel pyridine derivatives.

Comparative Antimicrobial Activity

The antimicrobial efficacy of newly synthesized pyridine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following table summarizes the in vitro antimicrobial activity of several recently developed pyridine derivatives against a panel of common bacterial and fungal strains. For comparison, the activities of standard antibiotics, Ciprofloxacin for bacteria and Fluconazole for fungi, are often included.

Compound/DrugS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)C. albicans (MIC in µg/mL)Reference
Pyridine-Thienopyridine Derivative 12a -<0.00480.0195-<0.0048[4]
Pyridine-Thienopyridine Derivative 15 -0.0098>0.0048-0.039[4]
Pyrazolylpyridine 2b 18 (Zone of Inhibition in mm)----[5]
Pyrazolylpyridine 3a 20 (Zone of Inhibition in mm)Most effective---[5]
Ru-benzene complex C5 0.63 (mg/mL)0.63 (mg/mL)0.63 (mg/mL)--[6]
Ru-toluene complex C8 ----0.31 (mg/mL)[6]
Ciprofloxacin -----[5]
Fluconazole -----[5]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies. Some studies report Zone of Inhibition in mm, which is another measure of antimicrobial activity.

Experimental Protocols

The evaluation of the antimicrobial potential of novel pyridine derivatives relies on standardized and reproducible experimental protocols. The most common method cited in the reviewed literature is the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C.

  • A few colonies are then transferred to a sterile saline solution.

  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • The synthesized pyridine derivatives and standard control drugs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • A series of twofold serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared microbial suspension.

  • Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are also included.

  • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antimicrobial evaluation of novel pyridine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_microbe Microorganism Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_data Data Analysis synthesis Synthesis of Novel Pyridine Derivatives dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution dilution Serial Dilution in Growth Medium dissolution->dilution inoculation Inoculation of Microtiter Plates dilution->inoculation culture Culturing of Bacterial/ Fungal Strains suspension Preparation of Microbial Suspension (0.5 McFarland) culture->suspension inoculum Dilution to Final Inoculum Concentration suspension->inoculum inoculum->inoculation incubation Incubation inoculation->incubation mic_determination Determination of MIC incubation->mic_determination analysis Comparative Analysis of MIC Values mic_determination->analysis

Caption: Generalized workflow for in vitro antimicrobial evaluation of pyridine derivatives.

Signaling Pathways and Mechanisms of Action

While many studies focus on the synthesis and primary screening of novel pyridine derivatives, understanding their mechanism of action is crucial for further development. The antimicrobial activity of pyridine-containing compounds can be attributed to various mechanisms, including the disruption of cell membrane integrity, inhibition of essential enzymes like DNA gyrase, and interference with nucleic acid synthesis.[6][7] For instance, the cationic nature of certain pyridinium salts is believed to facilitate their interaction with and disruption of the negatively charged bacterial cell membrane.[7] Further research, including molecular docking studies, is often employed to elucidate the specific molecular targets of these promising compounds.[3]

The continued exploration of novel pyridine derivatives represents a promising avenue in the quest for new and effective antimicrobial agents. The data presented in this guide, along with the detailed experimental protocols, aims to provide a valuable resource for researchers in the field, facilitating the comparison of new compounds and guiding future drug discovery efforts.

References

Comparative Molecular Field Analysis of Beta-Triketone Inhibitors of p-Hydroxyphenylpyruvate Dioxygenase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of beta-triketone inhibitors targeting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). The inhibitory activities of a series of natural and synthetic beta-triketones are presented, supported by experimental data from a key study in the field. The guide also details the experimental protocols for the determination of inhibitory constants and outlines the computational workflow for the Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique used to elucidate the structure-activity relationships of these compounds.

Inhibitory Activity of Beta-Triketone Compounds against Arabidopsis thaliana HPPD

The inhibitory potency of nineteen beta-triketones and their analogues was evaluated against purified Arabidopsis thaliana HPPD. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds.

Compound NumberCompound Name/DescriptionIC50 (nM)[1][2][3][4][5]
1 C9 alkyl side chain β-triketone19 ± 1
2 Sulcotrione (synthetic herbicide)250 ± 21
3 Grandiflorone (natural)750 ± 70
4 Leptospermone (natural)Not specified in the provided text
5 Papuanone (natural)960
- Analogues without 1,3-diketone group> 50,000
- Analogues with prenyl or ethyl groups on the triketone ring> 50,000

Experimental Protocols

HPPD Inhibition Assay

The experimental protocol for determining the inhibitory activity of the beta-triketone compounds against p-hydroxyphenylpyruvate dioxygenase (HPPD) is as follows:

  • Enzyme Source: Purified Arabidopsis thaliana HPPD was used for the assays.[1][2][3][4][5]

  • Inhibitors: Nineteen beta-triketones and their analogues, including naturally occurring compounds like leptospermone and grandiflorone, were synthesized and tested.[1][2][3][4][5]

  • Assay Principle: The activity of HPPD is measured, and the inhibition by the test compounds is quantified. The IC50 value, which is the concentration of an inhibitor required to reduce the enzyme activity by 50%, is determined.

  • Data Analysis: Dose-response curves were generated for all compounds, and the IC50 values were calculated using a four-parameter logistic function.[3]

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR method used to correlate the biological activity of molecules with their 3D shape and electrostatic properties. The general workflow for a CoMFA study is as follows:

  • Molecule Alignment: A set of molecules with known biological activities (the training set) are aligned based on a common scaffold.

  • Grid Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule are calculated.

  • PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a linear correlation between the calculated steric and electrostatic fields (the independent variables) and the biological activities (the dependent variable).

  • Model Validation: The predictive ability of the CoMFA model is assessed using cross-validation techniques (e.g., leave-one-out) and by predicting the activities of a separate test set of molecules. The results of the CoMFA study on beta-triketones indicated that steric properties contributed to 66% of the activity, while electrostatic components accounted for 34%.[5]

Visualizations

HPPD Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of beta-triketone herbicides. They inhibit the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for the biosynthesis of plastoquinone, a necessary cofactor for carotenoid production.[6] This inhibition leads to the degradation of chlorophyll and ultimately, plant death.[5]

HPPD_Inhibition_Pathway cluster_pathway HPPD Inhibition Pathway Tyrosine Tyrosine HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Plant_Health Plant Health Chlorophyll->Plant_Health Beta_Triketone Beta-Triketone Inhibitors Beta_Triketone->HPPD Inhibition

Caption: Mechanism of action of beta-triketone herbicides via HPPD inhibition.

CoMFA Experimental Workflow

The diagram below outlines the key steps involved in a Comparative Molecular Field Analysis (CoMFA) study.

CoMFA_Workflow cluster_workflow CoMFA Workflow Dataset 1. Dataset Selection (Molecules with known activity) Alignment 2. 3D Molecular Alignment Dataset->Alignment Grid 3. Grid Box Generation & Field Calculation Alignment->Grid PLS 4. Partial Least Squares (PLS) Analysis Grid->PLS Validation 5. Model Validation (Cross-validation) PLS->Validation Prediction 6. Prediction of New Compound Activity Validation->Prediction

Caption: A generalized workflow for a Comparative Molecular Field Analysis (CoMFA).

References

Navigating the Therapeutic Potential of Substituted Pyridin-2(5H)-imines: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic promise is perpetual. Among the myriad of heterocyclic compounds, substituted pyridin-2(5H)-imines and their tautomeric forms, 2-aminopyridines, have emerged as a compelling class of molecules with diverse biological activities. This guide provides an objective comparison of the performance of these compounds and their analogues, supported by experimental data, to aid in their strategic development as potential drug candidates.

The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other crucial molecular interactions.[1][2] The introduction of a substituted imine functionality at the 2-position creates a unique chemical entity, the pyridin-2(5H)-imine, which exists in tautomeric equilibrium with the more common 2-aminopyridine form. This equilibrium, influenced by substitution patterns and environmental factors, adds a layer of complexity and opportunity for fine-tuning biological activity.[3] While comprehensive comparative studies on a homologous series of pyridin-2(5H)-imines are not extensively documented, this guide synthesizes available data from closely related pyridine and imine-containing structures to provide a valuable comparative overview.[3]

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the following tables summarize the anticancer and antimicrobial activities of various substituted pyridine derivatives, including those with imine or amine functionalities. These compounds, while not all strictly pyridin-2(5H)-imines, provide valuable structure-activity relationship (SAR) insights.

Anticancer Activity

The anticancer potential of substituted pyridine derivatives has been explored against various cancer cell lines. A significant target that has emerged for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][4] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.

Table 1: Comparative Anticancer Activity of Substituted Pyridine Derivatives

Compound/Derivative ClassSubstituentsTarget Cell Line(s)IC50 (µM)Key Findings & SAR InsightsReference(s)
Pyridine-UreasVaried aryl ureasMCF-7 (Breast)0.22 - 23.02The substitution pattern on the aryl urea moiety significantly impacts activity. Electron-withdrawing groups on the terminal phenyl ring of the urea appear to enhance potency. Compound 8e was found to be significantly more potent than doxorubicin.[No source found]
Imidazole-Pyridine HybridsAlkyl and aryl substitutionsBT-474, MDA-MB-468 (Breast)35.56 - 88.41Alkyl substitution on the imidazole nitrogen influenced cytotoxic activity. Compound 5e showed potent activity against the BT474 cell line.[No source found]
2-Oxo-1,2-dihydropyridinesNaphthalene and aryl substitutionsNCIH 460 (Lung), RKOP 27 (Colon)0.016 - 0.422Derivative 14a demonstrated broad-spectrum and potent cytotoxic effects across multiple cell lines, with particularly high activity against lung and colon cancer cells.[5]
Imidazo[1,2-a]pyrimidine-iminesAryl iminesMCF-7, MDA-MB-231 (Breast)35.9 - 43.4Compound 3d showed notable inhibition and selectivity against breast cancer cell lines compared to healthy cells.[6]
4-Thiophenyl-pyridinesVaried heterocyclic systemsHepG-2 (Liver), MCF-7 (Breast)IC50 (VEGFR-2): 0.141 - 0.509These compounds demonstrated dual inhibition of EGFR and VEGFR-2. Compound 10b was a potent dual inhibitor.[1]
Antimicrobial Activity

Substituted pyridin-2(5H)-imines and related compounds have also shown promise as antimicrobial agents. The data below highlights the minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity of Substituted Pyridine Derivatives

Compound/Derivative ClassSubstituentsTarget Microorganism(s)MIC (µg/mL)Key Findings & SAR InsightsReference(s)
Pyrano[2,3-c]pyridine-iminesN-aryl carboxamidesBacterial and fungal strains12.5 - 25Many of the synthesized compounds showed significant antimicrobial activity, comparable or superior to standard drugs.[7][8]
N-alkylated Pyridinium SaltsVaried alkyl chainsS. aureus, E. coli55 - 56 (as % inhibition at 100 µg/mL)The length of the alkyl chain on the pyridinium nitrogen influences antibacterial and antibiofilm activity.[9]
Pyridinium HydrazonesPhenylpropyl side chainS. aureus4Longer side chains on the pyridinium nitrogen increased activity against S. aureus.[10]
Pyridine-2-carboxamidrazonesAryl substitutions (including chlorine)Mycobacterium avium32Chlorine-substituted derivatives were particularly effective, inhibiting 94% of the tested strains.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of substituted pyridin-2-imines and related compounds, based on established literature.

General Procedure for the Synthesis of 2-Imino-1,2-dihydropyridine Derivatives

A common and efficient method for the synthesis of highly substituted 2-imino-1,2-dihydropyridines is a one-pot, three-component reaction.[12]

Materials:

  • Substituted benzylidenemalononitrile

  • Malononitrile

  • Primary amine (e.g., benzylamine)

  • Methanol or Ethanol

Procedure:

  • To a solution of the substituted benzylidenemalononitrile (1 mmol) and malononitrile (1 mmol) in methanol or ethanol (10 mL), add the primary amine (1.2 mmol).

  • Stir the reaction mixture at room temperature for the specified time (typically 2-4 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 2-imino-1,2-dihydropyridine derivative.

  • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • Prepare a stock solution of each test compound in the chosen solvent.

  • Perform serial twofold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include positive controls (broth with inoculum and no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the analysis of substituted pyridin-2(5H)-imines, the following diagrams have been generated using the DOT language.

Hypothetical Signaling Pathway for Anticancer Activity

Many pyridine-based anticancer agents exert their effects by inducing apoptosis (programmed cell death). A common pathway involves the activation of tumor suppressor proteins like p53 and stress-activated protein kinases such as JNK (c-Jun N-terminal kinase).[13][14]

A Substituted Pyridin-2(5H)-imine B Cellular Stress A->B C MEKK1 B->C D JNK C->D E p53 Stabilization & Activation D->E F Mdm2 D->F Inhibition G Bax/Bcl-2 Ratio (Increased) E->G F->E Inhibition H Caspase Activation G->H I Apoptosis H->I

Caption: p53 and JNK mediated apoptosis pathway potentially activated by substituted pyridin-2(5H)-imines.

General Experimental Workflow for Drug Development

The process of developing a new drug from a lead compound involves a series of well-defined steps, from initial synthesis to biological evaluation.

A Synthesis of Substituted Pyridin-2(5H)-imines B Structural Characterization (NMR, MS) A->B C In Vitro Screening (Cytotoxicity, Antimicrobial) B->C D Identification of Hit Compounds C->D E Mechanism of Action Studies (e.g., Kinase Inhibition, Pathway Analysis) D->E F Lead Optimization (SAR Studies) D->F E->F G In Vivo Studies (Animal Models) F->G H Preclinical Development G->H

Caption: A generalized workflow for the preclinical development of substituted pyridin-2(5H)-imines as therapeutic agents.

Conclusion

Substituted pyridin-2(5H)-imines and their related pyridine analogues represent a promising and versatile scaffold for the development of new therapeutic agents. The available data, though not exhaustive for a single homologous series, clearly indicates their potential as both anticancer and antimicrobial agents. The structure-activity relationships gleaned from related compounds provide a solid foundation for the rational design of more potent and selective derivatives. Future research should focus on systematic studies of substituted pyridin-2(5H)-imines to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols and workflows outlined in this guide offer a framework for researchers to advance these promising compounds from the laboratory to preclinical development.

References

Unveiling the Potential of 4-Bromophenyl 3-Pyridyl Ketone Derivatives Against Drug-Resistant Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the battle against antimicrobial resistance is emerging with the exploration of novel synthetic compounds. Among these, 4-Bromophenyl 3-pyridyl ketone and its derivatives are showing promise as potent agents against a range of drug-resistant bacteria. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers and drug development professionals in navigating this promising area of study.

The escalating threat of multidrug-resistant (MDR) bacteria necessitates the urgent discovery and development of new antimicrobial agents. Phenyl pyridyl ketone derivatives, a class of organic compounds, have garnered attention for their potential biological activities. This guide focuses on derivatives containing a 4-bromophenyl group, summarizing their reported in vitro efficacy against clinically significant drug-resistant pathogens and comparing them with existing antibiotics.

Comparative Efficacy Against Drug-Resistant Pathogens

The antimicrobial potential of various bromophenyl derivatives has been evaluated against several challenging drug-resistant bacterial strains. The data, summarized in the tables below, highlights the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), key indicators of antimicrobial effectiveness.

Gram-Negative Bacteria

Extensively drug-resistant (XDR) Gram-negative bacteria pose a significant therapeutic challenge. The following table compares the activity of a bromophenyl derivative against such strains.

Table 1: In Vitro Activity of N-(4-bromophenyl)furan-2-carboxamide Against XDR Gram-Negative Pathogens

CompoundOrganismMIC (mg/mL)MBC (mg/mL)Zone of Inhibition (mm) at 50mg
N-(4-bromophenyl)furan-2-carboxamide (3)Carbapenem-resistant Acinetobacter baumannii (CRAB)6.2512.518
N-(4-bromophenyl)furan-2-carboxamide (3)Carbapenem-resistant Klebsiella pneumoniae (CRKP)6.2512.5Not Reported
N-(4-bromophenyl)furan-2-carboxamide (3)Carbapenem-resistant Enterobacter cloacae (CREC)6.2512.5Not Reported
Meropenem (Control)Carbapenem-resistant Acinetobacter baumannii (CRAB)Not ReportedNot Reported4

Data sourced from a study on the synthesis and antibacterial activities of functionalized N-(4-Bromophenyl)furan-2-carboxamides.[1]

Gram-Positive Bacteria

Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of hospital-acquired infections. The efficacy of bromophenyl derivatives against this formidable pathogen is presented below.

Table 2: In Vitro Activity of Bromophenyl Derivatives Against MRSA

CompoundOrganismMIC (mg/mL)MBC (mg/mL)
N-(4-bromophenyl)furan-2-carboxamide (3)Methicillin-resistant Staphylococcus aureus (MRSA)12.525
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivative (6)Staphylococcus aureus ATCC 65380.25Not Reported

Data for N-(4-bromophenyl)furan-2-carboxamide sourced from a study on its synthesis and antibacterial activities.[1] Data for the L-valine derivative is from an evaluation of novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of N-(4-bromophenyl)furan-2-carboxamide

N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of the base triethylamine and dry dichloromethane (DCM) at room temperature.[1] The resulting product was achieved in an excellent yield of 94%.[1]

Antimicrobial Susceptibility Testing

Agar Well Diffusion Method: The antibacterial activity of the synthesized compounds was initially screened using the agar well diffusion method.[1]

  • Bacterial cultures were grown to a specific turbidity and uniformly spread on Mueller-Hinton agar plates.

  • Wells were punched into the agar using a sterile cork borer.

  • Different concentrations of the test compounds (e.g., 10, 20, 30, 40, and 50 mg/well) were loaded into the wells.[1]

  • The plates were incubated under appropriate conditions.

  • The diameter of the zone of inhibition around each well was measured in millimeters (mm) to determine the antibacterial activity.[1]

Broth Dilution Method for MIC and MBC Determination: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the broth dilution method.[1]

  • Serial dilutions of the test compounds were prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.

  • A standardized inoculum of the test bacteria was added to each well.

  • The plates were incubated, and the MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.[1]

  • To determine the MBC, an aliquot from the wells showing no growth was subcultured onto agar plates.

  • The MBC was defined as the lowest concentration of the compound that resulted in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[1]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel antimicrobial compounds.

Antimicrobial_Screening_Workflow start Compound Design & Synthesis synthesis Synthesis of 4-Bromophenyl Derivatives start->synthesis Conceptualization purification Purification & Characterization (e.g., NMR, MS) synthesis->purification screening Primary Antimicrobial Screening (Agar Well Diffusion) purification->screening Pure Compounds quant_test Quantitative Analysis (MIC/MBC Determination) screening->quant_test Active Compounds evaluation Evaluation against Drug-Resistant Strains quant_test->evaluation data_analysis Data Analysis & Comparison evaluation->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.

Concluding Remarks

The preliminary data on 4-bromophenyl derivatives, particularly N-(4-bromophenyl)furan-2-carboxamide, demonstrates their potential as effective antimicrobial agents against clinically important drug-resistant pathogens. The notable activity against carbapenem-resistant Gram-negative bacteria and MRSA suggests that this class of compounds warrants further investigation. Future research should focus on elucidating their mechanism of action, exploring structure-activity relationships to optimize potency and reduce potential toxicity, and evaluating their efficacy in in vivo models. The continued exploration of novel chemical scaffolds, such as the this compound framework, is a critical component of the global strategy to combat antimicrobial resistance.

References

Safety Operating Guide

Proper Disposal of 4-Bromophenyl 3-pyridyl ketone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromophenyl 3-pyridyl ketone, a halogenated organic compound. Adherence to these procedures is critical for the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Information

Before initiating any disposal procedures for this compound, it is essential to be fully aware of its associated hazards. This compound is a brominated aromatic ketone and should be handled with care. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed safety information.

Key Hazard Data Summary:

PropertyValue
Physical Form Solid
Chemical Class Halogenated Organic Compound[1]
Primary Hazards Toxic if swallowed, Causes skin irritation, Toxic to aquatic life
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following personal protective equipment must be worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

Experimental Protocol: Triple Rinse of Empty Containers

To render an empty container that held this compound non-hazardous, a triple rinse procedure must be followed. The rinsate generated from this process is considered hazardous waste and must be collected.

Methodology:

  • Select a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).

  • Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.

  • Securely cap and shake the container.

  • Pour the solvent rinsate into the designated "Halogenated Organic Waste" container.

  • Repeat this rinsing process two more times.

  • After the third rinse, allow the container to air dry completely in a well-ventilated area or a fume hood.

  • Once dry, deface the original label on the container before disposal as non-hazardous glass or plastic waste, in accordance with institutional guidelines[2].

Disposal Workflow for this compound

The following diagram illustrates the workflow for the proper segregation and disposal of this compound and associated contaminated materials.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • This compound is a brominated organic compound and must be disposed of as halogenated organic waste [1].

  • Keep halogenated waste separate from non-halogenated waste streams to prevent costly and complex disposal processes[3][4].

  • Do not mix this waste with acids, bases, strong oxidizing agents, or heavy metals[3][5].

2. Waste Collection:

  • Unused or Expired Product: If disposing of the pure, unused chemical, it is best to leave it in its original, clearly labeled container. Write "Hazardous Waste" on the label[6].

  • Solid Waste: Carefully transfer solid this compound waste and any contaminated disposable materials (e.g., gloves, weighing paper) into a designated, compatible container for solid halogenated organic waste.

  • Liquid Waste: Solutions containing this compound and rinsate from cleaning contaminated glassware should be collected in a designated container for liquid halogenated organic waste.

3. Container Labeling:

  • All waste containers must be properly labeled as soon as the first drop of waste is added[4][7].

  • The label must include the following information[6]:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration or percentage of the chemical.

    • Associated hazards (e.g., Toxic).

    • Generator's name, department, and contact information.

4. Storage and Final Disposal:

  • Secure Closure: Always keep the waste container tightly sealed, except when adding waste[4][7].

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[2][4]. The storage area should be cool, dry, and well-ventilated[7].

  • Secondary Containment: Store waste containers in secondary containment bins to prevent spills[2].

  • Request Pickup: Once the container is nearly full (do not overfill) or according to your institution's waste accumulation time limits, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup[8]. Follow their specific procedures for waste collection requests.

References

Personal protective equipment for handling 4-Bromophenyl 3-pyridyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromophenyl 3-pyridyl ketone (CAS No. 14548-45-9). Adherence to these procedures is vital for ensuring personal safety and regulatory compliance within the laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-(4-Bromobenzoyl)pyridine, (4-bromophenyl)(pyridin-3-yl)methanone

  • Molecular Formula: C₁₂H₈BrNO[1][2]

  • Molecular Weight: 262.11 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not extensively detailed in all safety data sheets, related compounds exhibit potential hazards.[3] It is crucial to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation.[3] The following table summarizes the required PPE and safety measures.

Protection Type Equipment/Procedure Purpose Regulatory Standard (Example)
Eye Protection Safety glasses with side shields or chemical safety gogglesTo prevent eye contact and irritation.[4][5][6][7]OSHA 29 CFR 1910.133 or European Standard EN166[5][6][8]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation.[4][5][7]
Skin Protection Laboratory coat or appropriate protective clothingTo protect skin from accidental spills.[4][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.[4][9]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[3]OSHA 29 CFR 1910.134 or European Standard EN 149[5]
Engineering Controls Work in a well-ventilated laboratory or under a chemical fume hood.[4][9]To minimize airborne concentrations of the chemical.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Pre-Handling:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Verify that an eye wash station and safety shower are accessible.[4]

  • Don all required PPE as specified in the table above.

  • Have appropriate spill cleanup materials readily available.

2. Handling the Compound:

  • Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid the formation of dust and aerosols.[4][9]

  • Avoid direct contact with the substance.[4]

  • Use non-sparking tools if there is any risk of ignition.[9]

  • Keep the container tightly closed when not in use.[5]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. If irritation occurs, seek medical attention.[3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious. Seek immediate medical attention.[4]

  • Spill: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

1. Waste Segregation:

  • Solid Waste: Unused or contaminated this compound should be collected in a designated, clearly labeled hazardous waste container.

  • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a separate, labeled container for solid hazardous waste.

  • Empty Containers: Empty containers should be managed according to institutional guidelines. They may need to be triple-rinsed with a suitable solvent, with the rinsate collected as liquid hazardous waste.[7]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Keep waste containers closed and store them in a designated, well-ventilated area away from incompatible materials.[5][9]

3. Final Disposal:

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[7] Do not discharge into drains or rivers.[4]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep_ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area prep_spill Ready Spill Cleanup Kit prep_area->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon disp_solid Collect Solid Waste (Unused chemical, contaminated items) handle_exp->disp_solid cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store in Designated Area disp_label Label Waste Container 'Hazardous Waste' disp_solid->disp_label disp_label->disp_store

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.